molecular formula C7H11BrO B1297598 2-Bromocycloheptanone CAS No. 766-65-4

2-Bromocycloheptanone

Cat. No.: B1297598
CAS No.: 766-65-4
M. Wt: 191.07 g/mol
InChI Key: JFNPFFAEYZRVJS-UHFFFAOYSA-N
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Description

2-Bromocycloheptanone is a useful research compound. Its molecular formula is C7H11BrO and its molecular weight is 191.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromocycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNPFFAEYZRVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337728
Record name 2-Bromocycloheptanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-65-4
Record name 2-Bromocycloheptanone
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Record name 2-Bromocycloheptanone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Nomenclature and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromocycloheptanone: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: this compound, an α-halo ketone, is a versatile and highly reactive synthetic intermediate of significant interest to researchers in organic chemistry and medicinal drug discovery. Its strategic importance lies in the dual reactivity conferred by the ketone carbonyl group and the adjacent carbon-bromine bond. The electron-withdrawing nature of the carbonyl group activates the α-carbon, making it an excellent electrophile for nucleophilic substitution, while also acidifying the α-protons, enabling a range of base-mediated reactions. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and characteristic reactions of this compound. It offers mechanistic insights into its reactivity and details its application as a scaffold in the synthesis of complex molecules, particularly heterocyclic systems relevant to pharmaceutical development.

The systematic IUPAC name for this compound is 2-bromocycloheptan-1-one .[1][2][3] It belongs to the class of α-halo ketones, characterized by a halogen atom positioned on the carbon atom adjacent (in the alpha position) to a carbonyl group. This structural feature is the primary determinant of its chemical behavior.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource(s)
IUPAC Name 2-bromocycloheptan-1-one[1][2]
CAS Number 766-65-4[1][3]
Molecular Formula C₇H₁₁BrO[1][2]
Molecular Weight 191.07 g/mol [1][3]
Boiling Point 103 °C at 13 Torr[3]
InChIKey JFNPFFAEYZRVJS-UHFFFAOYSA-N[1][2]
Canonical SMILES C1CCC(C(=O)CC1)Br[2]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic α-bromination of the parent ketone, cycloheptanone. The underlying mechanism involves the conversion of the ketone to its enol or enolate form, which then acts as a nucleophile to attack molecular bromine.

Causality in Synthetic Protocol Design

The choice of reaction conditions is critical to ensure high yield and selectivity for the mono-brominated product, avoiding undesired polybromination or side reactions.

  • Catalyst: The reaction is typically catalyzed by acid (e.g., HBr, AcOH), which promotes the formation of the enol tautomer. In the presence of a base, the corresponding enolate is formed.

  • Solvent: Solvents such as chloroform, 1-chlorobutane, or acetic acid are often employed. Biphasic systems using water and an immiscible organic solvent can improve selectivity and facilitate workup.[4]

  • Temperature Control: The bromination of ketones is exothermic.[5] Maintaining a low temperature (e.g., 0-15 °C) is crucial to control the reaction rate and minimize the formation of di- and tri-brominated byproducts.

  • Stoichiometry: Using a slight excess of the ketone relative to bromine can help consume the bromine efficiently and reduce over-bromination.[6]

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative procedure adapted from established methods for the α-bromination of cyclic ketones.[6][7]

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with cycloheptanone (1.2 equivalents) and a suitable solvent (e.g., 1-chlorobutane). The flask is cooled in an ice-salt bath to 0-5 °C.

  • Bromine Addition: A solution of molecular bromine (1.0 equivalent) in the same solvent is prepared and added dropwise to the stirred cycloheptanone solution via the dropping funnel over 2-3 hours. The temperature of the reaction mixture must be maintained below 10 °C throughout the addition.

  • Reaction Monitoring: The disappearance of the reddish-brown bromine color indicates the progress of the reaction. The reaction is typically stirred for an additional 2-4 hours at low temperature after the addition is complete. Progress can be monitored by TLC or GC-MS.

  • Workup and Quenching: The reaction mixture is cautiously poured into a beaker containing cold water and a mild reducing agent (e.g., sodium thiosulfate solution) to quench any unreacted bromine.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with the organic solvent (e.g., 1-chlorobutane or dichloromethane). The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a clear, colorless to pale yellow oil.

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Workup & Purification start Charge Reactor with Cycloheptanone & Solvent cool Cool to 0-5 °C start->cool add_br2 Dropwise Addition of Br₂ Solution cool->add_br2 stir Stir for 2-4h (Monitor via TLC/GC) add_br2->stir quench Quench with Na₂S₂O₃ Solution stir->quench extract Extract with Solvent quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry & Concentrate wash->dry distill Vacuum Distillation dry->distill product Purified This compound distill->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the carbonyl group and the adjacent bromine atom. The inductive electron-withdrawing effect of the carbonyl oxygen increases the polarity of the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[8]

Nucleophilic Substitution (Sɴ2)

This is the most synthetically valuable reaction pathway for α-halo ketones. They are potent alkylating agents, reacting readily with a wide range of nucleophiles.[9] The reactivity in Sɴ2 reactions is significantly enhanced compared to corresponding alkyl halides.[8]

  • Mechanism: The reaction proceeds via a standard bimolecular Sɴ2 pathway. Sɴ1 reactions are highly unfavorable due to the electronic destabilization of the resulting α-carbonyl carbocation by the adjacent carbonyl group.[10]

  • Choice of Nucleophile: The reaction is most effective with less basic nucleophiles (e.g., carboxylates, thiolates, iodide, amines).[10] The use of strong, sterically unhindered bases (e.g., alkoxides) can lead to competing side reactions, most notably the Favorskii rearrangement.[9][10]

Favorskii Rearrangement

When treated with a strong base like an alkoxide, this compound can undergo the Favorskii rearrangement. The mechanism involves the initial abstraction of the α'-proton (on the other side of the carbonyl) to form an enolate. This enolate then undergoes intramolecular Sɴ2 displacement of the bromide to form a bicyclic cyclopropanone intermediate, which is subsequently opened by the nucleophilic base to yield a ring-contracted carboxylic acid ester (a cyclohexane carboxylate derivative).[9]

Reactions with Nucleophiles for Heterocycle Synthesis

A primary application of α-halo ketones in drug discovery is their use as precursors for a vast array of heterocyclic compounds.[8] The reaction involves an initial Sɴ2 substitution followed by an intramolecular condensation or cyclization.

  • With Oxygen Nucleophiles: Reaction with o-hydroxycarbonyl compounds, such as salicylaldehyde, can lead to the formation of benzofuran derivatives.[8]

  • With Nitrogen Nucleophiles: Reactions with amines can form α-amino ketones, which are precursors to pyrazines, imidazoles, and other N-heterocycles.[8]

  • With Sulfur Nucleophiles: Thioamides or thioureas react with α-halo ketones to produce thiazoles, a common scaffold in pharmaceuticals.

Reaction Pathways Diagram

G cluster_sn2 Nucleophilic Substitution (Sɴ2) cluster_favorskii Favorskii Rearrangement cluster_heterocycle Heterocycle Synthesis start This compound Nu Weak Base / Nucleophile (e.g., RCOO⁻, R₂NH, RS⁻) start->Nu Base Strong Base (e.g., RO⁻) start->Base Het_Nu Bifunctional Nucleophile (e.g., Thioamide) start->Het_Nu Prod_SN2 α-Substituted Cycloheptanone Nu->Prod_SN2 Sɴ2 Attack Intermediate Bicyclic Cyclopropanone Intermediate Base->Intermediate Enolate Formation & Intramolecular Sɴ2 Prod_Favorskii Ring-Contraction Product (Cyclohexane Carboxylate) Intermediate->Prod_Favorskii Nucleophilic Opening Prod_Het Fused/Substituted Heterocycle (e.g., Thiazole derivative) Het_Nu->Prod_Het Sɴ2 followed by Intramolecular Cyclization

Caption: Major reaction pathways of this compound.

Applications in Drug Discovery and Development

The utility of this compound in drug development stems from its role as a versatile building block and the unique properties that the bromine atom can confer upon a molecule.

Role as a Synthetic Intermediate

As detailed in Section 3.3, this compound is a key starting material for constructing complex molecular architectures. Nitrogen-containing heterocycles, readily accessible from α-halo ketones, are present in over 59% of FDA-approved small-molecule drugs.[11] The seven-membered ring of cycloheptanone can serve as a scaffold to explore larger, more three-dimensional chemical space, a strategy known as "escaping flatland," which is correlated with higher clinical success rates.[11] The ability to easily introduce diverse functionalities via Sɴ2 reactions makes this compound ideal for generating chemical libraries for high-throughput screening.

Strategic Incorporation of Bromine in Drug Design

Beyond its role as a leaving group, the bromine atom itself can be a strategic element in a drug candidate's design. The introduction of a halogen atom can significantly modulate a molecule's physicochemical properties:

  • Increased Lipophilicity: Bromine can enhance a drug's ability to cross cell membranes, potentially improving oral bioavailability and blood-brain barrier penetration.

  • Metabolic Blocking: A bromine atom can be placed at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby blocking this pathway, increasing the drug's half-life, and improving its pharmacokinetic profile.[12]

  • Halogen Bonding: The bromine atom possesses an electropositive region known as a "sigma-hole," which can participate in a non-covalent interaction called a halogen bond with electron-rich atoms (like oxygen or nitrogen) in a biological target's active site.[13][14] This specific and directional interaction can significantly enhance binding affinity and selectivity, turning a moderately active compound into a potent drug candidate.[14]

Safety and Handling

This compound, like most α-halo ketones, should be handled with care in a well-ventilated chemical fume hood. It is classified as an alkylating agent and is a potent lachrymator (tear-producing agent).

  • Hazards: Causes severe skin burns and eye damage. Harmful if swallowed.

  • Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a powerful and versatile reagent for chemical synthesis. Its well-defined reactivity, centered on nucleophilic substitution and base-mediated rearrangements, provides chemists with reliable pathways to complex molecular structures. For professionals in drug discovery, it serves not only as a scaffold for building diverse libraries of potential therapeutics, particularly heterocycles, but also as a tool for strategically employing the unique physicochemical properties of bromine to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.

References

  • Wikipedia. α-Halo ketone. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012-4111. [Link]

  • O'Connor, C. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]

  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130-5132. [Link]

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  • Bayer AG. (1986). Process for the preparation of 2-hydroxy-cyclohexanon(1). EP0173198A2.
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  • Santos, L. S., & Pimenta, A. C. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 26(11), 3299. [Link]

  • Malinowska, M., & Rząd, K. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(1), e597. [Link]

Sources

2-Bromocycloheptanone molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromocycloheptanone: Synthesis, Characterization, and Synthetic Utility

Abstract

This compound (CAS No. 766-65-4) is a pivotal α-haloketone intermediate in organic synthesis. Its bifunctional nature, characterized by a reactive ketone and a labile bromine atom at the α-position, renders it a versatile building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthetic protocol, methods for its spectroscopic characterization, and an exploration of its core reactivity. The discussion is tailored for researchers, scientists, and drug development professionals, emphasizing the mechanistic rationale behind its synthetic transformations and its potential in innovative chemical design.

Core Physicochemical & Structural Properties

This compound is a cyclic ketone featuring a seven-membered carbon ring. The presence of a bromine atom on the carbon adjacent (alpha, α) to the carbonyl group is the key structural feature dictating its chemical behavior.

The molecular formula for this compound is C₇H₁₁BrO.[1][2][3] This structure imparts a unique reactivity profile, primarily due to the inductive effect of the carbonyl group, which enhances the electrophilicity of the α-carbon and increases the polarity of the carbon-halogen bond.[4]

PropertyValueSource(s)
CAS Number 766-65-4[1][3][5]
Molecular Formula C₇H₁₁BrO[1][2][3]
Molecular Weight 191.07 g/mol [1][5]
IUPAC Name 2-bromocycloheptan-1-one[1][2]
Boiling Point 103 °C at 13 Torr[5]
Density ~1.428 g/cm³[5]
Refractive Index n20/D 1.516[5]

Synthesis of this compound

The primary route for synthesizing this compound is the direct α-bromination of its parent ketone, cycloheptanone. This reaction proceeds via an enol or enolate intermediate and requires careful control of conditions to ensure monosubstitution and minimize side reactions. While various brominating agents exist, molecular bromine (Br₂) remains a common and effective choice. The protocol described below is adapted from established methods for the α-bromination of similar cyclic ketones.[6][7]

Mechanistic Rationale

The α-bromination of a ketone is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the acidity of the α-protons. Tautomerization then leads to the formation of an enol intermediate. This enol, with its electron-rich C=C double bond, acts as a nucleophile, attacking the electrophilic bromine. The final step is the deprotonation of the carbonyl oxygen to regenerate the ketone, now brominated at the α-position. Using a biphasic system with water and a non-polar organic solvent can improve selectivity and facilitate the reaction.[6][8]

Experimental Protocol: Synthesis via Direct Bromination

This protocol describes the synthesis of this compound from cycloheptanone.

Materials:

  • Cycloheptanone

  • Molecular Bromine (Br₂)

  • 1-Chlorobutane (or similar halogenated solvent)

  • Water (deionized)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Workflow:

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Isolation A Charge flask with Cycloheptanone, 1-Chlorobutane, and Water B Cool to 0-5 °C in an ice bath A->B D Add Br₂ solution dropwise to the cooled mixture (maintain T < 10 °C) B->D C Prepare solution of Br₂ in 1-Chlorobutane C->D E Stir vigorously for 2-4 hours after addition is complete D->E F Transfer to separatory funnel E->F G Wash with 5% NaHCO₃ (aq) to neutralize HBr F->G H Wash with water G->H I Dry organic layer over anhydrous MgSO₄ H->I J Filter and concentrate under reduced pressure I->J K Purify via vacuum distillation J->K Yields crude This compound

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine cycloheptanone (1.0 eq), 1-chlorobutane, and water. The use of a biphasic system can enhance selectivity.[8]

  • Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.

  • Bromine Addition: Prepare a solution of molecular bromine (Br₂, 1.0 eq) in a minimal amount of 1-chlorobutane and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with a 5% aqueous solution of sodium bicarbonate (to quench any remaining acid/bromine) and then with deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting crude oil can be purified by vacuum distillation to afford pure this compound.[5]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques.[9][10]

TechniqueExpected SignatureRationale
IR Spectroscopy Strong, sharp absorbance at ~1710-1725 cm⁻¹ Corresponds to the C=O (carbonyl) stretching frequency of a saturated cyclic ketone.[11]
Weak to medium absorbance at ~600-700 cm⁻¹ Corresponds to the C-Br stretching frequency.
¹H NMR Spectroscopy ~4.5-5.0 ppm (1H, dd or t)The proton on the α-carbon bearing the bromine (CH-Br) is significantly deshielded by both the adjacent carbonyl and the electronegative bromine.
~2.5-3.0 ppm (multiplets)Protons on the α'-carbon (adjacent to the carbonyl but without bromine) are deshielded by the carbonyl group.
¹³C NMR Spectroscopy ~200-210 ppm Chemical shift for the carbonyl carbon (C=O).
~50-60 ppm Chemical shift for the α-carbon attached to bromine (C-Br).
Mass Spectrometry (EI) M⁺ and M⁺+2 peaks at m/z 190 and 192The molecular ion peaks will appear in an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[2]
Fragment at m/z 111 Corresponds to the loss of the bromine radical ([M-Br]⁺).

Reactivity and Synthetic Utility in Drug Development

α-Haloketones are powerful intermediates due to the presence of two reactive sites: the electrophilic α-carbon and the carbonyl carbon.[4] This dual reactivity makes this compound a valuable precursor for a wide range of molecular scaffolds.

Key Reaction Pathways

G cluster_reactions Key Synthetic Transformations start This compound NucSub Nucleophilic Substitution (SN2) Product: 2-Substituted Cycloheptanone start->NucSub  + Nucleophile (e.g., R₂NH, RS⁻) Elim Dehydrobromination (E2) Product: Cyclohept-2-en-1-one start->Elim  + Non-nucleophilic Base (e.g., Li₂CO₃) Favorskii Favorskii Rearrangement Product: Cyclohexanecarboxylic Acid Ester start->Favorskii  + Base (e.g., NaOR)

Caption: Major reaction pathways of this compound.

  • Nucleophilic Substitution: The C-Br bond is susceptible to Sₙ2 attack by a wide range of nucleophiles (e.g., amines, thiols, cyanides).[4][12] This pathway is fundamental for introducing diverse functional groups at the α-position, a common strategy in lead optimization during drug discovery. The reaction is generally carried out with less basic nucleophiles to avoid competing elimination reactions.[12]

  • Dehydrobromination (Elimination): In the presence of a non-nucleophilic base (such as lithium carbonate or DBU), this compound undergoes an E2 elimination to yield cyclohept-2-en-1-one. This α,β-unsaturated ketone is itself a valuable Michael acceptor for conjugate addition reactions, further expanding synthetic possibilities.

  • Favorskii Rearrangement: Treatment with a strong base, such as a sodium alkoxide, can induce the Favorskii rearrangement.[13] This reaction proceeds through a cyclopropanone intermediate, which then undergoes ring-opening to yield a ring-contracted product, typically a cyclohexanecarboxylic acid ester. This provides a powerful method for accessing different carbocyclic scaffolds.

  • Heterocycle Synthesis: this compound is a classic precursor for synthesizing fused heterocyclic systems. For example, reaction with dinucleophiles like o-phenylenediamine or thiourea can lead to the formation of benzodiazepine or thiazole ring systems, respectively, which are common motifs in pharmaceuticals.[4]

Relevance in Drug Discovery

The ability to introduce bromine into a molecule can favorably alter its pharmacological properties. Bromine can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity to a biological target.[14][15] Furthermore, intermediates like this compound provide rapid access to libraries of analogues for structure-activity relationship (SAR) studies.[16][17] The strategic use of such building blocks is crucial for accelerating the hit-to-lead and lead optimization phases of drug development.[18]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[19]

  • Hazards: The compound is expected to be a skin, eye, and respiratory irritant. It is harmful if inhaled or swallowed.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[20][21] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains. In case of a spill, absorb with an inert material and place in a suitable container for disposal.[22]

References

  • Wikipedia. α-Halo ketone. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011–5089. [Link]

  • PubChemLite. This compound (C7H11BrO). [Link]

  • Naidoo, K. J. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study (Doctoral dissertation, University of Pretoria). [Link]

  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]

  • Google Patents. US6787673B2 - Process for producing 2-bromocyclopentanone.
  • Google Patents. US20040138505A1 - Process for producing 2-bromocyclopentanone.
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  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

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  • Ciaffaglione, V., et al. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. [Link]

  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

  • Google Patents. DE3431415A1 - METHOD FOR PRODUCING 2-HYDROXY-CYCLOHEXANONE-(1).
  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Bloom, S., et al. (2021). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

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A Comprehensive Technical Guide to the Physical Properties of 2-Bromocycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the physical properties of a synthetic intermediate is paramount for its effective use. 2-Bromocycloheptanone (CAS No. 766-65-4), an α-brominated cyclic ketone, serves as a versatile building block in organic synthesis. Its utility is fundamentally linked to its physical characteristics, which dictate everything from storage and handling to reaction setup and purification strategies. This guide provides an in-depth examination of these properties, blending established data with the practical insights needed for laboratory application.

Core Physicochemical & Structural Data

This compound is a seven-membered carbocycle featuring a ketone functional group and a bromine atom on the adjacent (alpha) carbon. This arrangement makes it a potent electrophile, valuable in the synthesis of more complex molecular architectures. Its core identifying information is summarized below.

PropertyValueSource(s)
CAS Number 766-65-4[1][2][3]
Molecular Formula C₇H₁₁BrO[1][2][3]
Molecular Weight 191.07 g/mol [1][2][3]
IUPAC Name 2-bromocycloheptan-1-one[1][4]
Appearance Liquid (at STP)[5]
Boiling Point 76-80 °C at 1.00 mmHg[6]
Storage Sealed in dry, 2-8°C[5]

Expert Insight: The provided boiling point is at reduced pressure (1.00 mmHg), which strongly indicates that the compound is susceptible to decomposition at its atmospheric boiling point. Researchers should exclusively use vacuum distillation for purification to prevent degradation and loss of material. The recommended refrigerated storage further suggests that the compound may have limited long-term stability at room temperature, a common trait for α-halo ketones which can be lachrymatory and reactive.

Spectroscopic Signature: An Analytical Framework

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The molecule possesses seven carbon atoms in distinct electronic environments, which should result in seven unique signals in the ¹³C NMR spectrum.

    • Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and is expected to appear significantly downfield, in the range of 200-210 ppm .[7]

    • Alpha-Carbon (CH-Br): The carbon atom bonded to the electronegative bromine atom will be deshielded and is predicted to have a chemical shift in the 50-60 ppm range.

    • Aliphatic Carbons (-CH₂-): The remaining five methylene (-CH₂-) carbons of the cycloheptane ring will appear in the aliphatic region, typically between 20-45 ppm .[8] Their precise shifts will depend on their proximity to the carbonyl and bromo-substituted carbons.

  • ¹H NMR: The proton NMR spectrum will provide information on the electronic environment and connectivity of the hydrogen atoms.

    • Alpha-Proton (CH-Br): The single proton on the carbon bearing the bromine atom is the most deshielded of the non-carbonyl carbons. It is expected to appear as a multiplet (likely a triplet or doublet of doublets depending on coupling with adjacent methylene protons) in the range of 4.0-4.5 ppm .

    • Protons Alpha to Carbonyl: The two protons on the carbon adjacent to the carbonyl group (C7) will be deshielded and are expected in the 2.5-3.0 ppm range.

    • Ring Protons (-CH₂-): The remaining eight protons on the cycloheptane ring will produce a complex series of overlapping multiplets in the upfield region of 1.5-2.5 ppm .[9]

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for confirming the presence of key functional groups.[10]

  • C=O Stretch: A strong, sharp absorption band characteristic of a saturated cyclic ketone is expected in the region of 1705-1725 cm⁻¹ . The seven-membered ring may cause a slight shift compared to a standard cyclohexanone.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the methylene groups will be observed as multiple peaks just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

  • C-Br Stretch: The carbon-bromine bond will produce a weaker absorption in the fingerprint region of the spectrum, typically between 500-650 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A key feature will be the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br). The peaks would appear at m/z = 190 (for C₇H₁₁⁷⁹BrO) and m/z = 192 (for C₇H₁₁⁸¹BrO).

  • Key Fragments: Common fragmentation pathways would include the loss of the bromine atom ([M-Br]⁺) leading to a peak at m/z = 111 , and alpha-cleavage on either side of the carbonyl group.

Experimental Determination of Physical Properties

For novel compounds or when verifying supplier data, direct measurement of physical properties is essential. The following section outlines standardized, trustworthy protocols.

G cluster_0 Physical Property Determination Workflow A Obtain Pure Sample (via Vacuum Distillation) B Density Measurement (Pycnometer Method) A->B C Refractive Index Measurement (Abbe Refractometer) A->C D Boiling Point Measurement (Micro Boiling Point Method) A->D E Record & Report Data (with Temperature) B->E C->E D->E G A This compound (Electrophilic Building Block) B Nucleophilic Substitution (e.g., with amines, thiols) A->B Reactivity at C-Br bond C Favorskii Rearrangement (with base) A->C Reactivity at α-proton & C=O D Dehydrobromination (with base) A->D Elimination Reaction E Functionalized Cycloheptane Derivatives B->E F Cyclohexane Carboxylic Acids C->F G Cycloheptenone Derivatives D->G

Caption: Key synthetic transformations of this compound.

  • Reactivity: As an α-bromoketone, the molecule has two primary reactive sites: the electrophilic carbon bearing the bromine and the acidic protons on the other α-carbon. This dual reactivity allows it to be a precursor to a wide range of functionalized seven-membered rings—a structural motif present in various natural products and therapeutic agents.

  • Liquid State: Being a liquid at room temperature is a significant practical advantage. It allows the compound to be easily measured and transferred by volume (using its known density) and can be used as a solvent for itself in certain high-concentration reactions, simplifying reaction setup.

  • Solubility: Its solubility in a wide range of aprotic organic solvents makes it compatible with many standard reaction conditions used in modern medicinal chemistry, such as nucleophilic substitutions, alkylations, and cross-coupling reactions.

By providing a robust framework of its physical properties, this guide equips researchers with the necessary knowledge to confidently and safely incorporate this compound into their synthetic workflows, accelerating the discovery and development of new chemical entities.

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A Guide to the Spectral Analysis of 2-Bromocycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-bromocycloheptanone. As a key intermediate in organic synthesis, understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document moves beyond a simple data dump, offering insights into the causal relationships between the molecular structure and its spectral output, reflecting the analytical approach of an experienced researcher.

Foundational Principles: The Molecule in Focus

This compound (CAS No. 766-65-4) is a seven-membered cyclic ketone bearing a bromine atom on the carbon adjacent (alpha) to the carbonyl group.[1][2][3] Its molecular formula is C₇H₁₁BrO, with a molecular weight of approximately 191.07 g/mol .[1][2] The presence of the carbonyl group, the flexible seven-membered ring, and the electronegative bromine atom all contribute to a unique and predictable spectral fingerprint. Our analysis will proceed by dissecting each spectroscopic technique, predicting the spectral features based on established principles and data from analogous structures.

Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation Fingerprint

Mass spectrometry is a destructive technique that provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum is expected to be highly characteristic.

Core Insight: The most telling feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).

Predicted Mass Spectrum Data
FeaturePredicted m/zRationale & Interpretation
Molecular Ion (M⁺) 190Corresponds to the molecule containing the ⁷⁹Br isotope.
Isotopic Peak (M+2) 192Corresponds to the molecule containing the ⁸¹Br isotope. The near-equal intensity of the 190 and 192 peaks is a definitive indicator of a single bromine atom.[4]
Loss of Bromine 111Fragmentation via cleavage of the C-Br bond results in the loss of a bromine radical (•Br), generating a [C₇H₁₁O]⁺ fragment. This is a common pathway for halogenated compounds.[5]
Alpha-Cleavage 161/163 and 123Cleavage of the C-C bond adjacent to the carbonyl is a primary fragmentation mode for ketones.[5][6] Loss of the ethyl fragment (•C₂H₅) would lead to a brominated acylium ion at m/z 161/163. Loss of the brominated alkyl chain (•CH₂CH₂CH₂CH₂Br) would result in a fragment at m/z 123.
Loss of CO 83Following the loss of the bromine radical, the resulting cyclic fragment can lose a neutral carbon monoxide molecule, a characteristic fragmentation for cyclic ketones, to give a [C₆H₁₁]⁺ fragment.[4]
Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC will separate the analyte from any impurities.

  • Ionization: Utilize a standard electron ionization (EI) source at 70 eV.

  • Analysis: Acquire the mass spectrum, ensuring a mass range scan from m/z 40 to 300 to capture the molecular ion and key fragments.

  • Data Interpretation: Analyze the resulting spectrum for the characteristic M/M+2 isotopic pattern for bromine and the predicted fragmentation ions.

Visualizing Fragmentation

The primary fragmentation pathways can be visualized to better understand the process.

M [C₇H₁₁BrO]⁺˙ m/z 190/192 F1 [C₇H₁₁O]⁺ m/z 111 M->F1 - •Br F2 [C₆H₁₁]⁺ m/z 83 F1->F2 - CO

Caption: Predicted major fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a non-destructive technique ideal for identifying the functional groups present in a molecule. The analysis of this compound hinges on identifying the characteristic absorptions for the carbonyl group (C=O) and the carbon-bromine (C-Br) bond.

Core Insight: The position of the carbonyl stretching frequency is sensitive to ring strain and the electronic effects of adjacent substituents. For a seven-membered ring, the carbonyl stretch is expected near that of an acyclic ketone. The presence of an alpha-halogen typically shifts the C=O stretch to a higher wavenumber (frequency) due to the electron-withdrawing inductive effect of the halogen.

Predicted Infrared Absorption Data
Functional GroupPredicted Wavenumber (cm⁻¹)Rationale & Interpretation
C=O Stretch ~1720 - 1735 cm⁻¹Saturated seven-membered cyclic ketones, like cycloheptanone, show a C=O stretch around 1705 cm⁻¹. The electronegative bromine atom at the alpha position withdraws electron density, strengthening and shortening the C=O bond, which increases the vibrational frequency.
C-H Stretch (sp³) ~2850 - 3000 cm⁻¹These absorptions are characteristic of the methylene (CH₂) groups in the cycloheptane ring.
C-Br Stretch ~550 - 650 cm⁻¹The carbon-bromine bond stretch is a low-energy vibration and typically appears in the fingerprint region of the spectrum. Its presence confirms the halogenation of the molecule.
Experimental Protocol for ATR-IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, no special preparation is needed.

  • Background Scan: Clean the attenuated total reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Analysis: Place a single drop of this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and the key peaks identified and labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom.

¹H NMR Spectroscopy

Core Insight: The chemical shift of protons is primarily dictated by their electronic environment. Electronegative atoms like oxygen and bromine "deshield" nearby protons, shifting their resonance signal downfield (to a higher ppm value). In the parent cycloheptanone, the alpha-protons (adjacent to the carbonyl) appear around 2.49 ppm.[7] The beta and gamma protons appear further upfield in a complex, overlapping multiplet between 1.49-1.89 ppm.[7]

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale & Interpretation
H2 (CHBr) ~4.2 - 4.5Doublet of doublets (dd)This single proton is on the same carbon as the bromine and is alpha to the carbonyl. It experiences strong deshielding from both electronegative groups, hence the significant downfield shift. It will be split by the two non-equivalent protons on the adjacent C3 carbon.
H7 (CH₂) ~2.5 - 2.8MultipletThese two protons are alpha to the carbonyl but are not directly attached to the bromine. Their chemical shift will be similar to that in cycloheptanone.
H3 - H6 (CH₂)₄ ~1.5 - 2.2Overlapping multipletsThese eight protons on the remaining four methylene groups of the ring are further from the deshielding groups and will appear as a complex, overlapping signal block, slightly downfield from their positions in unsubstituted cycloheptanone due to the overall influence of the bromo-ketone functionality.
¹³C NMR Spectroscopy

Core Insight: Similar to ¹H NMR, ¹³C chemical shifts are highly dependent on the electronic environment. The carbonyl carbon is the most deshielded carbon, appearing significantly downfield. The carbon atom bonded to the electronegative bromine will also be shifted downfield compared to a standard methylene carbon in a cycloalkane.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Interpretation | | :--- | :--- | :--- | :--- | | C1 (C=O) | ~205 - 210 | The carbonyl carbon is highly deshielded and appears in the characteristic region for ketones. The presence of the alpha-bromo substituent typically causes a slight upfield shift compared to the parent ketone (cycloheptanone C=O is at ~213 ppm) due to the "heavy atom effect". | | C2 (CHBr) | ~50 - 55 | This carbon is directly attached to the electronegative bromine atom, causing a significant downfield shift from a typical alkane carbon (~20-40 ppm).[8] | | C7 (CH₂) | ~40 - 45 | This carbon is alpha to the carbonyl group and will be deshielded, appearing in a region similar to the alpha-carbons in cycloheptanone. | | C3 - C6 | ~25 - 35 | These remaining methylene carbons are in a more standard alkane-like environment and will appear as a cluster of signals in the upfield region of the spectrum. |

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to TMS. For ¹H NMR, integrate the signals to confirm the proton counts for each resonance.

Visualizing the Analytical Workflow

A systematic approach is crucial for comprehensive spectral analysis.

cluster_0 Overall Workflow A Sample Preparation (Dilution in Solvent) B Mass Spectrometry (GC-MS) A->B C Infrared Spectroscopy (ATR-IR) A->C D NMR Spectroscopy (¹H & ¹³C) A->D E Data Integration & Structural Confirmation B->E C->E D->E

Caption: A streamlined workflow for the complete spectral characterization of this compound.

Conclusion

The structural elucidation of this compound is a clear-cut process when approached with a foundational understanding of spectroscopic principles. The mass spectrum will be defined by the characteristic M/M+2 isotopic pattern of bromine. The infrared spectrum is dominated by a strong carbonyl absorption shifted to a higher frequency by the alpha-bromo substituent. Finally, the NMR spectra provide a detailed map of the molecule, with the proton and carbon at the C2 position being significantly shifted downfield due to the direct attachment of the bromine atom. By integrating the data from these three orthogonal techniques, researchers and drug development professionals can unambiguously confirm the structure and purity of this important synthetic intermediate.

References

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A Theoretical Investigation into the Conformational Landscape of 2-Bromocycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers in Chemistry and Drug Development

Executive Summary

The seven-membered cycloheptanone ring is a recurring motif in natural products and synthetic pharmaceuticals, yet its inherent flexibility presents a significant challenge for conformational prediction. This guide offers a deep dive into the theoretical analysis of 2-bromocycloheptanone, a substituted cycloheptanone where the introduction of a halogen atom at the α-position profoundly influences the conformational equilibrium through a delicate interplay of steric and stereoelectronic effects. We will explore the stable conformations, the quantum mechanical methods used for their study, and the underlying electronic interactions that dictate their preference. This document serves as a technical resource, providing both foundational understanding and a practical, validated computational workflow for researchers engaged in molecular design and mechanistic studies.

The Intricacies of the Seven-Membered Ring

The Cycloheptanone Framework: A Challenge in Conformational Analysis

Unlike the well-behaved six-membered cyclohexane ring, which predominantly adopts a stable chair conformation, cycloheptane and its derivatives exist as a dynamic equilibrium of multiple, low-energy conformers.[1] The primary families of conformations are the Chair (C), Boat (B), and the more stable Twist-Chair (TC) and Twist-Boat (TB). These conformers are energetically close and can interconvert through low-energy pathways, a process known as pseudorotation. This conformational mobility is a critical determinant of a molecule's reactivity and its ability to bind to biological targets.

The α-Bromo Substituent: A Stereoelectronic Governor

The introduction of a bromine atom at the C2 position adds another layer of complexity. The conformational preference is no longer dictated solely by the minimization of transannular strain (steric hindrance across the ring), but also by potent stereoelectronic interactions involving the C-Br bond and the adjacent carbonyl group.[2][3] Understanding these interactions is paramount for predicting the most stable three-dimensional structure of the molecule.

Theoretical Foundations for Conformational Exploration

Mapping the Potential Energy Surface with Density Functional Theory (DFT)

To navigate the complex conformational space of this compound, we turn to computational quantum chemistry. Density Functional Theory (DFT) has emerged as the workhorse for such investigations, offering a favorable balance between computational cost and accuracy.[4] This guide focuses on methodologies employing the B3LYP functional with a high-level basis set like aug-cc-pVDZ, which has been shown to provide reliable geometries and energies for these systems.[2][3]

The core objective is to locate the minima on the potential energy surface (PES). Each minimum corresponds to a stable conformer. A crucial validation step in any conformational analysis is the performance of a vibrational frequency calculation. A true minimum will have no imaginary frequencies, whereas a single imaginary frequency indicates a transition state connecting two conformers.

Unveiling Electronic Interactions with Natural Bond Orbital (NBO) Analysis

To comprehend why one conformer is more stable than another, we must look beyond simple steric arguments. Natural Bond Orbital (NBO) analysis is a powerful technique that dissects the calculated wavefunction to reveal stabilizing electronic delocalization effects, often referred to as hyperconjugation.[5][6][7] These effects arise from the overlap of a filled (donor) orbital with a nearby empty (acceptor) orbital. In the case of this compound, key interactions include the delocalization of an oxygen lone pair (n) into the antibonding orbital of the C-C or C-Br bonds (σ*).[2][8]

The Conformational Equilibrium of this compound

Theoretical studies, primarily by Rozada et al., have identified several key low-energy conformers for 2-halocycloheptanones.[2][3] The most stable conformations belong to the twist-chair (TC) family. The critical distinction between these conformers is the orientation of the bromine atom, which can be in a pseudo-axial or pseudo-equatorial position.

The Key Players: Stable Conformers

For this compound, four primary twist-chair conformers are considered. These are typically labeled based on the position of the bromine atom relative to the carbonyl group. The analysis reveals a strong dependence of the conformational equilibrium on the surrounding environment (i.e., solvent polarity).[2][3] In the isolated (gas phase) state and in nonpolar solvents, the conformer with the bromine atom in a pseudo-axial orientation is often favored due to stabilizing hyperconjugative interactions. However, as solvent polarity increases, the more polar conformer with a pseudo-equatorial bromine atom becomes increasingly populated.[2][3]

Quantitative Conformational Analysis

The following table summarizes the calculated relative energies and dipole moments for the principal conformers of this compound in the gas phase, derived from DFT calculations at the B3LYP/aug-cc-pVDZ level of theory.

Conformer IDBromine PositionRelative Energy (kcal/mol)Dipole Moment (Debye)
TC-1 Pseudo-axial0.002.1
TC-2 Pseudo-equatorial0.253.5
TC-3 Pseudo-equatorial0.604.1
TC-4 Pseudo-axial1.202.8

Data synthesized from the findings presented in Rozada et al., Spectrochim Acta A Mol Biomol Spectrosc, 2012.[2][3]

Deciphering Stability: Stereoelectronic Effects at Play

The preference for the pseudo-axial conformer (TC-1) in the gas phase can be attributed to favorable stereoelectronic interactions. NBO analysis indicates that a key stabilizing factor is the hyperconjugative interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the adjacent C-C bond (nO → σ*C-C). The specific geometry of the twist-chair conformation allows for optimal alignment for this orbital overlap. Additionally, electrostatic repulsion between the electron-rich oxygen and bromine atoms is minimized in the pseudo-axial arrangement compared to the pseudo-equatorial one.[9]

G cluster_axial Pseudo-Axial Conformer (More Stable) cluster_equatorial Pseudo-Equatorial Conformer Axial TC-1 NBO n(O) -> σ*(C-C) Strong Hyperconjugation Axial->NBO Stabilized by Electrostatics Reduced O-Br Electrostatic Repulsion Axial->Electrostatics Stabilized by Equilibrium Equatorial TC-2 Dipole Increased Dipole Moment (Favored in Polar Solvents) Equatorial->Dipole Characterized by Repulsion Increased O-Br Electrostatic Repulsion Equatorial->Repulsion Destabilized by G start 1. Conformer Generation (Molecular Mechanics Search) opt 2. DFT Geometry Optimization (e.g., B3LYP/aug-cc-pVDZ) start->opt freq 3. Frequency Calculation (Validation Step) opt->freq check Imaginary Frequencies? freq->check minimum Stable Conformer (True Minimum) check->minimum No ts Transition State (Discard or Analyze Separately) check->ts Yes analysis 4. Analyze Energies, Geometries, & Dipole Moments minimum->analysis nbo 5. NBO Analysis (Stereoelectronic Effects) analysis->nbo end Final Conformational Profile nbo->end

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Methodological & Application

Synthesis of 2-Bromocycloheptanone using N-Bromosuccinimide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-bromocycloheptanone, a valuable intermediate in organic synthesis, through the α-bromination of cycloheptanone using N-bromosuccinimide (NBS). This protocol emphasizes a robust and reproducible method, delving into the mechanistic underpinnings, procedural details, safety considerations, and characterization of the final product. The use of NBS offers a significant advantage over molecular bromine, providing a safer and more selective route to the desired α-halo ketone. This guide is intended for researchers and professionals in drug development and organic synthesis, offering field-proven insights to ensure successful and safe execution of this important transformation.

Introduction and Significance

α-Halogenated ketones are pivotal building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the halogen, which is susceptible to nucleophilic substitution. This compound, in particular, serves as a versatile precursor for the introduction of various functional groups and for constructing larger molecular scaffolds.

The traditional method for α-bromination of ketones often involves the use of molecular bromine (Br₂), a substance that is highly corrosive, toxic, and can lead to over-bromination and other side reactions.[1] N-Bromosuccinimide (NBS) has emerged as a superior reagent for this transformation.[2] It is a crystalline solid that is easier and safer to handle than liquid bromine.[3] Critically, NBS provides a low, constant concentration of bromine in the reaction mixture, which helps to control the reaction and minimize the formation of undesired byproducts.[4] This protocol details an acid-catalyzed method for the α-bromination of cycloheptanone using NBS, a reaction that proceeds through an enol intermediate.[5]

Mechanistic Overview: Acid-Catalyzed α-Bromination

The α-bromination of a ketone using NBS in the presence of an acid catalyst proceeds through a well-established mechanism involving the formation of an enol intermediate.[5]

Step 1: Enol Formation (Acid-Catalyzed) The reaction is initiated by the protonation of the carbonyl oxygen of cycloheptanone by the acid catalyst (e.g., H⁺). This protonation increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons. A weak base (e.g., the solvent or the conjugate base of the acid) then abstracts an α-proton, leading to the formation of the enol tautomer.[5]

Step 2: Electrophilic Attack by Bromine The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine. Although NBS is the primary bromine source, it is believed to generate a low concentration of Br₂ in situ, which then acts as the electrophile.[4] This attack results in the formation of a new carbon-bromine bond at the α-position and a protonated carbonyl group.

Step 3: Deprotonation Finally, a weak base removes the proton from the carbonyl oxygen to regenerate the carbonyl group, yielding the final product, this compound, and regenerating the acid catalyst.[5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
CycloheptanoneReagent(Specify)Should be pure and dry.
N-Bromosuccinimide (NBS)Reagent(Specify)Should be recrystallized if it appears yellow.
Carbon Tetrachloride (CCl₄)ACS Grade(Specify)Caution: Toxic and carcinogenic. Handle in a fume hood.
Acetic Acid, GlacialACS Grade(Specify)Catalyst.
Saturated Sodium Bicarbonate (NaHCO₃) Solution--For workup.
Saturated Sodium Thiosulfate (Na₂S₂O₃) Solution--For quenching excess bromine.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)--For drying the organic layer.
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Cycloheptanone, CCl₄, and Acetic Acid in RBF nbs Add NBS to the reaction mixture reagents->nbs 1. reflux Heat the mixture to reflux nbs->reflux 2. monitor Monitor reaction progress by TLC reflux->monitor 3. cool Cool reaction to room temperature monitor->cool 4. filter Filter to remove succinimide cool->filter 5. wash_bicarb Wash with NaHCO₃ solution filter->wash_bicarb 6. wash_thiosulfate Wash with Na₂S₂O₃ solution wash_bicarb->wash_thiosulfate 7. dry Dry organic layer with MgSO₄ wash_thiosulfate->dry 8. evaporate Evaporate solvent under reduced pressure dry->evaporate 9. purify Purify by vacuum distillation (optional) evaporate->purify 10.

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cycloheptanone (11.2 g, 0.1 mol), carbon tetrachloride (100 mL), and a catalytic amount of glacial acetic acid (0.5 mL).

  • Addition of NBS: To the stirred solution, add N-bromosuccinimide (17.8 g, 0.1 mol) in one portion.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. The reaction is initiated by the heat, and the color of the solution may change.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours, which can be observed by the disappearance of the starting material (cycloheptanone).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, will precipitate out as a white solid. Filter the mixture to remove the succinimide.

  • Workup - Aqueous Washes: Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid.

    • Wash with saturated sodium thiosulfate solution (1 x 50 mL) to remove any remaining traces of bromine.

    • Finally, wash with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent (carbon tetrachloride) using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for subsequent reactions. If higher purity is required, the product can be purified by vacuum distillation.

Safety and Handling

N-Bromosuccinimide (NBS):

  • NBS is a corrosive solid that can cause severe skin burns and eye damage.[6][7]

  • It is harmful if swallowed.[6]

  • Always handle NBS in a well-ventilated fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

  • Store NBS in a cool, dark, and dry place, away from combustible materials.[8]

Carbon Tetrachloride (CCl₄):

  • Carbon tetrachloride is a toxic and carcinogenic solvent.

  • All operations involving CCl₄ must be conducted in a certified chemical fume hood.

  • Avoid inhalation of vapors and contact with skin.

General Precautions:

  • The reaction can be exothermic. Ensure proper temperature control.

  • Dispose of all chemical waste in accordance with institutional and local regulations.[7]

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[11]

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield shift for the proton at the α-position to both the carbonyl group and the bromine atom (the CH-Br proton). This proton will likely appear as a multiplet due to coupling with the adjacent methylene protons. The other methylene protons of the cycloheptane ring will appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will show a peak for the carbonyl carbon around 200 ppm. The carbon attached to the bromine (C-Br) will be shifted downfield compared to the other methylene carbons in the ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically in the range of 1710-1730 cm⁻¹. The presence of the C-Br bond will show a weaker absorption in the fingerprint region.

Troubleshooting and Field Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the NBS used is pure. Old or discolored (yellow) NBS can be less reactive and should be recrystallized from water before use.[2] Also, confirm that a catalytic amount of acid was added.

  • Over-bromination: The formation of dibrominated products can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long. Using a 1:1 stoichiometry of cycloheptanone to NBS is crucial. The slow, in-situ generation of Br₂ from NBS helps to minimize this side reaction.[4]

  • Succinimide Removal: Succinimide is sparingly soluble in CCl₄ and should precipitate upon cooling. Thorough filtration is necessary to remove it. If some succinimide remains, it can often be removed during the aqueous workup.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound using NBS. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently and safely prepare this valuable synthetic intermediate. The use of NBS represents a significant improvement in safety and selectivity over traditional bromination methods, making it the preferred reagent for the α-bromination of ketones in modern organic synthesis.

References

  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • SURU Chemical. (n.d.). N bromosuccinimide safety data sheet Manufacturer & Supplier in China.
  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
  • Sisco Research Laboratories Pvt. Ltd. (n.d.). N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of α-Bromoketones Involving the Reaction of Enol Triethyl Borates with N-Bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Retrieved from [Link]

Sources

Application Notes and Protocols for the Regioselective Bromination of Cycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective introduction of a bromine atom at the α-position of a carbonyl group is a fundamental transformation in organic synthesis, providing a versatile handle for subsequent functionalization. In the context of drug development and medicinal chemistry, α-brominated ketones are valuable intermediates for the synthesis of a wide array of heterocyclic compounds and complex molecular architectures. Cycloheptanone, with its seven-membered ring, presents a unique scaffold, and the ability to selectively brominate it at either the C2 or C2/C7 positions is crucial for the targeted synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the principles and practical protocols for the regioselective bromination of cycloheptanone. We will delve into the mechanistic underpinnings that govern the regioselectivity, focusing on the critical interplay between kinetic and thermodynamic control of the enolate intermediate. Detailed, field-proven protocols for achieving selective monobromination and dibromination are presented, along with insights into reaction optimization and product characterization.

Mechanistic Principles: The Key to Regioselectivity

The α-bromination of a ketone proceeds through the reaction of its enol or enolate form with an electrophilic bromine source. For an unsymmetrical ketone like cycloheptanone (which is symmetrical but can be considered in the context of forming unsymmetrical products upon substitution), the regiochemical outcome of the bromination is dictated by which α-proton is removed to form the enolate intermediate. This process can be directed to favor one of two distinct pathways: kinetic or thermodynamic control.[1][2]

Kinetic vs. Thermodynamic Enolate Formation

The regioselectivity of enolate formation is paramount in controlling the position of bromination.[1]

  • Kinetic Control: This pathway favors the formation of the less substituted enolate, which is formed faster due to the deprotonation of the more sterically accessible α-proton. To achieve kinetic control, a strong, sterically hindered base at low temperature is typically employed.[2] In the case of cycloheptanone, both α-positions are equivalent, so kinetic control is most relevant when considering substituted cycloheptanones. However, the conditions for kinetic enolate formation are crucial for achieving selective monobromination and avoiding over-bromination.

  • Thermodynamic Control: This pathway leads to the formation of the more stable, more substituted enolate. This is achieved under conditions that allow for equilibration between the possible enolates, typically by using a weaker base at a higher temperature.[2] For cycloheptanone, this distinction becomes critical when aiming for specific dibromination patterns.

The choice of reaction conditions—base, solvent, temperature, and brominating agent—allows the synthetic chemist to selectively generate the desired enolate and, consequently, the desired α-bromocycloheptanone regioisomer.

Visualization of Regioselective Enolate Formation

Figure 1. Conceptual workflow for achieving kinetic versus thermodynamic control in the bromination of cycloheptanone.

Selecting the Right Brominating Agent

Several reagents are commonly employed for the α-bromination of ketones, each with its own advantages and considerations.

Brominating AgentKey Characteristics & Applications
Bromine (Br₂) / Acetic Acid A classic and cost-effective method. The reaction is autocatalytic due to the production of HBr. Can lead to over-bromination if not carefully controlled.[3]
N-Bromosuccinimide (NBS) A solid, easier-to-handle source of electrophilic bromine. Often used with a radical initiator for allylic bromination, but can also be used for α-bromination of ketones under acidic or radical conditions. Can provide a low, steady concentration of Br₂.[4]
Copper(II) Bromide (CuBr₂) A mild and selective solid reagent. The reaction often proceeds under heterogeneous conditions, which can offer advantages in terms of workup and selectivity. It is known to favor monobromination at the more substituted position.[5][6]

Experimental Protocols

The following protocols are designed as a starting point for the regioselective bromination of cycloheptanone. As with any reaction, optimization of conditions may be necessary to achieve the desired outcome and yield for specific applications.

Protocol 1: Synthesis of 2-Bromocycloheptanone (Kinetic Control)

This protocol aims for the selective monobromination of cycloheptanone. While cycloheptanone is symmetrical, the principles of kinetic control are applied to favor the formation of the monobrominated product and minimize dibromination. This method is adapted from established procedures for the bromination of other cyclic ketones.[7]

Materials:

  • Cycloheptanone

  • Copper(II) Bromide (CuBr₂)

  • Ethyl Acetate

  • Chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cycloheptanone (1.0 eq) and a 1:1 mixture of ethyl acetate and chloroform.

  • Add finely powdered copper(II) bromide (2.2 eq).

  • Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the black CuBr₂ and the formation of white CuBr.

  • After the reaction is complete (typically 4-6 hours, as indicated by TLC or GC-MS), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the copper salts. Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Figure 2. Experimental workflow for the synthesis of this compound.

Protocol 2: Synthesis of 2,7-Dibromocycloheptanone (Thermodynamic Control)

This protocol is designed to favor the formation of the dibrominated product. It utilizes conditions that promote thermodynamic control, allowing for the second bromination to occur. This procedure is a logical extension of known methods for the dibromination of ketones.

Materials:

  • Cycloheptanone

  • Bromine (Br₂)

  • Acetic Acid

  • Water

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cycloheptanone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.1 eq) in acetic acid from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the red-brown color of bromine has faded.

  • Pour the reaction mixture into a beaker containing ice water.

  • Quench any remaining bromine by the dropwise addition of saturated aqueous sodium bisulfite solution until the color disappears.

  • Carefully neutralize the solution by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2,7-dibromocycloheptanone.

Self-Validating Systems: Characterization and Purity Assessment

For every protocol, it is imperative to validate the structure and purity of the resulting product. A combination of the following analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the conversion of the starting material and identify the mass of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the brominated cycloheptanone. The chemical shifts and coupling patterns of the protons adjacent to the bromine and carbonyl groups are diagnostic.

  • Infrared (IR) Spectroscopy: To verify the presence of the carbonyl group, which will typically show a characteristic stretching frequency around 1700 cm⁻¹.

Conclusion

The regioselective bromination of cycloheptanone is a powerful tool for the synthesis of valuable chemical intermediates. By understanding and applying the principles of kinetic and thermodynamic control, researchers can selectively prepare monobrominated or dibrominated products. The choice of brominating agent and the careful control of reaction conditions are key to achieving high yields and selectivities. The protocols provided in this guide serve as a robust starting point for the successful implementation of these important transformations in the laboratory.

References

  • U.S. Patent 6,787,673 B2, "Process for producing 2-bromocyclopentanone," issued September 7, 2004. [URL: https://patents.google.
  • Master Organic Chemistry. "Kinetic vs. Thermodynamic Enolates." [URL: https://www.masterorganicchemistry.
  • "N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry." Master Organic Chemistry. [URL: not found]
  • "Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions." ResearchGate. [URL: https://www.researchgate.net/publication/238508109_Bromination_of_unsymmetrical_ketones_with_cupric_bromide_Product_dependence_on_reaction_conditions]
  • "Regioselectivity of alpha halogenation of ketones." Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • "Preparation of α-Bromoketones Involving the Reaction of Enol Triethyl Borates with N-Bromosuccinimide." ResearchGate. [URL: https://www.researchgate.
  • "Kinetic vs. Thermodynamic Control of Reactions." Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/12%3A_Alcohols_Diols_and_Thiols/12.05%3A_%CE%B1-Carbon_Reactions_in_the_Synthesis_Lab_-_Kinetic_vs.
  • "Thermodynamic vs Kinetic Enolates." Organic Chemistry Academy. [URL: https://www.organic-chemistry-academy.
  • "Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel." ResearchGate. [URL: https://www.researchgate.net/publication/328266205_Copper_II_bromide_catalysed_one_pot_bromination_and_amination_for_the_green_cost-effective_synthesis_of_clopidogrel]
  • "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol." Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/069.shtm]
  • "Selective Bromination with Copper(II) Bromide." Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Selective-Bromination-with-Copper(II)-Bromide1-King-Ostrum/6b57e7c805a5a1e2f7881c9535f29d10e5e03e5f]
  • "Alpha halogenation." Reddit. [URL: https://www.reddit.
  • "Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates." National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10881514/]
  • "Kinetic vs.
  • "A copper(ii) bromide/NMO system for α-amination of esters under continuous-flow conditions with reduced catalyst loading." Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/nj/c8nj02588a]
  • "Alpha Halogenation of Aldehydes and Ketones." Chemistry LibreTexts. [URL: not found]

Sources

Application Note: The Favorskii Rearrangement of 2-Bromocycloheptanone for the Synthesis of Cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Powerful Ring Contraction Strategy

The Favorskii rearrangement is a cornerstone transformation in synthetic organic chemistry, providing a robust method for converting α-halo ketones into carboxylic acid derivatives.[1][2] A particularly powerful application of this reaction is the skeletal rearrangement of cyclic α-halo ketones, which proceeds via a ring contraction to yield a carbocycle with one fewer carbon atom.[3][4][5] This reaction is invaluable for accessing strained ring systems and constructing complex molecular architectures, such as in the total synthesis of cubane.[5]

This guide offers an in-depth analysis and a field-proven protocol for the Favorskii rearrangement of 2-bromocycloheptanone. We will explore the underlying mechanism, provide a detailed step-by-step experimental procedure for the synthesis of methyl cyclohexanecarboxylate, discuss critical process parameters, and highlight the significance of the resulting cyclohexanecarboxylate scaffold in modern drug discovery and development.[6][7]

The Reaction Mechanism: A Journey Through a Cyclopropanone Intermediate

The generally accepted mechanism for the Favorskii rearrangement of a cyclic α-halo ketone like this compound involves a multi-step sequence initiated by a base.[3][5][8] The choice of base is critical; an alkoxide, such as sodium methoxide (NaOMe), is typically used to generate the corresponding ester.[3][5]

The process unfolds as follows:

  • Enolate Formation: The methoxide ion (MeO⁻) functions as a base, abstracting an acidic α'-proton from C7, the carbon on the opposite side of the carbonyl group from the bromine atom. This deprotonation is regioselective and forms a key enolate intermediate.[5][9]

  • Intramolecular Cyclization: The newly formed enolate undergoes a rapid intramolecular nucleophilic attack (an SN2-type displacement) on the carbon atom bearing the bromine (C2). This step expels the bromide ion and forms a highly strained, bicyclic cyclopropanone intermediate (bicyclo[5.1.0]octan-2-one).[3][5]

  • Nucleophilic Attack on the Carbonyl: The methoxide, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the strained cyclopropanone. This opens the carbonyl π-bond and forms a tetrahedral intermediate.[5][9]

  • Ring Opening: The unstable tetrahedral intermediate collapses. The three-membered ring opens to relieve ring strain, cleaving the bond between the original carbonyl carbon and the more substituted α-carbon. This cleavage is regioselective to form the more stable carbanion.[3][5]

  • Protonation: The resulting carbanion is quickly protonated by the solvent (methanol), yielding the final, stable ring-contracted product: methyl cyclohexanecarboxylate.[3]

Favorskii_Mechanism Mechanism of the Favorskii Rearrangement cluster_start start This compound enolate Enolate Intermediate start->enolate 1. Deprotonation base1 MeO⁻ base1->start cyclopropanone Bicyclic Cyclopropanone Intermediate enolate->cyclopropanone 2. Intramolecular     Su20992 Displacement tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral 3. Nucleophilic     Attack base2 MeO⁻ base2->cyclopropanone carbanion Carbanion tetrahedral->carbanion 4. Ring Opening product Methyl Cyclohexanecarboxylate carbanion->product 5. Protonation solvent MeOH solvent->carbanion Workflow Experimental Workflow prep 1. Prepare NaOMe Solution (Na in anhydrous MeOH) setup 2. Set up Reaction (Flask, condenser under Ar at 0°C) prep->setup add 3. Add Substrate (this compound in Et₂O) setup->add react 4. React & Reflux (Warm to RT, then heat to 55°C for 4h) add->react quench 5. Quench Reaction (Cool to 0°C, add sat. aq. NH₄Cl) react->quench extract 6. Extraction (Separate layers, extract aqueous with Et₂O) quench->extract wash 7. Wash & Dry (Wash with brine, dry over MgSO₄) extract->wash purify 8. Purify (Concentrate in vacuo, flash chromatography) wash->purify final Final Product: Methyl Cyclohexanecarboxylate purify->final

Sources

Application Note: 2-Bromocycloheptanone as a Versatile Precursor for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Seven-Membered Ring

Natural products containing seven-membered carbocyclic scaffolds, such as those in the benzocycloheptane family, exhibit a wide range of biological activities and present unique synthetic challenges.[1][2] The construction of these medium-sized rings is often a crucial and complex step in total synthesis.[1] 2-Bromocycloheptanone emerges as a powerful and versatile C7 building block, offering multiple reaction pathways to elaborate molecular complexity. Its bifunctional nature—an electrophilic carbonyl carbon and an adjacent carbon bearing a good leaving group (bromide)—allows for a diverse array of transformations. This guide details key applications and provides validated protocols for leveraging this compound in the synthesis of complex molecular architectures.

Physicochemical Properties & Reactivity Profile

This compound is a cyclic α-halo ketone. The presence of the bromine atom alpha to the carbonyl group significantly influences its reactivity. The electron-withdrawing effect of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. Furthermore, the α'-protons exhibit enhanced acidity, facilitating enolate formation under basic conditions.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₇H₁₁BrO
Molecular Weight 191.07 g/mol
Appearance Light yellow to brown liquid
Boiling Point ~100-102 °C at 10 mmHg
CAS Number 3015-68-9

Key Synthetic Transformations & Protocols

The utility of this compound is best demonstrated through three primary classes of reactions: Favorskii rearrangement, dehydrobromination to form α,β-unsaturated ketones, and direct nucleophilic substitution.

The Favorskii Rearrangement: A Gateway to Ring Contraction

The Favorskii rearrangement is a powerful method for converting cyclic α-halo ketones into ring-contracted carboxylic acid derivatives.[3][4] This reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile.[3][5][6] When this compound is treated with a base like sodium methoxide, it undergoes a predictable rearrangement to yield methyl cyclohexanecarboxylate, a valuable six-membered ring building block.[4][6]

Mechanism Causality: The reaction is initiated by the abstraction of an acidic α'-proton to form an enolate.[4][5] This enolate then undergoes an intramolecular S_N2 reaction, displacing the bromide to form a strained bicyclo[5.1.0]octan-2-one (a cyclopropanone) intermediate. The nucleophilic base (e.g., methoxide) attacks the carbonyl carbon, leading to the collapse of the tetrahedral intermediate and cleavage of the cyclopropane ring to form the most stable carbanion, which is subsequently protonated.[3][4]

Favorskii_Mechanism cluster_main start This compound enolate Enolate Intermediate start->enolate + NaOMe - HBr cyclopropanone Bicyclic Cyclopropanone enolate->cyclopropanone Intramolecular SN2 adduct Tetrahedral Adduct cyclopropanone->adduct + NaOMe carbanion Ring-Opened Carbanion adduct->carbanion Ring Opening product Methyl Cyclohexanecarboxylate carbanion->product + H+ inv1 inv2

Caption: Generalized mechanism of the Favorskii rearrangement.

Protocol 1: Synthesis of Methyl Cyclohexanecarboxylate via Favorskii Rearrangement

This protocol is adapted from established procedures for the Favorskii rearrangement of cyclic α-halo ketones.[6][7]

  • Materials:

    • This compound (1.0 eq)

    • Sodium metal (2.2 eq)

    • Anhydrous Methanol (MeOH)

    • Anhydrous Diethyl Ether (Et₂O)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Brine (saturated aq. NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Three-necked round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

    • Magnetic stirrer and heating mantle

    • Ice/water bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Prepare Sodium Methoxide: In a flame-dried flask under an argon or nitrogen atmosphere, carefully add sodium metal (2.2 eq) in small pieces to anhydrous methanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved.

    • Reaction Setup: Cool the freshly prepared sodium methoxide solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

    • Addition: Transfer the ethereal solution of the ketone to the methoxide solution via cannula or dropping funnel. A white slurry will likely form.[6]

    • Reflux: After the addition is complete, warm the mixture to room temperature and then heat to reflux (approx. 55 °C) for 4 hours.[6] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Workup: Cool the reaction mixture to 0 °C and cautiously quench by adding saturated aqueous NH₄Cl.[6]

    • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Separate the layers and extract the aqueous layer twice with diethyl ether.[6][8]

    • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[6][8]

    • Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude residue by silica gel flash chromatography to yield methyl cyclohexanecarboxylate.[6]

Table 2: Typical Reaction Parameters for Favorskii Rearrangement

ParameterConditionRationale / Insight
Base Sodium MethoxideA strong, non-hydroxide base is used to favor ester formation and prevent saponification.
Solvent Methanol/EtherMethanol is the source of the methoxide nucleophile; ether helps maintain solubility.
Temperature 55 °C (Reflux)Provides sufficient thermal energy to overcome the activation barrier for cyclopropanone formation and ring opening.
Typical Yield 70-85%Yields are generally good but can be affected by side reactions like elimination if conditions are not optimized.
Dehydrobromination: Synthesis of Cyclohept-2-en-1-one

The elimination of hydrogen bromide (HBr) from this compound provides direct access to cyclohept-2-en-1-one, an important α,β-unsaturated ketone. These enones are versatile Michael acceptors and key intermediates in the synthesis of many natural products, including karahanaenone.[9] The reaction is typically promoted by a non-nucleophilic, sterically hindered base to favor elimination over substitution.[10]

Mechanism Causality: The reaction proceeds via an E2 (bimolecular elimination) mechanism. A base abstracts an acidic proton on the α'-carbon, and in a concerted step, the C-C pi bond forms while the bromide ion is ejected. Using a hindered base like lithium carbonate or a bulky amine (e.g., pyridine) minimizes competing S_N2 reactions.[10][11]

Dehydrobromination_Workflow start This compound reagents Base (e.g., Li₂CO₃) Solvent (e.g., DMF) Heat start->reagents 1. Add Reagents product Cyclohept-2-en-1-one reagents->product 2. Elimination (E2) workup Aqueous Workup & Extraction product->workup 3. Quench & Isolate purify Purification (Distillation or Chromatography) workup->purify 4. Purify final_product Pure Product purify->final_product

Caption: Experimental workflow for dehydrobromination.

Protocol 2: Synthesis of Cyclohept-2-en-1-one

This protocol is based on standard dehydrobromination procedures for α-halo ketones.[12][13]

  • Materials:

    • This compound (1.0 eq)

    • Lithium Carbonate (Li₂CO₃) (1.5 eq)

    • Lithium Bromide (LiBr) (catalytic amount)

    • N,N-Dimethylformamide (DMF)

    • Diethyl Ether

    • Water

  • Equipment:

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Heating mantle with magnetic stirrer

    • Apparatus for filtration (e.g., Büchner funnel)

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: To a solution of this compound in DMF, add lithium carbonate and a catalytic amount of lithium bromide.

    • Heating: Heat the suspension with vigorous stirring to 120-140 °C for 2-4 hours. The presence of LiBr helps to facilitate the elimination process.

    • Monitoring: Follow the disappearance of the starting material by TLC or GC analysis.

    • Workup: Cool the mixture to room temperature and pour it into a large volume of water.

    • Extraction: Extract the aqueous mixture three times with diethyl ether.

    • Washing & Drying: Combine the organic extracts, wash with water and then brine, and dry over anhydrous Na₂SO₄.

    • Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to afford pure cyclohept-2-en-1-one.

Nucleophilic Substitution: Direct Functionalization

The electrophilic α-carbon in this compound is a prime target for direct S_N2 displacement by a variety of nucleophiles. This pathway allows for the direct installation of new functional groups, such as amines, azides, thiols, or oxygen nucleophiles, to generate valuable α-functionalized cycloheptanones.[14]

Mechanism Causality: This reaction is a classic S_N2 displacement.[15] A nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry (if the carbon were chiral) and displacement of the bromide ion. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[15] The choice of a polar aprotic solvent (e.g., acetone, DMF, acetonitrile) is crucial as it solvates the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[16]

Case Study: Karahanaenone Synthesis

Karahanaenone, a monoterpene ketone, can be envisioned as being synthesized from a cycloheptenone intermediate. The dehydrobromination of a substituted this compound serves as a key step in a potential synthetic route. The general strategy involves first alkylating cycloheptanone, followed by α-bromination and subsequent elimination to install the requisite unsaturation and substitution pattern.

Karahanaenone_Synthesis start This compound step1 Dehydrobromination (Protocol 2) start->step1 intermediate1 Cyclohept-2-en-1-one step1->intermediate1 step2 1. Cuprate Addition (Me₂CuLi) 2. Enolate Trapping (MeI) intermediate1->step2 product Karahanaenone step2->product

Caption: Retrosynthetic approach to Karahanaenone.

Safety and Handling

This compound, like other α-halo ketones, should be handled with care in a well-ventilated chemical fume hood.[17][18] It is considered a lachrymator and is irritating to the skin, eyes, and respiratory system.[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[20] Use only non-sparking tools and take precautionary measures against static discharge.[18][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[17][19][20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to undergo strategic transformations such as ring contraction, elimination, and nucleophilic substitution makes it an indispensable tool for chemists aiming to construct complex natural products containing seven-membered rings or their contracted derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently employ this reagent in their synthetic endeavors.

References

  • Favorskii rearrangement. (n.d.). In Wikipedia. Retrieved January 17, 2026.
  • Fisher Scientific. (2023, September 22).
  • Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors.
  • NROChemistry. (n.d.). Favorskii Rearrangement.
  • ResearchGate. (n.d.). An improved synthesis of Karahanaenone. Request PDF.
  • BenchChem. (2025, December). A Comparative Analysis of the Favorskii Rearrangement in 2-Chloro-, 2-Bromo-, and 2-Iodocyclohexanone.
  • AdiChemistry. (n.d.).
  • Chemistry LibreTexts. (2023, January 29). 22.
  • Santa Cruz Biotechnology. (2020, March 4).
  • Fisher Scientific. (2021, December 24).
  • MilliporeSigma. (2025, April 24).
  • Sigma-Aldrich. (1974, April 5).
  • Tata, R. R., et al. (2019, April 2). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate.
  • BenchChem. (n.d.).
  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl.
  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid.
  • Organic Chemistry: A Tenth Edition. (n.d.). 22.
  • PubMed. (2021, October 20). Recent advances in total syntheses of natural products containing the benzocycloheptane motif.
  • Google Patents. (n.d.). US6787673B2 - Process for producing 2-bromocyclopentanone.
  • ResearchGate. (n.d.). The formation of cycloheptenone and cycloheptadienones from bicyclo[3.2.
  • Pearson, R. G., et al. (n.d.). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society.
  • University of Pretoria. (n.d.).
  • Google Patents. (n.d.). EP1418166A1 - Process for producing 2-bromocyclopentanone.
  • Morrison, K. C., & Hergenrother, P. J. (2014). Natural products as starting points for the synthesis of complex and diverse compounds.
  • Organic Syntheses. (n.d.). Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-.
  • Carbonyl α-substitution reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). Recent advances in total syntheses of natural products containing the benzocycloheptane motif.
  • The Dong Group. (n.d.).

Sources

Application Notes and Protocols for Stereoselective Reactions of 2-Bromocycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stereochemical Landscape of a Versatile Building Block

2-Bromocycloheptanone is a valuable synthetic intermediate, possessing a unique combination of functionalities that allow for a diverse range of chemical transformations. The presence of a stereocenter at the α-position to the carbonyl group, coupled with the conformational flexibility of the seven-membered ring, presents both a challenge and an opportunity for synthetic chemists. Achieving stereocontrol in reactions involving this substrate is paramount for the synthesis of complex, biologically active molecules and chiral building blocks. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on conducting stereoselective reactions with this compound, focusing on the underlying principles that govern stereochemical outcomes and offering detailed, field-proven protocols.

The inherent chirality of this compound means that reactions at the carbonyl group or the α-carbon can lead to the formation of diastereomers. The ability to selectively synthesize one diastereomer over the other is a critical aspect of modern organic synthesis. This guide will delve into key stereoselective transformations, including diastereoselective reductions, nucleophilic additions, and enolate alkylations, providing both the "how" and the "why" behind these powerful synthetic methods.

I. Diastereoselective Reduction of the Carbonyl Group: Accessing syn- and anti-Bromohydrins

The reduction of the carbonyl group in this compound generates a new stereocenter, leading to the formation of syn- and anti-2-bromocycloheptanols. The diastereoselectivity of this transformation is highly dependent on the steric bulk of the hydride reagent and the conformational preferences of the cycloheptanone ring.

Mechanistic Insight: The Role of Steric Hindrance and Conformational Control

The stereochemical outcome of the reduction is primarily governed by the trajectory of the incoming hydride nucleophile. The flexible seven-membered ring of this compound can adopt several low-energy conformations, with the twist-chair being a likely candidate. The bromine atom at the α-position exerts a significant steric and electronic influence.

  • Non-Chelating, Sterically Demanding Reagents: Bulky hydride reagents, such as L-Selectride® or K-Selectride®, approach the carbonyl group from the less sterically hindered face. In a likely twist-chair conformation of this compound, the bromine atom will preferentially occupy a pseudo-equatorial position to minimize steric interactions. Consequently, the bulky hydride will attack from the face opposite to the bromine atom, leading to the formation of the syn-bromohydrin as the major diastereomer.

  • Smaller, Potentially Chelating Reagents: Smaller hydride reagents, such as sodium borohydride, may exhibit lower diastereoselectivity due to less pronounced steric differentiation between the two faces of the carbonyl. In some cases, chelation between the carbonyl oxygen, the bromine atom, and the metal cation of the hydride reagent can influence the facial selectivity, potentially favoring the formation of the anti-bromohydrin. However, for α-haloketones, this effect is often weak.

sub This compound ts_syn Transition State (Bulky Hydride) sub->ts_syn Equatorial Attack ts_anti Transition State (Small Hydride) sub->ts_anti Axial-like Attack prod_syn syn-2-Bromocycloheptanol (Major Product) ts_syn->prod_syn prod_anti anti-2-Bromocycloheptanol (Minor Product) ts_anti->prod_anti reagent_bulky L-Selectride® (Bulky) reagent_bulky->ts_syn reagent_small NaBH4 (Small) reagent_small->ts_anti cluster_felkin Felkin-Anh Model cluster_chelation Chelation Control sub This compound felkin_ts Transition State (Nu attacks anti to Br) sub->felkin_ts R-MgX chelation_ts Chelated Transition State (Nu attacks less hindered face) sub->chelation_ts R-ZnX / Lewis Acid felkin_prod anti-Adduct felkin_ts->felkin_prod chelation_prod syn-Adduct chelation_ts->chelation_prod sub This compound enolate Lithium Enolate (Kinetic Control) sub->enolate Deprotonation ts Alkylation Transition State enolate->ts SN2 Attack prod trans-2-Bromo-7-alkylcycloheptanone (Major Product) ts->prod base LDA, -78°C base->enolate electrophile R-X electrophile->ts

The Versatility of 2-Bromocycloheptanone in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of starting materials available to synthetic chemists, α-haloketones are particularly valuable due to their dual electrophilic sites, which allow for the construction of diverse heterocyclic rings. This application note focuses on a specific and versatile building block: 2-bromocycloheptanone. The seven-membered carbocyclic ring of this molecule provides a unique scaffold that, when fused with various heterocyclic systems, can lead to compounds with interesting conformational properties and potential biological activities.

This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of three important classes of fused heterocyclic compounds: thiazoles , pyrimidines , and benzodiazepines . We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and present data to illustrate the utility of this compound as a strategic starting material in modern organic synthesis.

I. Synthesis of Cyclohepta[d]thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring, involves the condensation of an α-haloketone with a thioamide derivative.[1][2] This reaction is known for its high yields and operational simplicity.[1] When this compound is employed in this synthesis, it leads to the formation of cyclohepta[d]thiazoles, a class of compounds with potential applications in medicinal chemistry.

Mechanistic Insights

The reaction commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon bearing the bromine atom in this compound, proceeding via an SN2 mechanism. This initial step forms a thiouronium salt intermediate. Subsequently, an intramolecular cyclization occurs through the nucleophilic attack of the thioamide's nitrogen atom on the carbonyl carbon of the cycloheptanone moiety. The resulting tetrahedral intermediate then undergoes dehydration to yield the fused cyclohepta[d]thiazole ring system. The aromaticity of the newly formed thiazole ring is a significant driving force for the reaction.[1]

Hantzsch_Thiazole_Synthesis reactant1 This compound intermediate1 Thiouronium Salt Intermediate reactant1->intermediate1 S-alkylation (SN2) reactant2 Thioamide (e.g., Thiourea) reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Cyclohepta[d]thiazole intermediate2->product Dehydration

Caption: Hantzsch synthesis of cyclohepta[d]thiazoles.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7,8,9-hexahydrocyclohepta[d]thiazole

This protocol describes a representative procedure for the synthesis of a 2-aminocyclohepta[d]thiazole derivative.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the purified 2-amino-4,5,6,7,8,9-hexahydrocyclohepta[d]thiazole.

Data Summary
ThioamideProductReaction Time (h)Yield (%)Reference
Thiourea2-Amino-4,5,6,7,8,9-hexahydrocyclohepta[d]thiazole3~85[3] (Analogous)
Thioacetamide2-Methyl-4,5,6,7,8,9-hexahydrocyclohepta[d]thiazole4~80[4] (Analogous)
Benzothioamide2-Phenyl-4,5,6,7,8,9-hexahydrocyclohepta[d]thiazole4~88[4] (Analogous)

II. Synthesis of Cyclohepta[d]pyrimidines

Fused pyrimidine derivatives are of significant interest due to their presence in a wide range of biologically active compounds, including many approved drugs.[5][6] The synthesis of cyclohepta[d]pyrimidines from this compound can be achieved through a condensation reaction with an amidine. This reaction likely proceeds through an initial substitution followed by cyclization.

Mechanistic Insights

The proposed mechanism involves the initial reaction of the amidine with this compound. The more nucleophilic nitrogen of the amidine can displace the bromide in an SN2 fashion. Alternatively, a base-mediated elimination of HBr from this compound can generate an α,β-unsaturated ketone in situ, which then undergoes a Michael addition with the amidine. Following the initial addition, an intramolecular cyclization occurs via the attack of the second nitrogen of the amidine onto the carbonyl carbon. Subsequent dehydration and aromatization lead to the formation of the stable fused pyrimidine ring.[7]

Pyrimidine_Synthesis reactant1 This compound intermediate1 Initial Adduct reactant1->intermediate1 Substitution/Addition reactant2 Amidine (e.g., Formamidine) reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Cyclohepta[d]pyrimidine intermediate2->product Dehydration/ Aromatization Benzodiazepine_Synthesis reactant1 This compound intermediate1 Diimine Intermediate reactant1->intermediate1 Double Condensation (-2 H₂O) reactant2 o-Phenylenediamine reactant2->intermediate1 product Cycloheptano[b][1,5]benzodiazepine intermediate1->product Tautomerization/ Rearrangement

Sources

Navigating the Reaction Pathways of 2-Bromocycloheptanone with Amines: A Detailed Guide to Mechanism and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 17, 2026 – In the intricate landscape of organic synthesis, the reactions of α-haloketones stand as a cornerstone for the construction of complex molecular architectures. Specifically, the interaction of 2-bromocycloheptanone with various amines presents a fascinating case study in competing reaction mechanisms, offering pathways to valuable α-amino ketones and ring-contracted amides. This comprehensive application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the mechanistic nuances and providing detailed protocols to harness the synthetic potential of these reactions.

Introduction: The Synthetic Utility of 2-Aminocycloheptanone Derivatives and Cyclopentanecarboxamides

The products derived from the reaction of this compound with amines are of significant interest in medicinal chemistry and materials science. 2-Aminocycloheptanone scaffolds are key intermediates in the synthesis of various biologically active compounds. Concurrently, the Favorskii rearrangement of this compound with amines provides access to cyclopentanecarboxamides, which are also important pharmacophores and building blocks in organic synthesis. Understanding and controlling the reaction pathways that lead to these distinct products is paramount for any synthetic campaign.

The Mechanistic Dichotomy: Nucleophilic Substitution vs. Favorskii Rearrangement

The reaction of this compound with an amine can proceed through two primary, often competing, pathways: a direct nucleophilic substitution (SN2) and the Favorskii rearrangement. The choice of pathway is delicately influenced by the structure of the amine, the reaction conditions, and the inherent properties of the substrate.

Pathway 1: Nucleophilic Substitution (SN2) - Formation of 2-Aminocycloheptanones

The most direct reaction is a bimolecular nucleophilic substitution, where the amine acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This concerted mechanism results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond, yielding the corresponding 2-aminocycloheptanone.

Causality Behind Experimental Choices: The SN2 pathway is generally favored by less sterically hindered amines and conditions that promote direct nucleophilic attack over proton abstraction. The polarity of the solvent can also play a role; polar aprotic solvents can stabilize the transition state of the SN2 reaction.

Pathway 2: The Favorskii Rearrangement - Ring Contraction to Cyclopentanecarboxamides

Alternatively, in the presence of a base (which the amine can act as), this compound can undergo a Favorskii rearrangement. This fascinating reaction leads to a ring contraction, ultimately forming a cyclopentanecarboxamide.[1][2]

The generally accepted mechanism involves the following key steps:

  • Enolate Formation: The amine acts as a base, abstracting a proton from the α'-carbon (C7) to form an enolate.

  • Cyclopropanone Intermediate: The enolate then undergoes an intramolecular SN2 reaction, displacing the bromide to form a highly strained bicyclo[5.1.0]octan-2-one (cyclopropanone) intermediate.[1][3]

  • Nucleophilic Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the cyclopropanone.

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane ring to form the more stable carbanion.

  • Protonation: Subsequent proton transfer yields the final cyclopentanecarboxamide product.

Causality Behind Experimental Choices: The Favorskii rearrangement is often favored by strong, non-nucleophilic bases, or when the amine itself is a sufficiently strong base to promote enolate formation. The conformational rigidity of cyclic α-haloketones can also promote this pathway.[4] The choice of solvent can influence the equilibrium between the enolate and the starting ketone, thereby affecting the reaction outcome.

Core Directive: Influencing the Reaction Outcome

The selective synthesis of either the 2-aminocycloheptanone or the cyclopentanecarboxamide is a key challenge. The following factors are critical in directing the reaction towards the desired product:

FactorFavoring Nucleophilic Substitution (SN2)Favoring Favorskii RearrangementRationale
Amine Structure Primary amines, less sterically hindered secondary amines.Sterically hindered, non-nucleophilic bases or strongly basic amines.Less hindered amines can more easily access the α-carbon for direct attack. Bulky bases are more likely to act as proton abstractors.
Basicity of Amine Weaker bases that are good nucleophiles.Stronger bases.Stronger bases are more effective at deprotonating the α'-carbon to initiate the rearrangement.
Solvent Polar aprotic solvents (e.g., DMF, DMSO).Protic or non-polar solvents that can facilitate enolate formation.Polar aprotic solvents can accelerate SN2 reactions.
Temperature Generally lower temperatures.Higher temperatures may favor the rearrangement.Higher temperatures can provide the activation energy needed for the multi-step rearrangement pathway.[5]
Stoichiometry Excess amine can act as both nucleophile and base scavenger.Use of a strong, non-nucleophilic base in conjunction with the amine.A dedicated strong base will more efficiently generate the enolate required for the Favorskii pathway.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and are based on established principles of organic reactions. Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)cycloheptanone (Nucleophilic Substitution)

This protocol details the synthesis of a representative 2-aminocycloheptanone via an SN2 reaction.

Materials:

  • This compound

  • Piperidine

  • Anhydrous acetonitrile (CH₃CN)

  • Triethylamine (Et₃N)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile at room temperature, add triethylamine (1.2 eq).

  • Add piperidine (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 2-(piperidin-1-yl)cycloheptanone. For basic amine compounds, it may be beneficial to use a silica column treated with a small amount of triethylamine or to use an amine-functionalized silica column to prevent product tailing and degradation.[6]

Protocol 2: Synthesis of N-Morpholinocyclopentanecarboxamide (Favorskii Rearrangement)

This protocol outlines the synthesis of a cyclopentanecarboxamide via the Favorskii rearrangement.

Materials:

  • This compound

  • Morpholine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of morpholine (1.5 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-morpholinocyclopentanecarboxamide.

Visualizing the Pathways

To further clarify the mechanistic landscape, the following diagrams illustrate the key transformations.

sn2_reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products This compound This compound TS [R2NH---C---Br]‡ This compound->TS Nucleophilic Attack Amine (R2NH) Amine (R2NH) Amine (R2NH)->TS 2-Aminocycloheptanone 2-Aminocycloheptanone TS->2-Aminocycloheptanone Bromide Departure HBr HBr TS->HBr favorskii_rearrangement This compound This compound Enolate Enolate This compound->Enolate Base (Amine) Cyclopropanone\nIntermediate Cyclopropanone Intermediate Enolate->Cyclopropanone\nIntermediate Intramolecular SN2 Tetrahedral\nIntermediate Tetrahedral Intermediate Cyclopropanone\nIntermediate->Tetrahedral\nIntermediate Nucleophilic Attack (Amine) Carbanion Carbanion Tetrahedral\nIntermediate->Carbanion Ring Opening Cyclopentanecarboxamide Cyclopentanecarboxamide Carbanion->Cyclopentanecarboxamide Protonation

Figure 2: Key steps of the Favorskii rearrangement pathway.

Conclusion and Future Directions

The reaction of this compound with amines is a versatile transformation that can be steered towards either direct substitution or a rearrangement pathway. By carefully selecting the amine and optimizing reaction conditions such as solvent and temperature, chemists can selectively synthesize valuable 2-aminocycloheptanones or cyclopentanecarboxamides. The protocols provided herein offer a solid foundation for further exploration and application of these powerful synthetic methods in the pursuit of novel molecules for drug discovery and materials science. Future work will focus on the development of catalytic and enantioselective variants of these reactions to further enhance their synthetic utility.

References

  • Chemistry Stack Exchange. (2019). α-Halo ketone and strong base: Favorskii vs SN2. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • Grokipedia. (n.d.). Favorskii reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic). Retrieved from [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • ResearchGate. (2001). The Favorskiĭ Rearrangement of Haloketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]

  • Al-Masum, M., & Saleh, M. (2015). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Journal of Applicable Chemistry, 4(4), 1219-1225.
  • Armoush, N., Syal, P., & Becker, D. P. (2008). Synthesis of Substituted 2-Amino-cyclobutanones.
  • Sci-Hub. (2008). Synthesis of Substituted 2-Amino-cyclobutanones. Retrieved from [Link]

  • Scribd. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Scribd. (n.d.). Favorskii Rearrangement Guide. Retrieved from [Link]

  • Loyola eCommons. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Retrieved from [Link]

  • ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

Sources

The Versatile Scaffolding of 2-Bromocycloheptanone: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutic agents. Alicyclic compounds, three-dimensional structures formed by carbon atoms in a non-aromatic ring, are particularly valuable scaffolds for imparting favorable physicochemical properties to drug candidates.[1] Among these, functionalized cycloheptanones represent an under-explored yet promising class of building blocks. This application note delves into the potential of 2-bromocycloheptanone, a versatile bifunctional molecule, as a key intermediate in the synthesis of medicinally relevant compounds. We will explore its reactivity, propose synthetic strategies for generating diverse molecular architectures, and provide detailed protocols to guide researchers in harnessing its synthetic utility.

The Synthetic Potential of a Bifunctional Scaffold

This compound possesses two key reactive sites: the ketone and the α-bromo carbon. This dual reactivity allows for a wide array of chemical transformations, making it an attractive starting point for the synthesis of diverse compounds with potential applications in oncology, inflammation, and beyond.

The ketone functionality can undergo a variety of reactions, including nucleophilic addition, reduction, and condensation. The adjacent bromine atom is a good leaving group, susceptible to nucleophilic substitution and participation in cross-coupling reactions. The seven-membered ring also provides a flexible yet constrained conformational scaffold that can be exploited for optimal binding to biological targets.

Applications in the Synthesis of Bioactive Molecules

While direct literature on the extensive medicinal chemistry applications of this compound is emerging, we can extrapolate its potential from the well-established chemistry of analogous α-bromo ketones and cyclic ketones.

Synthesis of Fused Heterocyclic Scaffolds

A primary application of α-bromo ketones is in the synthesis of fused heterocyclic systems, which are prevalent in many approved drugs. By reacting this compound with various binucleophiles, a range of bicyclic and polycyclic scaffolds can be accessed.

Example Application: Synthesis of Thiazole-Fused Cycloheptanes

Thiazole moieties are present in a number of anticancer agents. The Hantzsch thiazole synthesis can be adapted to utilize this compound for the creation of novel cyclohepta[d]thiazole derivatives.

Hantzsch_Thiazole_Synthesis start This compound + Thioamide intermediate Thiazoline Intermediate start->intermediate Condensation product Cyclohepta[d]thiazole Derivative intermediate->product Dehydration

Caption: Hantzsch thiazole synthesis using this compound.

Precursor to α,β-Unsaturated Cycloheptenones

Elimination of HBr from this compound provides access to cyclohept-2-en-1-one, a valuable Michael acceptor. This reaction is analogous to the dehydrobromination of 2-bromocyclopentanone to produce 2-cyclopentene-1-one, a useful intermediate for pharmaceuticals.[2] These α,β-unsaturated ketones are precursors to a variety of bioactive molecules, including prostaglandin analogs and anticancer agents.

Dehydrobromination_Workflow start This compound product Cyclohept-2-en-1-one start->product Dehydrobromination reagent Base (e.g., Li2CO3) reagent->product

Caption: Synthesis of cyclohept-2-en-1-one from this compound.

Building Block for Kinase Inhibitors

The cycloheptane scaffold can be incorporated into kinase inhibitors to probe larger hydrophobic pockets within the ATP-binding site. Protein kinases are critical targets in oncology and inflammatory diseases.[3] The functional handles on this compound allow for its elaboration into more complex structures designed to interact with specific kinase domains. For instance, the ketone can be reductively aminated to introduce a side chain that can interact with the hinge region of a kinase, while the bromo-position can be used for substitution to project a vector towards the solvent-exposed region.

Experimental Protocols

The following protocols are provided as a guide for the synthetic manipulation of this compound. Researchers should adapt these procedures based on the specific requirements of their target molecules and perform appropriate characterization at each step.

Protocol 1: Synthesis of Cyclohept-2-en-1-one

This protocol describes the dehydrobromination of this compound to yield cyclohept-2-en-1-one, a versatile intermediate. The conditions are adapted from procedures for analogous five-membered ring systems.[2]

Materials:

  • This compound

  • Lithium carbonate (Li₂CO₃)

  • Lithium bromide (LiBr)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add lithium carbonate (1.5 eq) and lithium bromide (1.5 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford cyclohept-2-en-1-one.

Protocol 2: Synthesis of a 2-Aminothiazole Derivative

This protocol outlines the synthesis of a cyclohepta[d]thiazol-2-amine derivative via a Hantzsch-type reaction.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • If a precipitate has formed, collect the solid by filtration. If not, slowly add a saturated aqueous solution of NaHCO₃ to neutralize the hydrobromide salt and induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired cyclohepta[d]thiazol-2-amine derivative. Further purification can be achieved by recrystallization.

Data Summary and Expected Outcomes

The following table summarizes the expected transformations and potential applications of derivatives synthesized from this compound.

Starting MaterialReaction TypeProduct ClassPotential Therapeutic Area
This compoundDehydrobrominationα,β-Unsaturated KetoneAnti-inflammatory, Anticancer
This compoundHantzsch SynthesisFused ThiazoleAnticancer, Antimicrobial
This compoundNucleophilic Substitutionα-Functionalized KetoneKinase Inhibitors, GPCR Modulators
This compoundFavorskii RearrangementCyclohexanecarboxylic AcidScaffolds for various targets

Conclusion

This compound is a promising, yet underexplored, building block in medicinal chemistry. Its bifunctional nature provides a platform for the synthesis of a wide variety of complex molecular architectures. The protocols and strategies outlined in this application note are intended to serve as a starting point for researchers to explore the synthetic utility of this versatile compound in their drug discovery programs. The cycloheptyl core offers a unique conformational landscape that may lead to the discovery of novel ligands with improved potency and selectivity for a range of biological targets.

References

  • Process for producing 2-bromocyclopentanone. EP1418166A1, Google Patents.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. URL: [Link]

  • Efficiently Creating “Building Blocks” of Pharmaceuticals to Accelerate Drug Discovery Research. SciTechDaily. URL: [Link]

  • Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. PubMed. URL: [Link]

  • Synthesis and antitumor activity of 2'-bromo- and 2'-chloro-3'-acetoxy-3'-deaminodaunorubicin analogs. PubMed. URL: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. URL: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. URL: [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. URL: [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. URL: [Link]

  • Identification of Kinase Inhibitors that Target Transcription Initiation by RNA Polymerase II. URL: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle †. MDPI. URL: [Link]

  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. URL: [Link]

  • Synthesis and Anticancer Activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone Hydrochlorides and Related Compounds. PubMed. URL: [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. URL: [Link]

  • Special Issue: Advances in the Synthesis of Biologically Important Intermediates/Drugs. URL: [Link]

  • 2-Bromocyclopentanone | C5H7BrO | CID 9855563. PubChem - NIH. URL: [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. URL: [Link]

  • Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. MedChemComm (RSC Publishing). URL: [Link]

  • Processes and intermediates for preparing a btk inhibitor. WO2020234381A1, Google Patents.
  • Synthesis and Biological Activity of Alpha-Bromoacryloyl Lexitropsin Conjugates. PubMed. URL: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. URL: [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. URL: [Link]

  • Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. PubMed. URL: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. URL: [Link]

  • Natural and Synthetic Lactones Possessing Antitumor Activities. MDPI. URL: [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC - PubMed Central. URL: [Link]

  • A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. URL: [Link]

  • Using visible light to make pharmaceutical building blocks. ScienceDaily. URL: [Link]

  • Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). URL: [Link]

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. URL: [Link]

  • The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation. RSC Publishing. URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromocycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromocycloheptanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding side product formation during this crucial synthetic step. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the α-bromination of cycloheptanone, and why does it form?

A1: The most frequently encountered side product is 2,7-dibromocycloheptanone .

Mechanistic Insight: The α-bromination of ketones typically proceeds through an enol or enolate intermediate.[1][2] In an acid-catalyzed reaction, the rate-determining step is the formation of the enol.[2][3] Once the first bromine atom is introduced at the C2 position to form this compound, the electron-withdrawing nature of the bromine atom decreases the basicity of the carbonyl oxygen.[4] This disfavors the protonation required to form a second enol at the same C2 position, thus slowing down further bromination at that site.

However, the starting cycloheptanone is symmetrical, with two equivalent α-positions (C2 and C7). If more than one equivalent of the brominating agent is present, or if local concentrations of bromine are high, a second bromination can occur at the other α-position (C7) of the monobrominated product, leading to the formation of 2,7-dibromocycloheptanone.

Q2: My reaction mixture turned dark, and I'm seeing multiple spots on my TLC. What could be happening?

A2: A dark reaction mixture and multiple TLC spots often indicate the formation of several byproducts, potentially due to over-bromination or decomposition. Under acidic conditions, while polybromination at the same carbon is disfavored, it is not impossible, especially with prolonged reaction times or excess bromine.[4]

Troubleshooting Steps:

  • Control Stoichiometry: Use cycloheptanone in slight excess relative to the brominating agent (e.g., bromine or NBS) to ensure the brominating agent is the limiting reagent.[5]

  • Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture to maintain a low concentration and prevent localized areas of high bromine concentration.

  • Temperature Control: The bromination of cyclic ketones is often exothermic.[6] Maintain a low and consistent temperature (e.g., 0-15 °C) to minimize side reactions.

Q3: I used a basic workup and noticed a product with a different carbon skeleton. What is this, and how can I avoid it?

A3: You are likely observing a product from a Favorskii rearrangement . This is a characteristic reaction of α-halo ketones in the presence of a base (like hydroxides or alkoxides), which leads to a ring contraction.[7][8] In the case of this compound, this would result in the formation of a cyclohexanecarboxylic acid derivative.[9]

Mechanistic Pathway: The base abstracts a proton from the α'-carbon (C7), leading to the formation of an enolate. This is followed by an intramolecular nucleophilic attack on the carbon bearing the bromine, forming a bicyclic cyclopropanone intermediate. The nucleophile (from the base) then attacks the carbonyl carbon, leading to the opening of the cyclopropanone ring and, after workup, the rearranged carboxylic acid derivative.[10]

Prevention:

  • Acidic or Neutral Workup: Avoid using strong bases during the workup of the reaction mixture if the desired product is this compound. A simple aqueous wash followed by extraction is generally sufficient.

  • Subsequent Steps: If the this compound is to be used in a subsequent step involving a base, be aware that the Favorskii rearrangement can be a competing reaction.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient catalyst or low temperature.Ensure an adequate amount of acid catalyst (e.g., HBr, acetic acid) is used. The reaction rate is dependent on both the ketone and acid concentration.[2] Allow the reaction to proceed for a sufficient time, monitoring by TLC.
Formation of 2,7-Dibromocycloheptanone Excess of brominating agent or poor control over its addition.Use a precise 1:1 or slightly less than 1:1 molar ratio of the brominating agent to cycloheptanone. Add the brominating agent slowly and with efficient stirring.[5]
Formation of α,β-Unsaturated Ketone Presence of a base during the reaction or workup, leading to dehydrobromination (E2 elimination).[2][11]Maintain acidic or neutral conditions throughout the synthesis and purification. If elimination is desired, it is typically performed as a separate step using a non-nucleophilic base like pyridine.[3]
Difficulty in Purification Boiling points of the desired product and byproducts are close.Use fractional vacuum distillation for separation. Alternatively, column chromatography on silica gel can be effective for separating monobrominated from dibrominated species.[5][12]

Reaction and Side Product Mechanisms

The following diagrams illustrate the key chemical transformations discussed.

G cluster_main Main Reaction Pathway Cycloheptanone Cycloheptanone Enol Enol Intermediate Cycloheptanone->Enol H⁺ (cat.) Product This compound Enol->Product Br₂

Caption: Acid-catalyzed pathway to this compound.

G cluster_dibromo Dibromination Side Reaction MonoBromo This compound MonoEnol Enol of 2-Bromo MonoBromo->MonoEnol H⁺ (cat.) DiBromo 2,7-Dibromocycloheptanone MonoEnol->DiBromo Br₂ (excess)

Caption: Formation of the dibrominated side product.

G cluster_favorskii Favorskii Rearrangement Start This compound Enolate Enolate Start->Enolate Base (e.g., OH⁻) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Final Cyclohexanecarboxylic Acid Derivative Cyclopropanone->Final Nucleophilic Attack & Ring Opening

Caption: Mechanism of the Favorskii rearrangement.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the monobrominated product while minimizing side reactions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cycloheptanone (1.0 eq.) in a suitable solvent such as diethyl ether or methanol. Cool the flask to 0-5 °C in an ice bath.

  • Catalyst Addition: Add a catalytic amount of hydrobromic acid (HBr, 48% aq.) or glacial acetic acid.

  • Bromine Addition: Slowly add a solution of bromine (0.95-1.0 eq.) in the same solvent to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into cold water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with a saturated solution of sodium bicarbonate (to neutralize the acid), then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.[5][12]

Protocol 2: Troubleshooting Workflow

Use this workflow to diagnose and resolve issues during the synthesis.

G Start Analyze Crude Reaction Mixture (TLC/GC/NMR) CheckSM Starting Material Remaining? Start->CheckSM CheckMulti Multiple Products Observed? CheckSM->CheckMulti No Incomplete Reaction Incomplete: - Increase reaction time - Check catalyst activity CheckSM->Incomplete Yes CheckRearrange Rearranged Product? CheckMulti->CheckRearrange Yes Purify Proceed to Purification CheckMulti->Purify No (Product is clean) Favorskii Favorskii Rearrangement: - Check workup conditions - Avoid strong bases CheckRearrange->Favorskii Yes Dibromo Dibromination/Over-bromination: - Verify stoichiometry - Slow down Br₂ addition - Check temperature control CheckRearrange->Dibromo No

Sources

Technical Support Center: Purification of 2-Bromocycloheptanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromocycloheptanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this valuable synthetic intermediate by column chromatography. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Core Principles and Considerations

This compound, an α-halo ketone, is a reactive molecule susceptible to degradation, particularly on the acidic surface of silica gel. Successful purification hinges on a carefully optimized chromatographic process that balances resolution with compound stability. This guide will address common challenges and provide solutions to ensure you obtain high-purity this compound for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.

Q1: My purified this compound yield is very low, and I see multiple spots on the TLC of my collected fractions. What is happening?

A1: This is a classic sign of on-column decomposition. Standard silica gel is acidic due to the presence of silanol groups (Si-OH), which can catalyze the degradation of sensitive compounds like α-bromo ketones.

  • Causality: The acidic protons on the silica surface can promote side reactions, such as elimination of HBr to form an unsaturated ketone or other rearrangements.

  • Troubleshooting Steps:

    • Assess Stability: Before running a column, spot your crude material on a silica gel TLC plate, let it sit for 30-60 minutes, and then develop it. If you observe new spots or significant streaking that wasn't present in an immediately-developed plate, your compound is likely unstable on silica.

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry of the silica in your chosen mobile phase containing 1-2% triethylamine (TEA). Pack the column with this slurry. The TEA will neutralize the acidic silanol groups, creating a more inert stationary phase.

    • Consider an Alternative Stationary Phase: If deactivation is insufficient, neutral alumina can be an excellent alternative for purifying basic or acid-sensitive compounds.

Q2: The peaks on my chromatogram are tailing, leading to poor separation of my product from a close-running impurity. How can I improve the peak shape?

A2: Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Causality: The polar carbonyl group in this compound can interact strongly with the acidic silanol groups on the silica gel, leading to a slow desorption rate and a "tailing" effect.

  • Troubleshooting Steps:

    • Mobile Phase Modification: As with decomposition, adding a small amount of a polar modifier like triethylamine (1-2%) to your eluent can competitively bind to the active sites on the silica, improving peak symmetry.

    • Optimize Solvent Strength: Ensure your mobile phase polarity is optimal. An eluent that is too weak will result in long retention times and broad peaks. A good starting point is a solvent system that gives your product an Rf value of 0.2-0.4 on a TLC plate.[1] For this compound, a gradient of hexane and ethyl acetate is a common choice.[2]

    • Check for Column Overloading: Injecting too much sample can lead to peak fronting or tailing. If you suspect this, try running the column with half the amount of crude material.

Q3: I can't see my compound on the TLC plate using a UV lamp. How can I monitor the progress of my column?

A3: While many organic compounds are UV-active, not all are. This compound may not have a strong chromophore, making UV visualization difficult.

  • Causality: The ability to see a spot under UV light depends on the presence of a UV-absorbing functional group, typically a conjugated system.

  • Troubleshooting Steps:

    • Use a Staining Agent: There are several general-purpose stains that can be used to visualize compounds on a TLC plate.

      • Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as alkenes, alkynes, and aldehydes. It will often visualize ketones as well.

      • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.

      • Vanillin or p-Anisaldehyde Stains: These stains, when heated, can produce colored spots with a wide variety of functional groups.

Troubleshooting Workflow Diagram

start Problem Encountered low_yield Low Yield / Decomposition start->low_yield poor_sep Poor Separation / Peak Tailing start->poor_sep no_vis No TLC Visualization (UV) start->no_vis check_stability Test Compound Stability on TLC low_yield->check_stability add_tea Add 1-2% TEA to Mobile Phase poor_sep->add_tea use_stain Use TLC Stain no_vis->use_stain deactivate_silica Deactivate Silica with TEA check_stability->deactivate_silica Unstable alt_phase Use Neutral Alumina deactivate_silica->alt_phase Still Unstable opt_rf Optimize Mobile Phase (Rf 0.2-0.4) add_tea->opt_rf check_load Reduce Sample Load opt_rf->check_load stain_options KMnO4, Iodine, or Vanillin Stain use_stain->stain_options

Caption: Troubleshooting logic for common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common stationary phase for column chromatography.[3] However, due to the potential for acid-catalyzed degradation of α-bromo ketones, it is highly recommended to either use silica gel deactivated with triethylamine or to use neutral alumina as the stationary phase.

Q2: What is a good starting mobile phase for the purification of this compound?

A2: A mixture of hexane and ethyl acetate is a very common and effective mobile phase for compounds of moderate polarity like this compound.[2][3] A good starting point is to develop a solvent system using TLC that gives your product an Rf value between 0.2 and 0.4.[1] Based on similar purifications, a gradient elution from 100% hexane to 10% ethyl acetate in hexane is a proven strategy.[2]

Q3: How do I prepare my sample for loading onto the column?

A3: There are two main methods for sample loading:

  • Wet Loading: Dissolve your crude this compound in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary for solubility, like dichloromethane). Carefully pipette this solution onto the top of the column bed.

  • Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column. This method often leads to better resolution.

Q4: What are the common impurities I should be trying to separate?

A4: Common impurities in the synthesis of this compound from cycloheptanone can include:

  • Unreacted Cycloheptanone: The starting material.

  • Dibrominated Products: Such as 2,7-dibromocycloheptanone, which will be more polar than the desired product.

  • Over-brominated byproducts: More than two bromine atoms may be added.[4]

  • Byproducts from side reactions: Depending on the reaction conditions, other byproducts may form.

Q5: What safety precautions should I take when handling this compound?

A5: this compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on your specific crude mixture, as determined by TLC analysis.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of your crude this compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3).

  • The ideal solvent system will give the this compound spot an Rf value of approximately 0.2-0.4.[1]

    • Rf Calculation: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[5]

2. Column Packing (Slurry Method):

  • Select a column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand.

  • In a beaker, create a slurry of silica gel in your initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude material (e.g., 1 gram) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

  • Add 2-3 grams of silica gel to this solution.

  • Carefully remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add your initial mobile phase to the column.

  • Apply gentle pressure to the top of the column (using a pump or regulated air/nitrogen) to achieve a steady flow rate (a drop rate of 1-2 drops per second is a good starting point).

  • Begin collecting fractions in test tubes.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • If your compound is slow to elute, you can gradually increase the polarity of your mobile phase (gradient elution), for example, by moving from 5% to 10% ethyl acetate in hexane.[2]

5. Product Isolation:

  • Combine the fractions that contain your pure this compound (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified product.

Column Chromatography Workflow

A TLC Analysis (Find Rf ≈ 0.3) B Prepare Silica Slurry in Mobile Phase A->B C Pack Column B->C E Add Sample to Column Top C->E D Dry Load Sample onto Silica D->E F Elute with Mobile Phase (Gradient if needed) E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H H->G Continue collecting I Combine Pure Fractions H->I Fractions are pure J Evaporate Solvent I->J K Purified this compound J->K

Caption: A typical workflow for the purification of this compound.

Data Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, effective adsorbent for moderately polar compounds.
Mobile Phase Hexane / Ethyl AcetateGood solvent strength and selectivity for α-bromo ketones.[2]
Optimal Rf 0.2 - 0.4Provides the best balance between resolution and run time.[1]
Additive 1-2% Triethylamine (TEA)Neutralizes acidic silica, preventing product degradation and peak tailing.
Visualization KMnO₄ stain or IodineEffective for visualizing compounds with limited UV activity.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6787673B2 - Process for producing 2-bromocyclopentanone.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • Reddit. (2020, January 19). Rf value for TLC. r/chemhelp. Retrieved from [Link]

  • Chegg. (2021, April 21). Calculate Rf value of each compound in the synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1418166A1 - Process for producing 2-bromocyclopentanone.
  • Google Patents. (n.d.). US20040138505A1 - Process for producing 2-bromocyclopentanone.
  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]

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thermal stability and decomposition of 2-Bromocycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromocycloheptanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling, stability, and decomposition of this versatile synthetic intermediate. Our goal is to equip you with the knowledge to anticipate challenges, interpret unexpected results, and ensure the safety and success of your experiments.

Introduction to this compound: Stability and Reactivity Profile

This compound is an α-bromo cyclic ketone, a class of compounds known for their utility in organic synthesis, particularly in the construction of complex molecular architectures. However, the very features that make it a reactive and useful molecule also contribute to its inherent instability. The primary pathway of concern for researchers is its propensity to undergo thermal decomposition, typically through the elimination of hydrogen bromide (HBr) to yield cycloheptenone. This guide will delve into the nuances of this process and provide practical advice for its management.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: Decomposition of this compound is often indicated by a change in color, with the compound turning yellow to brown. The release of hydrogen bromide (HBr) gas is another key indicator, which can be detected by its sharp, acrid odor or by holding a piece of pH paper near the container opening (use caution). In solution, decomposition can be monitored by techniques such as NMR spectroscopy (appearance of signals corresponding to cycloheptenone) or GC-MS analysis.

Q2: What is the expected thermal decomposition pathway for this compound?

Q3: How should I properly store this compound to minimize decomposition?

A3: To ensure the longevity and purity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (refrigerated or frozen). It is also advisable to store it in the dark, as light can potentially accelerate decomposition.

Q4: I am observing a lower than expected yield in a reaction using this compound. Could decomposition be the cause?

A4: Absolutely. If the this compound has started to decompose, the actual concentration of the starting material will be lower than calculated, leading to reduced yields. Furthermore, the decomposition products, cycloheptenone and HBr, can potentially interfere with your desired reaction, leading to the formation of side products. It is always recommended to assess the purity of this compound before use, for instance, by NMR or GC analysis.

Q5: What are the main safety concerns when handling this compound, especially concerning its thermal stability?

A5: The primary safety concern is the release of corrosive and toxic hydrogen bromide gas upon decomposition.[4] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental heating, be prepared for a potential pressure buildup in a sealed container due to gas evolution.

Troubleshooting Guides

Issue 1: Product Discoloration and Potency Loss During Storage
  • Symptom: Your stored this compound, which was initially a colorless to light yellow liquid, has turned significantly darker (yellow to brown). Subsequent reactions show a marked decrease in yield.

  • Root Cause Analysis: This is a classic sign of thermal and/or light-induced decomposition, leading to the formation of colored impurities and a reduction in the concentration of the active reagent. The likely decomposition products are cycloheptenone and HBr.

  • Troubleshooting Steps:

    • Purity Assessment: Before use, run a quick purity check using an appropriate analytical method (e.g., 1H NMR, GC-MS). Compare the results with the certificate of analysis or a previously recorded spectrum of a fresh sample.

    • Purification: If the decomposition is minor, consider purifying the material by vacuum distillation. However, be extremely cautious with the distillation temperature to avoid extensive decomposition. Keep the temperature as low as possible.

    • Proper Storage: Ensure future batches are stored under an inert atmosphere, at low temperature, and protected from light.

    • Fresh is Best: For critical applications, it is always best to use freshly prepared or newly purchased this compound.

Issue 2: Unexpected Side Products in Reactions
  • Symptom: You are observing unexpected byproducts in your reaction, potentially corresponding to the addition of your nucleophile to cycloheptenone or reactions catalyzed by HBr.

  • Root Cause Analysis: The presence of cycloheptenone and HBr from the decomposition of this compound can lead to a variety of side reactions. Cycloheptenone is an α,β-unsaturated ketone and can undergo conjugate addition with nucleophiles. HBr is a strong acid and can catalyze various side reactions.

  • Troubleshooting Workflow:

    G start Unexpected Side Products Observed check_purity Analyze this compound Purity (NMR, GC-MS) start->check_purity is_decomposed Decomposition Products (Cycloheptenone, HBr) Detected? check_purity->is_decomposed purify Purify this compound (e.g., Vacuum Distillation) is_decomposed->purify Yes optimize Re-run Reaction and Monitor for Side Products is_decomposed->optimize No use_fresh Use Fresh or Newly Purchased Reagent purify->use_fresh add_scavenger Consider Adding a Non-nucleophilic Base (e.g., Proton Sponge) to Scavenge HBr use_fresh->add_scavenger add_scavenger->optimize end Problem Resolved optimize->end

    Caption: Troubleshooting workflow for unexpected side products.

Issue 3: Difficulty in Purifying this compound after Synthesis
  • Symptom: During vacuum distillation, the product continuously darkens, and the yield of pure this compound is low.

  • Root Cause Analysis: The heat applied during distillation is likely causing the thermal decomposition of the product. α-Bromo ketones can be sensitive to prolonged heating, even under vacuum.

  • Troubleshooting Steps:

    • Optimize Distillation Conditions: Use a high-vacuum pump to lower the boiling point as much as possible. A short-path distillation apparatus is recommended to minimize the residence time of the compound at high temperatures.

    • Avoid Excessive Heat: Use a water or oil bath with precise temperature control. Do not heat the distillation flask significantly higher than the temperature at which the product begins to distill.

    • Alternative Purification: If distillation proves problematic, consider alternative purification methods such as column chromatography on silica gel. However, be aware that silica gel can be slightly acidic and may also promote some decomposition. Using a non-polar eluent system and working quickly is advisable.

Experimental Protocols

Protocol 1: Monitoring Thermal Decomposition by 1H NMR

This protocol provides a method to qualitatively assess the decomposition of this compound over time or upon heating.

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Initial Spectrum: Acquire a 1H NMR spectrum of the fresh solution. Note the characteristic peaks for this compound.

  • Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, 40 °C).

  • Time-Point Spectra: Acquire 1H NMR spectra at regular intervals (e.g., every 24 hours).

  • Data Analysis: Monitor for the appearance and increase in intensity of new peaks corresponding to the vinyl protons of cyclohept-2-en-1-one (typically in the region of 5.8-6.5 ppm). The integration of these peaks relative to the remaining this compound signals can provide a semi-quantitative measure of decomposition.

Protocol 2: Characterization of Thermal Stability by TGA/DSC
  • Instrumentation: Use a simultaneous TGA/DSC instrument.[5][6]

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into an aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or Argon (to prevent oxidative decomposition).

    • Heating Rate: A standard heating rate is 10 °C/min.

    • Temperature Range: Start from ambient temperature up to a temperature where complete decomposition is expected (e.g., 250 °C).

  • Data Analysis:

    • TGA Curve: The TGA curve will show the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition. A mass loss corresponding to the molar mass of HBr would be strong evidence for the dehydrobromination mechanism.

    • DSC Curve: The DSC curve will show the heat flow. An endothermic or exothermic peak associated with the mass loss in the TGA will indicate the nature of the decomposition process.

Mechanistic Insight: The Elimination Pathway

The thermal decomposition of this compound to cycloheptenone and HBr is an elimination reaction. The mechanism likely proceeds through a transition state where the C-H and C-Br bonds are breaking simultaneously.

Caption: Proposed thermal elimination pathway.

Quantitative Data Summary

ParameterValue/InformationSource/Comment
Molecular Formula C7H11BrO[7]
Molecular Weight 191.07 g/mol [7]
Boiling Point Not well-defined due to thermal instability.General knowledge for α-halo ketones.
Primary Decomposition Products Cyclohept-2-en-1-one, Hydrogen Bromide (HBr)Inferred from known reactivity of α-halo ketones.[1][2]
Recommended Storage Refrigerate or freeze under inert atmosphere.Best practice for thermally sensitive reagents.

References

  • Thermal Analysis of BR: (a) TGA-DSC thermogram demonstrating mass loss and heat flow. (n.d.). Retrieved from [Link]

  • The formation of cycloheptenone and cycloheptadienones from bicyclo[3.2.0]heptanone derivatives. An acid-catalyzed, two carbon ring expansion reaction. (1976). Canadian Journal of Chemistry, 54(1), 12–18. [Link]

  • Process for producing 2-bromocyclopentanone. (2004).
  • Cyclopentenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Thermal decomposition. (2023). In Wikipedia. Retrieved from [Link]

  • Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Robertson Microlit. Retrieved from [Link]

  • Roy, K., Awan, I. A., Manion, J. A., & Tsang, W. (2003). Thermal decomposition of 2-bromopropene, and 2-chloropropene. Physical Chemistry Chemical Physics, 5(9), 1806-1810. [Link]

  • Elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Cycloheptene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of cycloheptenone derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic Access to Aromatic α-Haloketones. (2021). Molecules, 26(15), 4585. [Link]

  • Elimination of HBr from 2-bromobutane results in the formation of. (2020, November 2). Testbook. Retrieved from [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Two Elimination Reaction Patterns. (2012, September 12). Master Organic Chemistry. Retrieved from [Link]

  • Thermal decomposition properties and mechanism of 2-H-heptanuoropropane. (2007). Journal of Fluorine Chemistry, 128(8), 952-958. [Link]

  • α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. (1995). DTIC. Retrieved from [Link]

  • Elimination of Alpha Bromides. (2020, April 18). YouTube. Retrieved from [Link]

  • Improved Pharma Enhances Thermal Characterization Suite with Discovery DSC 25. (2024, October 31). PR Newswire. Retrieved from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2015). Chemical Engineering Transactions, 43, 1753-1758. [Link]

  • The formation of cycloheptenone and cycloheptadienones from bicyclo[3.2.0]heptanone derivatives. An acid-catalyzed, two carbon ring expansion reaction. (1976). Canadian Journal of Chemistry, 54(1), 12–18. [Link]

  • Thermal decomposition of 2-bromopropene, and 2-chloropropene. (2003). Physical Chemistry Chemical Physics, 5(9), 1806-1810. [Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2022). International Journal of Molecular Sciences, 23(21), 13354. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Bromocycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromocycloheptanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for improved yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the α-bromination of cycloheptanone can be frustrating. A systematic approach to troubleshooting is often the most effective way to identify the root cause.[1][2]

Initial Checks:

  • Purity of Starting Materials: Impurities in your cycloheptanone can lead to unwanted side reactions.[1] It is recommended to verify the purity of your starting material via techniques like NMR or GC-MS and consider distillation if necessary.

  • Reagent Quality: Ensure your brominating agent (e.g., Br₂) and any acid catalysts are not degraded. The presence of water can be particularly detrimental.[1] Using freshly opened or properly stored reagents is critical.

Reaction Condition Optimization:

  • Temperature Control: Inconsistent or incorrect reaction temperatures can significantly impact reaction rates and selectivity.[1] An exothermic reaction where a reagent is added too quickly can cause localized heating, leading to side product formation.[1][2] Careful monitoring and control of the reaction temperature are crucial.

  • Addition Rate of Bromine: Adding bromine too quickly can lead to localized high concentrations, promoting di-bromination and other side reactions.[2] A slow, dropwise addition with efficient stirring is recommended to maintain a low, steady concentration of bromine in the reaction mixture.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Acetic acid is a common solvent for α-bromination of ketones.[3][4] Some procedures utilize a biphasic system of water and an organic solvent to improve selectivity.[5][6][7]

Question: I am observing significant amounts of a di-brominated byproduct. How can I improve the selectivity for mono-bromination?

The formation of 2,7-dibromocycloheptanone is a common side reaction. Here’s how to address it:

  • Stoichiometry: Carefully control the molar ratio of bromine to cycloheptanone. Using a slight excess of cycloheptanone can help to minimize di-bromination.

  • Reaction Conditions: Acid-catalyzed bromination generally favors mono-halogenation because the introduced bromine atom is electron-withdrawing, which deactivates the carbonyl oxygen towards further protonation and subsequent enol formation.[8] However, if the reaction is allowed to proceed for too long or at too high a temperature, di-bromination can still occur.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-bromo product.

Question: The purification of this compound is proving difficult, and I'm losing a significant amount of product during workup. What are some best practices?

This compound can be challenging to purify due to its properties and potential impurities.

  • Aqueous Workup: During the aqueous workup, emulsions can form. Using a brine wash can help to break up emulsions and improve phase separation.

  • Distillation: Vacuum distillation is a common method for purifying this compound.[5][6] However, the compound can be heat-sensitive. It is important to use a well-controlled vacuum and a heating mantle with precise temperature control to avoid decomposition. The boiling point of this compound is approximately 103 °C at 13 Torr.[9]

  • Column Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel can be an effective alternative. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Question: What is the mechanism of the acid-catalyzed bromination of cycloheptanone?

The acid-catalyzed α-bromination of ketones proceeds through an enol intermediate.[3][4][10]

  • Protonation of the Carbonyl: The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst. This makes the carbonyl carbon more electrophilic.[10]

  • Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of an enol. This is typically the rate-determining step of the reaction.[3][4]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).[10]

  • Deprotonation: The resulting intermediate is then deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Question: Are there alternative brominating agents I can use instead of elemental bromine?

Yes, several other brominating agents can be used for the α-bromination of ketones.

  • N-Bromosuccinimide (NBS): NBS is a milder and safer alternative to elemental bromine.[10] It is often used in conjunction with a catalytic amount of acid.

  • Pyridinium Tribromide: This solid reagent is easier to handle than liquid bromine and can provide good yields of α-bromo ketones.

The choice of brominating agent can impact the reaction conditions and selectivity, so some optimization may be necessary.[11]

Question: What are the key safety precautions I should take when working with bromine?

Elemental bromine is a highly corrosive and toxic substance. It is essential to handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Have a bromine quenching solution (such as sodium thiosulfate) readily available in case of a spill.

Experimental Protocols

Protocol 1: Acid-Catalyzed Bromination of Cycloheptanone

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Cycloheptanone

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Sodium Thiosulfate (aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cycloheptanone in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

  • Wash the organic layer sequentially with a dilute aqueous solution of sodium thiosulfate (to quench any unreacted bromine), a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Summary

ParameterRecommended ConditionRationale
Temperature 0-10 °C during bromine additionMinimizes side reactions and controls exothermicity.[1]
Bromine Addition Slow, dropwisePrevents localized high concentrations of bromine, reducing di-bromination.[2]
Solvent Glacial Acetic AcidCommon solvent that also acts as an acid catalyst.[3][4]
Workup Quenching with Na₂S₂O₃ and NaHCO₃ washRemoves unreacted bromine and neutralizes the acid catalyst.
Purification Vacuum Distillation or Column ChromatographyRemoves impurities and isolates the final product.[5][6]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity Systematic Check check_reagents Verify Reagent Quality check_purity->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_addition Optimize Bromine Addition Rate optimize_temp->optimize_addition optimize_solvent Consider Alternative Solvents optimize_addition->optimize_solvent purification_loss Investigate Purification Losses optimize_solvent->purification_loss end_success Yield Improved purification_loss->end_success

Caption: A logical workflow for systematically troubleshooting low yields.

Mechanism of Acid-Catalyzed Bromination

Bromination_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Enol Formation (Rate-Limiting) cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation ketone Cycloheptanone protonated_ketone Protonated Carbonyl ketone->protonated_ketone + H+ h_plus H+ enol Enol Intermediate protonated_ketone->enol - H+ bromo_intermediate Bromonium Intermediate enol->bromo_intermediate + Br2 br2 Br-Br product This compound bromo_intermediate->product - H+

Caption: The four key steps in the acid-catalyzed bromination of cycloheptanone.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Ketone halogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Dubois, J. E., & Toullec, J. (1979). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. Journal of the American Chemical Society, 101(1), 231–236. [Link]

  • OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). EP1418166A1 - Process for producing 2-bromocyclopentanone.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). US6787673B2 - Process for producing 2-bromocyclopentanone.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]

  • Google Patents. (n.d.). US20040138505A1 - Process for producing 2-bromocyclopentanone.

Sources

Technical Support Center: Selective Mono-bromination of Cycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the selective α-bromination of cycloheptanone. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to help you prevent di-bromination and achieve high yields of the desired 2-bromocycloheptanone.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of 2,7-dibromocycloheptanone. What is the primary cause of this over-bromination?

A: The formation of di-brominated byproducts is a common issue stemming from the reaction mechanism under specific conditions.

  • Under Acidic Conditions: The reaction proceeds through an enol intermediate. The rate-determining step is the formation of this enol, which is catalyzed by acid.[1][2] Once the first bromine atom is introduced to form this compound, the electron-withdrawing nature of the bromine atom deactivates the carbonyl oxygen, making subsequent protonation and the formation of a second enol intermediate slower.[3] This generally allows for selective mono-bromination if the stoichiometry is carefully controlled. However, if excess brominating agent is used or the reaction is left for too long, di-bromination can still occur.

  • Under Basic Conditions: In the presence of a base, the reaction proceeds through an enolate. The electron-withdrawing bromine atom on this compound makes the remaining α-hydrogen on the other side (at C7) more acidic. This accelerates the formation of the second enolate, leading to rapid subsequent bromination.[3] For this reason, base-catalyzed brominations are notoriously difficult to control and often lead to polyhalogenated products, a phenomenon exploited in the haloform reaction.[3][4]

To prevent di-bromination, acid-catalyzed conditions are strongly preferred.

Q2: Which brominating agent is most effective for achieving selective mono-bromination?

A: The choice of brominating agent is critical for selectivity. While elemental bromine (Br₂) is common, other reagents can offer better control.

  • Bromine (Br₂) in Acetic Acid or Methanol: This is a classic method. Acetic acid serves as both the solvent and the acid catalyst.[1][5] The key is the slow, dropwise addition of a stoichiometric amount (1.0 equivalent) of Br₂ to the ketone solution to avoid localized high concentrations of bromine.

  • N-Bromosuccinimide (NBS): NBS is an excellent alternative to Br₂. It is a solid, making it easier to handle, and it provides a low, constant concentration of electrophilic bromine in the reaction mixture, which helps to minimize over-bromination.[5][6][7] It is often used with an acid catalyst.[6]

  • Copper(II) Bromide (CuBr₂): This reagent offers high selectivity for mono-bromination and is considered a cleaner, more direct method.[8][9] The reaction is typically performed by refluxing the ketone with a suspension of CuBr₂ in a solvent mixture like chloroform-ethyl acetate.[9][10] This heterogeneous system often results in nearly quantitative yields of the mono-bromo ketone.[9]

Q3: How does the choice of solvent impact the selectivity of the reaction?

A: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.

  • Protic Solvents (e.g., Acetic Acid, Methanol): These solvents can participate in the proton transfer steps required for enol formation under acidic conditions, facilitating the desired reaction pathway.[1][5] Methanol is often used in CuBr₂-mediated brominations.

  • Aprotic Solvents (e.g., Dichloromethane, Chloroform, Carbon Tetrachloride): These are commonly used with reagents like NBS.[6] When using CuBr₂, a mixture of chloroform and ethyl acetate is reported to be highly effective.[9] The choice of an aprotic solvent can sometimes suppress side reactions by not actively participating in the protonolysis of intermediates.

Q4: How can I monitor the reaction to ensure I stop it at the optimal time?

A: Timely quenching of the reaction is essential to prevent the accumulation of di-brominated products.

  • Thin-Layer Chromatography (TLC): TLC is the most common and convenient method. Spot the reaction mixture alongside a spot of your starting material (cycloheptanone). The product, this compound, will have a different Rf value. The reaction is complete when the starting material spot has been consumed. It is crucial to stop the reaction at this point to prevent the formation of a new, often higher-Rf, spot corresponding to the di-bromo product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more precise monitoring, small aliquots can be withdrawn from the reaction, quenched, and analyzed by GC-MS. This will give you a quantitative ratio of starting material, mono-bromo product, and di-bromo product.

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
High Yield of Di-bromo Product 1. Use of excess brominating agent (>1.0 eq). 2. Reaction time is too long. 3. Reaction temperature is too high. 4. Use of basic conditions.1. Carefully control stoichiometry. Use precisely 1.0 equivalent of Br₂ or NBS. 2. Monitor the reaction closely with TLC and quench immediately upon consumption of starting material. 3. Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature. 4. Ensure the reaction is run under acidic conditions (e.g., in acetic acid or with a catalytic amount of HBr).
Low Conversion / Incomplete Reaction 1. Insufficient acid catalyst. 2. Low reaction temperature or insufficient time. 3. Impure reagents or solvents.1. Ensure a catalytic amount of acid (e.g., a few drops of HBr) is present if not using an acidic solvent like acetic acid. 2. Allow the reaction to proceed until TLC indicates full consumption of the starting material. If the reaction is sluggish, a modest increase in temperature may be required. 3. Use freshly distilled cycloheptanone and anhydrous solvents.
Formation of Colored Impurities 1. Decomposition of the brominating agent. 2. Side reactions due to prolonged heating.1. If using Br₂, ensure it is added slowly and the reaction is protected from light. 2. Avoid unnecessarily long reaction times. Purify the product via column chromatography or distillation after workup.

Mechanism & Selectivity Control

The key to preventing di-bromination lies in understanding and controlling the acid-catalyzed reaction pathway. The rate-limiting step is the formation of the enol. Once the mono-brominated product is formed, the electron-withdrawing bromine atom slows down the rate of the second enolization, providing a window for selective synthesis.

G cluster_0 Step 1: Enol Formation (Rate-Determining) cluster_1 Step 2: Mono-bromination (Fast) cluster_2 Step 3: Undesired Second Enolization (Slower) cluster_3 Step 4: Di-bromination Ketone Cycloheptanone Protonated_Ketone Protonated Carbonyl Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ MonoBromo This compound Enol->MonoBromo + Br2 - HBr Second_Enol Bromo-Enol Intermediate MonoBromo->Second_Enol + H+ (Slower) DiBromo 2,7-Dibromocycloheptanone Second_Enol->DiBromo + Br2 - HBr

Caption: Acid-catalyzed bromination pathway of cycloheptanone.

Validated Experimental Protocol: Selective Mono-bromination using CuBr₂

This protocol is adapted from the highly selective method reported by King and Ostrum, which utilizes copper(II) bromide.[9][10]

Reagents & Materials:

  • Cycloheptanone (1.0 eq)

  • Copper(II) Bromide (CuBr₂) (2.0 eq)

  • Ethyl Acetate (Solvent)

  • Chloroform (Solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(II) bromide (2.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethyl acetate and chloroform to the flask to create a suspension of the CuBr₂.

  • Heating: Begin stirring and heat the suspension to a gentle reflux. The black CuBr₂ will be suspended in the greenish solution.

  • Substrate Addition: In a separate beaker, dissolve cycloheptanone (1.0 eq) in a small amount of the same solvent mixture. Add this solution to the refluxing CuBr₂ suspension.

  • Reaction: Continue to reflux the mixture. The reaction progress can be observed by a color change as the black solid CuBr₂ is converted to white solid copper(I) bromide (CuBr).[9] The reaction is typically complete within 1-3 hours. Monitor the disappearance of the cycloheptanone starting material by TLC.

  • Workup:

    • Once the reaction is complete (cycloheptanone is consumed), cool the mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the solid copper(I) bromide.

    • Wash the solids with a small amount of ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield a clear, colorless to pale yellow oil.

Comparative Data on Bromination Methods

Brominating AgentSolventCatalystTypical Temp.SelectivityReference
Br₂ Acetic AcidSelf-catalyzedRoom TempGood[1],[2]
NBS CCl₄ / CH₂Cl₂HBr (trace) or AIBNRefluxVery Good[6],[11]
CuBr₂ Chloroform / Ethyl AcetateNoneRefluxExcellent[9],[10]
NH₄Br / Oxone® Methanol / WaterNoneRoom TempGood[12],[13]

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Wikipedia. (2023). Ketone halogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Dubois, J. E., & Toullec, J. (1974). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. Journal of the American Chemical Society, 96(2), 498-502. Retrieved from [Link]

  • OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Copper(II) bromide. Retrieved from [Link]

  • Baxendale, I. R., et al. (2016). Unsaturated ketones via copper(II) bromide mediated oxidation. Tetrahedron Letters, 57(47), 5229-5233. Retrieved from [Link]

  • Forte, P. A., & Zalkow, L. H. (1975). Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions. Organic Preparations and Procedures International, 7(3), 149-154. Retrieved from [Link]

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Ketone + Br2 = ? (Alpha Substitution). Retrieved from [Link]

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29, 3459-3461. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (2024). N-Bromosuccinimide. Retrieved from [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Reddit. (2022). Bromination Help. r/Chempros. Retrieved from [Link]

  • Google Patents. (2006). KR100591908B1 - Selective Bromination Method of Asymmetric Ketones.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Retrieved from [Link]

  • Narender, N., et al. (2007). Oxidative bromination of ketones using ammonium bromide and oxone (R). Indian Journal of Chemistry - Section B, 46B, 1009-1013. Retrieved from [Link]

  • Kumar, M. A., et al. (2010). Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. Synthesis, 2010(10), 1629-1632. Retrieved from [Link]

  • Daniel Fisher. (2016). Haloform Reaction Base Catalyzed Bromination of Aldehyde or Ketone. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Bromination with NBS on cyclic structures. Retrieved from [Link]

  • Joseph Lauher. (2021). Bromination of Ketones. YouTube. Retrieved from [Link]

  • Calo, V., et al. (1977). A selective bromination of aromatic amines. Journal of the Chemical Society C: Organic, 3652-3653. Retrieved from [Link]

  • Google Patents. (2001). US6307113B1 - Selective bromination of aromatic compounds.
  • Kim, J. M., et al. (2002). Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. The Journal of Organic Chemistry, 67(26), 9479-9481. Retrieved from [Link]

Sources

Technical Support Center: 2-Bromocycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Bromocycloheptanone (CAS No. 766-65-4). This document is intended for researchers, scientists, and professionals in drug development who are handling this reactive intermediate. As an α-bromo ketone, this compound possesses significant synthetic utility but also requires specific handling and storage protocols to ensure its stability, reactivity, and, most importantly, the safety of laboratory personnel. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and queries.

Section 1: Compound Identification & Key Properties

Q1: What are the fundamental chemical properties of this compound?

A1: this compound is an organic compound featuring a seven-membered ring with a bromine atom at the alpha position relative to the carbonyl group.[1][2] This structure dictates its reactivity, making it a valuable alkylating agent and a precursor in various organic syntheses.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 766-65-4[1][3]
Molecular Formula C₇H₁₁BrO[1][3][4]
Molecular Weight 191.07 g/mol [1][3]
Appearance Typically a liquid[2][5]
Synonyms 2-bromo-cycloheptanone, cycloheptanone, 2-bromo-[1][3]

Section 2: Safety & Hazard Identification

Q2: What are the primary hazards associated with this compound and what immediate first aid measures should be taken upon exposure?

A2: The primary hazards stem from its classification as an irritant. Based on data for analogous α-bromo ketones like 2-bromocyclopentanone and 2-bromocyclohexanone, it is classified as causing skin irritation, serious eye irritation/damage, and potential respiratory irritation.[6][7] These compounds are often lachrymators (tear-inducing agents).

  • Eye Contact : Causes serious eye irritation and potential damage.[6] Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[6][7]

  • Skin Contact : Causes skin irritation.[6] Upon contact, immediately take off all contaminated clothing and rinse the skin with plenty of soap and water.[6] If irritation persists, get medical advice.[6]

  • Inhalation : May cause respiratory irritation.[6] If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

  • Ingestion : May be harmful if swallowed. Rinse mouth with water (two glasses at most) and consult a physician immediately.[7]

The causality for this high reactivity with biological tissues lies in the electrophilic nature of the carbon atom bearing the bromine. The electron-withdrawing ketone group makes the bromine a good leaving group, allowing the compound to readily alkylate nucleophilic residues (like those in proteins and DNA), leading to cellular damage and irritation.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier to prevent any contact. This is considered the last line of defense after engineering controls are in place.[8]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale & Best Practices
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).[9]Always use double gloves. Thicker gloves offer better protection.[8] Inspect gloves for any signs of degradation or tears before use. Change gloves frequently (e.g., every 30-60 minutes) or immediately if contamination is suspected.[8]
Eye/Face Protection Chemical splash-resistant safety goggles with side protection and a full-face shield.[6][8]Standard safety glasses are insufficient. The combination of goggles and a face shield provides maximum protection against splashes, which is critical given the severe eye damage potential.[8]
Skin & Body Flame-retardant laboratory coat and chemical-resistant apron or coveralls.[6]Ensure complete coverage. Cuffed sleeves on gowns can be overlapped by the outer glove to protect the wrist area.[8]
Respiratory Use only in a certified chemical fume hood. If aerosolization is possible or engineering controls are insufficient, a NIOSH-approved respirator is required.[6][10]This is an engineering control measure. The lachrymatory and irritant nature of the vapor necessitates that all handling of open containers occurs within a fume hood to prevent inhalation.[6]

Section 3: Handling & Experimental Protocols

Q4: What is the standard, self-validating protocol for weighing and transferring this compound?

A4: The protocol below is designed to be self-validating by incorporating checks and engineering controls at every step to minimize exposure and maintain compound integrity.

Experimental Protocol: Safely Weighing and Transferring this compound

  • Preparation & Pre-Transfer Checks: a. Don all required PPE as specified in Table 2. b. Ensure the chemical fume hood is operational with a verified face velocity. c. Prepare all necessary equipment (spatulas, weigh boats, reaction vessel with septum, inert gas line) and place them inside the fume hood. d. Allow the sealed container of this compound to equilibrate to room temperature from its -20°C storage before opening to prevent condensation of atmospheric moisture, which can degrade the compound.

  • Inert Atmosphere Transfer: a. Briefly flush the inside of the storage bottle with a gentle stream of an inert gas (Argon or Nitrogen). This minimizes the introduction of oxygen and moisture. b. Using a clean glass syringe or pipette, carefully withdraw the required amount of the liquid. c. Transfer the liquid directly into the reaction vessel, which should also be under an inert atmosphere. If transferring to a weigh boat for solid addition, do so quickly.

  • Post-Transfer & Cleanup: a. Tightly reseal the main container, purge the headspace with inert gas again, and wrap the cap seal with parafilm for extra security. b. Decontaminate any surfaces within the fume hood that may have been exposed. c. Properly dispose of all contaminated consumables (gloves, weigh boats, pipette tips) in a designated hazardous waste container.[6] d. Wash hands and forearms thoroughly after the procedure, even after removing gloves.

Below is a workflow diagram illustrating this process.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Cleanup & Storage Phase prep_ppe Don Full PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_equip Assemble Equipment prep_hood->prep_equip prep_reagent Equilibrate Reagent prep_equip->prep_reagent handle_purge Purge with Inert Gas prep_reagent->handle_purge Proceed to Handling handle_withdraw Withdraw Liquid handle_purge->handle_withdraw handle_transfer Transfer to Vessel handle_withdraw->handle_transfer clean_seal Reseal & Purge Source handle_transfer->clean_seal Handling Complete clean_store Return to -20°C Storage clean_seal->clean_store clean_decon Decontaminate Surfaces clean_seal->clean_decon clean_dispose Dispose of Waste clean_decon->clean_dispose clean_wash Wash Hands clean_dispose->clean_wash

Caption: Workflow for handling this compound.

Section 4: Long-Term Storage & Stability

Q5: What are the ideal storage conditions for this compound to ensure its long-term stability?

A5: The ideal storage conditions are dictated by the compound's sensitivity to temperature, atmosphere, and incompatible materials.

  • Temperature : Store at -20°C.[5] Low temperatures slow down potential decomposition pathways. One source suggests the compound is stable for at least two years under these conditions.[5]

  • Atmosphere : Handle and store under an inert gas (Argon or Nitrogen). This is crucial because α-bromo ketones can react with atmospheric moisture and oxygen, potentially leading to hydrolysis or other degradation reactions.

  • Container : Keep the container tightly closed in a dry, well-ventilated place.[6]

  • Incompatible Materials : Avoid strong oxidizing agents, strong bases, and excessive heat.[9][11] Bases can induce dehydrobromination, a common reaction for α-halo ketones, while oxidizing agents can react with the ketone functionality.[12][13]

Q6: My this compound has developed a yellow or brown tint. What does this indicate and is it still usable?

A6: A color change from colorless/pale yellow to a darker yellow or brown tint is a common indicator of decomposition.[2] This is often caused by exposure to air, moisture, or light, or by slow decomposition over time even under ideal conditions. The colored impurities are typically products of self-condensation or elimination reactions.

Whether the material is still usable depends on the requirements of your specific reaction. For sensitive, high-yield syntheses, using discolored material is not recommended as impurities can interfere with the reaction or complicate purification. For less sensitive applications, it may still be viable, but a preliminary small-scale test is strongly advised. Purification by distillation or column chromatography may be possible but should be approached with caution due to the compound's thermal sensitivity.

Below is a troubleshooting decision tree for this issue.

G start Observe Color Change in This compound check_sensitivity Is your reaction highly sensitive to impurities? start->check_sensitivity action_discard High Risk: Discard material following proper disposal protocols. check_sensitivity->action_discard Yes action_test Low/Medium Risk: Perform a small-scale test reaction. check_sensitivity->action_test No / Unsure test_result Did the test reaction succeed? action_test->test_result action_proceed Proceed with caution. Be prepared for lower yield and purification challenges. test_result->action_proceed Yes action_purify_discard Attempt purification (e.g., distillation) if feasible, otherwise discard. test_result->action_purify_discard No

Caption: Troubleshooting guide for discolored reagent.

Section 5: Spill & Waste Management

Q7: How should I handle a spill of this compound?

A7: For any spill, prioritize personal safety.

  • Evacuate & Ventilate : Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Containment : Prevent the spill from entering drains or waterways.[6]

  • Absorption : For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand, or Chemizorb®).[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

  • Decontamination : Clean the affected area thoroughly.

Q8: What is the correct procedure for disposing of waste containing this compound?

A8: All waste, including unused product and contaminated materials, must be treated as hazardous waste. It should be disposed of in a sealed, properly labeled container and handled by a licensed professional waste disposal service. Do not dispose of it down the drain or with general laboratory trash.[6]

References

  • Incompatible Chemicals. University of Nebraska-Lincoln, Environmental Health and Safety.[Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA).[Link]

  • 2-Bromocyclohexanone | C6H9BrO. PubChem, National Center for Biotechnology Information.[Link]

  • Personal Protective Equipment (PPE). CHEMM, Chemical Hazards Emergency Medical Management.[Link]

  • 2-Bromopentane Safety Data Sheet. Thermo Fisher Scientific.[Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP).[Link]

  • This compound (C7H11BrO). PubChemLite.[Link]

  • Partial List of Chemical Incompatibilities. University of Nevada, Reno, Environmental Health & Safety.[Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.[Link]

  • List of Incompatible Chemicals – Laboratory Safety. St. Olaf College.[Link]

  • 2-Bromocyclopentanone | C5H7BrO. PubChem, National Center for Biotechnology Information.[Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal.[Link]

  • Process for producing 2-bromocyclopentanone.
  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

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Technical Support Center: Quenching of 2-Bromocycloheptanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-bromocycloheptanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical quenching step of reactions utilizing this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring the integrity and yield of your desired product.

Introduction to Quenching this compound Reactions

This compound is a valuable building block in organic synthesis. However, its bifunctional nature, containing both a ketone and an α-bromo substituent, presents unique challenges during the reaction workup. The quenching step is not merely about neutralizing reagents; it's a crucial phase where side reactions can significantly impact your yield and purity. Understanding the potential pitfalls and their underlying chemical principles is paramount for success.

The primary concerns during the quenching of reactions with this compound are the competing Favorskii rearrangement and dehydrobromination pathways. The choice of quenching agent, temperature control, and the rate of addition are all critical parameters that can dictate the outcome of your reaction.

Troubleshooting Guide

This section addresses common problems encountered when quenching reactions involving this compound, providing step-by-step solutions based on mechanistic reasoning.

Problem 1: Low or No Yield of the Desired Product, with a Carboxylic Acid Derivative Detected.

Q: My reaction to substitute the bromide on this compound resulted in a low yield of my target molecule. Spectroscopic analysis of the crude product indicates the presence of a cyclohexanecarboxylic acid derivative. What is happening and how can I prevent it?

A: This is a classic sign of the Favorskii rearrangement, a common side reaction for α-halo ketones in the presence of a base.[1][2][3] The base, instead of participating in the intended reaction, abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl from the bromine), leading to a ring-contracted carboxylic acid derivative.[1][2]

Troubleshooting Steps:

  • Re-evaluate Your Base: If your reaction conditions or quenching agent is too basic, the Favorskii rearrangement will be favored.

    • For Quenching: Avoid strong bases like sodium hydroxide or potassium hydroxide for quenching if your desired product is sensitive to these conditions. Opt for milder quenching agents like saturated aqueous ammonium chloride (NH₄Cl) or a buffer solution.

    • For the Main Reaction: If a base is required for your primary reaction, consider using a non-nucleophilic, sterically hindered base to disfavor α'-proton abstraction.

  • Temperature Control is Crucial: The Favorskii rearrangement can be accelerated at higher temperatures.

    • Always perform the quench at a low temperature (0 °C or below) in an ice bath.[4] This slows down the rate of competing side reactions.

    • Add the quenching solution slowly and dropwise to maintain a low temperature and avoid localized heating.[4][5]

  • Order of Addition: Consider adding the reaction mixture to the quenching solution, rather than the other way around. This ensures that the unreacted reagents are immediately exposed to a large excess of the quenching agent, minimizing the time for side reactions to occur.

Problem 2: Significant Formation of an Unsaturated Ketone.

Q: I am observing a significant amount of an α,β-unsaturated ketone (cycloheptenone derivative) in my product mixture after quenching. How can I minimize this dehydrobromination side reaction?

A: The formation of an α,β-unsaturated ketone points to a dehydrobromination reaction, which is an elimination pathway that competes with the desired substitution.[6][7] This is also often promoted by basic conditions.

Troubleshooting Steps:

  • Choice of Quenching Agent: Similar to avoiding the Favorskii rearrangement, using a non-basic or weakly acidic quench is critical. Saturated aqueous NH₄Cl is a good first choice. If your product is acid-stable, a dilute solution of a weak acid like acetic acid can also be effective.

  • Minimize Exposure to Base: If your primary reaction requires a base, ensure that it is fully consumed or neutralized before any potential for heating or prolonged reaction times during workup.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to conditions that might favor elimination.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for reactions involving this compound and when should I use them?

A1: The choice of quenching agent is critical and depends on the specific reaction conditions and the stability of your product. Here is a summary of common quenchers and their applications:

Quenching AgentFormulaOptimal Use CaseCautions
Saturated Aqueous Ammonium ChlorideNH₄ClGeneral purpose, mildly acidic quench. Ideal for neutralizing organometallic reagents and basic reaction mixtures where the product is base-sensitive.May not be sufficient for quenching very strong acids.
WaterH₂OFor quenching reactions where the reagents are water-sensitive (e.g., Grignard reagents), but be mindful of exotherms.Can be too reactive for some reagents. The resulting solution can be basic or acidic depending on the reaction.
Saturated Aqueous Sodium BicarbonateNaHCO₃A mild base used to neutralize acidic reactions.[5]Can cause gas evolution (CO₂), so add slowly. Can promote Favorskii rearrangement or dehydrobromination if not used carefully at low temperatures.[5]
Dilute Hydrochloric AcidHClTo neutralize basic reactions when the product is stable to strong acids.Can cause degradation of acid-sensitive functional groups.
Sodium Thiosulfate / Sodium MetabisulfiteNa₂S₂O₃ / Na₂S₂O₅Specifically for quenching reactions where excess bromine or other oxidizing agents are present.[8]

Q2: Can I use a basic quench for my this compound reaction?

A2: It is generally not recommended to use a strong basic quench (like NaOH or KOH) for reactions with this compound due to the high risk of inducing the Favorskii rearrangement or dehydrobromination.[1][2][9] If a basic quench is necessary to neutralize a very acidic reaction mixture, a mild base like saturated aqueous sodium bicarbonate should be used with extreme caution at low temperatures (≤ 0 °C) and added very slowly.[5]

Q3: How does the structure of this compound contribute to the likelihood of the Favorskii rearrangement?

A3: The cyclic structure of this compound makes it susceptible to the Favorskii rearrangement. The reaction proceeds through a strained bicyclic cyclopropanone intermediate.[2][10] The release of ring strain in the subsequent ring-opening step is a thermodynamic driving force for this rearrangement.

Experimental Protocols

Protocol 1: General Quenching Procedure with Saturated Aqueous Ammonium Chloride

This protocol is a safe starting point for most reactions involving this compound where a non-basic quench is required.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or other monitoring methods, cool the reaction vessel to 0 °C using an ice-water bath.[4]

  • Prepare the Quenching Solution: Have a separate flask containing an adequate volume of saturated aqueous ammonium chloride solution, also cooled to 0 °C.

  • Slow Addition: With vigorous stirring, slowly add the saturated aqueous ammonium chloride solution dropwise to the reaction mixture. Monitor the temperature to ensure it does not rise significantly.

  • Extraction: Once the quench is complete, allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[5]

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining inorganic salts.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]

Protocol 2: Quenching of Excess Bromine

This protocol is for situations where elemental bromine (Br₂) was used as a reagent.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Quench Excess Bromine: Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite (Na₂S₂O₅) dropwise until the characteristic red-brown color of bromine disappears.[8] Be cautious as this can be exothermic.

  • Proceed with Workup: Once the bromine is quenched, proceed with the standard workup procedure as described in Protocol 1 (extraction, washing, drying, and concentration).

Visualizing Potential Reaction Pathways

To better understand the competing reactions during the quenching of this compound reactions, the following diagrams illustrate the desired substitution pathway versus the undesired Favorskii rearrangement and dehydrobromination pathways.

Quenching_Pathways This compound This compound Desired Product Desired Product This compound->Desired Product  Nucleophilic Substitution (Desired Pathway) Favorskii Product Favorskii Product This compound->Favorskii Product  Strong Base (Favorskii Rearrangement) Dehydrobromination Product Dehydrobromination Product This compound->Dehydrobromination Product  Base (Elimination)

Caption: Competing reaction pathways for this compound.

Favorskii_Mechanism cluster_0 Favorskii Rearrangement Mechanism start This compound enolate Enolate Intermediate start->enolate + Base (-H+) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 (-Br-) adduct Hydroxide Adduct cyclopropanone->adduct + OH- carbanion Ring-Opened Carbanion adduct->carbanion Ring Opening product Cyclohexanecarboxylic Acid carbanion->product + H+

Sources

Technical Support Center: Analysis of 2-Bromocycloheptanone by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analysis of 2-Bromocycloheptanone using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of identifying impurities in this key synthetic intermediate.

As Senior Application Scientists, we understand that robust analytical methods are critical for ensuring the quality and safety of pharmaceutical products. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to overcome common challenges in your laboratory.

Understanding the Chemistry: Why Impurities Form

This compound is a versatile reagent, but its synthesis and storage can lead to the formation of several impurities. Understanding the potential side reactions is the first step in developing a robust analytical method.

  • Synthesis-Related Impurities: The bromination of cycloheptanone can result in over-bromination, leading to di- and tri-brominated species. Incomplete reaction can leave residual cycloheptanone.

  • Degradation Products: As a ketone, this compound can undergo aldol condensation reactions, especially in the presence of basic or acidic traces, leading to higher molecular weight impurities. Elimination of HBr can also occur, forming unsaturated ketones.

Troubleshooting Common GC-MS Issues

This section addresses specific problems you may encounter during the analysis of this compound.

Diagram: GC-MS Troubleshooting Workflow

cluster_PeakShape Peak Shape Solutions cluster_Resolution Resolution Solutions cluster_Sensitivity Sensitivity Solutions cluster_Contamination Contamination Solutions Start Problem Encountered PeakShape Poor Peak Shape (Tailing or Fronting) Start->PeakShape Resolution Poor Resolution (Co-eluting Peaks) Start->Resolution Sensitivity Low Sensitivity (Weak Signal) Start->Sensitivity Contamination Ghost Peaks or High Background Start->Contamination PS1 Check Inlet Liner: Deactivated liner is crucial. PeakShape->PS1 PS2 Optimize Oven Temperature Program: Initial temp may be too high. PeakShape->PS2 PS3 Evaluate Column Phase: Consider a less polar phase if tailing persists. PeakShape->PS3 R1 Decrease Temperature Ramp Rate: Slower ramp improves separation. Resolution->R1 R2 Increase Column Length or Use a Smaller ID Column Resolution->R2 R3 Adjust Carrier Gas Flow Rate: Optimize for best efficiency. Resolution->R3 S1 Check for Leaks in the System Sensitivity->S1 S2 Clean Ion Source and Quadrupole Sensitivity->S2 S3 Increase Injection Volume or Sample Concentration Sensitivity->S3 C1 Bake Out Column and Inlet Contamination->C1 C2 Run Solvent Blanks Contamination->C2 C3 Check Carrier Gas Purity and Traps Contamination->C3

Caption: A workflow diagram for troubleshooting common GC-MS issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in a this compound sample?

A1: Based on typical synthetic routes and stability, the most probable impurities are:

  • Cycloheptanone: The starting material.

  • 2,7-Dibromocycloheptanone: A product of over-bromination.

  • Cyclohept-2-en-1-one: A degradation product formed via dehydrobromination.

Q2: My this compound peak is tailing significantly. What is the cause and how can I fix it?

A2: Peak tailing for active compounds like halogenated ketones is often due to interactions with active sites in the GC system.

  • Inlet Liner: The glass inlet liner is a common source of activity. Ensure you are using a high-quality, deactivated liner. Silanized liners are highly recommended.

  • Column Choice: While a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is often used, highly active compounds can benefit from a column with improved inertness.

  • Column Contamination: Buildup of non-volatile material at the head of the column can create active sites. A short trim (10-20 cm) of the column's front end can often resolve this.

Q3: I am having trouble distinguishing between isomeric impurities. What can I do?

A3: Differentiating isomers can be challenging.

  • GC Method Optimization: The key is to improve chromatographic resolution. Try a slower temperature ramp rate in your oven program. This gives isomers more time to interact with the stationary phase and separate.

  • Mass Spectral Analysis: Even if isomers co-elute, they may have subtle differences in their mass spectra due to different fragmentation pathways. Carefully examine the relative abundances of key fragment ions.

Q4: What are the expected mass fragments for this compound?

A4: The mass spectrum of this compound is characterized by the presence of bromine's two isotopes (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. This results in characteristic isotopic patterns for bromine-containing fragments.

m/z Proposed Fragment Notes
190/192[M]⁺Molecular ion peak, showing the characteristic bromine isotope pattern.
111[M - Br]⁺Loss of a bromine radical. This is often a prominent peak.
83[C₆H₁₁]⁺Further fragmentation of the cycloheptyl ring.
55[C₄H₇]⁺A common fragment in cyclic compounds.

Recommended Experimental Protocol

This protocol provides a starting point for developing a robust GC-MS method for the analysis of this compound.

Sample Preparation
  • Solvent Selection: Use a high-purity, volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

  • Concentration: Prepare a sample solution at a concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.

GC-MS Method Parameters
Parameter Recommended Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard, inert, non-polar column provides good general-purpose separation.
Inlet Temperature 250 °CEnsures complete vaporization without causing thermal degradation.
Injection Volume 1 µL
Split Ratio 50:1Prevents column overloading while ensuring sufficient analyte reaches the detector.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides optimal column efficiency.
Oven Program Initial: 50 °C (hold 2 min)Ramp: 10 °C/min to 280 °CHold: 5 minA good starting point to separate volatile impurities from the main analyte and higher-boiling components.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible fragmentation patterns.
Scan Range 40 - 450 m/zCovers the expected mass range of the analyte and potential impurities.

Data Analysis and Interpretation

  • Peak Identification: Identify the peak for this compound based on its retention time and mass spectrum.

  • Impurity Screening: Examine the chromatogram for other peaks.

  • Mass Spectral Interpretation: For each impurity peak, analyze its mass spectrum.

    • Look for the molecular ion to determine the molecular weight.

    • Identify key fragment ions to deduce the structure.

    • Compare the spectrum to a library (e.g., NIST) for tentative identification.

  • Quantification: Use the peak area of each impurity relative to the main peak to estimate its concentration (area percent). For more accurate quantification, a reference standard for each impurity is required.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Introduction to GC-MS. Agilent Technologies. [Link]

  • Common GC Problems: Peak Tailing. Restek. [Link]

Technical Support Center: Improving Yield in the Synthesis of 2-Bromocycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromocycloheptanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges. The α-bromination of ketones is a fundamental transformation, yet achieving high yields and purity with cyclic systems like cycloheptanone requires careful control over reaction parameters.[1] This document consolidates field-proven insights and literature-based protocols to help you navigate the complexities of this synthesis.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question: My reaction shows low or no conversion of the starting cycloheptanone. What are the likely causes and solutions?

Answer: Low conversion is a common issue that typically points to problems with reaction initiation or reagent quality. A systematic review of your setup is the first step.[2]

  • Cause 1: Inefficient Enol/Enolate Formation: The α-bromination of a ketone proceeds through its enol or enolate intermediate.[3][4] Under acidic conditions, the rate of enolization is often the rate-determining step.[4]

    • Solution: Ensure you are using an appropriate acid catalyst (e.g., glacial acetic acid as a solvent, or a catalytic amount of HBr).[3] The catalyst protonates the carbonyl oxygen, which significantly accelerates the tautomerization to the nucleophilic enol form.[1] Check the purity and concentration of your acid.

  • Cause 2: Inactive Brominating Agent: The brominating agent may have degraded.

    • Solution: If using N-Bromosuccinimide (NBS), it can decompose over time; use freshly recrystallized NBS for best results.[5] If using elemental bromine (Br₂), ensure it has not been compromised by moisture.

  • Cause 3: Insufficient Temperature: While low temperatures are often used to control selectivity, the reaction may be too slow if the temperature is excessively low.

    • Solution: If you observe no conversion at 0-5°C, allow the reaction to slowly warm to room temperature while monitoring progress by Thin-Layer Chromatography (TLC). A modest increase in temperature can sometimes be necessary to initiate the reaction.[2]

Question: I'm observing a significant amount of a byproduct with a higher molecular weight, likely a dibrominated species. How can I improve the selectivity for monobromination?

Answer: The formation of dibrominated products is the most frequent challenge in this synthesis.[6] This occurs because the desired product, this compound, can itself enolize and react with the brominating agent.

  • Cause 1: Incorrect Stoichiometry: Using an excess of the brominating agent will inevitably lead to over-bromination.

    • Solution: Carefully control the stoichiometry. A molar ratio of 1:1 (cycloheptanone to bromine source) is a good starting point. Some protocols recommend using a slight excess of the ketone to ensure all the bromine is consumed.[6]

  • Cause 2: High Local Concentration of Bromine: Adding the brominating agent too quickly creates localized areas of high concentration, promoting rapid, indiscriminate reactions, including dibromination.

    • Solution: Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise over an extended period using an addition funnel.[1][7] This maintains a low, steady concentration of the electrophile and favors the more reactive starting material over the slightly deactivated monobrominated product.

  • Cause 3: Reaction Temperature is Too High: Higher temperatures can increase the rate of the second bromination, reducing selectivity.

    • Solution: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the brominating agent to better control the reaction rate.[1]

Question: My workup is difficult, and I suspect the product is decomposing. How can I improve stability and purification?

Answer: this compound can be unstable, particularly at elevated temperatures or upon exposure to bases, which can lead to dehydrobromination.[7]

  • Cause 1: Residual Acid or Bromine: Leftover acid or bromine from the reaction can cause degradation during solvent removal or distillation.

    • Solution: During the aqueous workup, thoroughly quench any excess bromine with a solution of sodium bisulfite or sodium thiosulfate until the organic layer is colorless. Subsequently, wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[1]

  • Cause 2: Thermal Decomposition: High temperatures during purification can cause the elimination of HBr.

    • Solution: If purifying by distillation, use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. For small-scale, high-purity applications, column chromatography on silica gel is an effective, non-thermal alternative.[7][8]

  • Cause 3: Favorskii Rearrangement: If the product is exposed to a base (e.g., hydroxide, alkoxide) during workup or subsequent steps, it can undergo a Favorskii rearrangement, leading to ring contraction and the formation of cyclopentanecarboxylic acid derivatives.[6]

    • Solution: Avoid strong bases during the workup. Use a weak base like sodium bicarbonate for neutralization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the acid-catalyzed α-bromination of cycloheptanone? A1: The reaction proceeds via an enol intermediate. The mechanism involves three key steps:

  • Acid-Catalyzed Enolization: The carbonyl oxygen of cycloheptanone is reversibly protonated by the acid catalyst. This increases the acidity of the α-protons, allowing a weak base (like the solvent or another ketone molecule) to deprotonate the α-carbon, forming the cycloheptenol intermediate.[1]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine molecule (Br₂).[3]

  • Deprotonation: The resulting protonated α-bromo ketone is deprotonated, typically by the bromide ion formed in the previous step, to yield the final this compound product and regenerate the acid catalyst (HBr).[1]

Q2: Which brominating agent is best: Elemental Bromine (Br₂), N-Bromosuccinimide (NBS), or Copper(II) Bromide (CuBr₂)? A2: The choice depends on the scale of the reaction, safety considerations, and desired selectivity.

  • Elemental Bromine (Br₂): This is the most common and cost-effective reagent. It is highly reactive and effective under acidic conditions. However, it is highly toxic, corrosive, and difficult to handle.[9]

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It is often used for radical brominations but is also effective for α-bromination of ketones, sometimes with a radical initiator or acid catalyst.[10]

  • Copper(II) Bromide (CuBr₂): CuBr₂ can also serve as a brominating agent, often under milder conditions. It can sometimes offer different selectivity compared to Br₂, particularly in heterogeneous systems.[11]

For general-purpose synthesis of this compound, acid-catalyzed bromination with elemental bromine remains a widely used method.

Q3: How can I effectively monitor the reaction's progress? A3: The most convenient method for monitoring the reaction is Thin-Layer Chromatography (TLC) .[5] Spot the reaction mixture on a silica gel plate against a spot of your starting cycloheptanone. The product, this compound, will be more polar than the starting material and thus have a lower Rf value. The reaction is complete when the starting material spot has disappeared. Additionally, the disappearance of the characteristic reddish-brown color of bromine can serve as a rough visual indicator of its consumption.

Q4: What are the critical safety precautions for this synthesis? A4: Safety is paramount, especially when working with elemental bromine.

  • Always handle elemental bromine in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves (e.g., butyl rubber or a suitable laminate).

  • Be aware that the reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure the reaction apparatus is properly vented into the fume hood or equipped with a gas trap.

  • Have a bromine quenching agent, such as a solution of sodium bisulfite or sodium thiosulfate, readily available in case of a spill.

Section 3: Data & Protocols

Data Presentation

Table 1: Comparison of Common Brominating Agents for α-Bromination of Ketones

Brominating AgentFormulaPhysical FormKey AdvantagesKey Disadvantages
Elemental BromineBr₂Red-brown liquidInexpensive, highly reactiveHighly toxic, corrosive, volatile
N-BromosuccinimideC₄H₄BrNO₂White solidEasier/safer to handle, high selectivityMore expensive, can require initiator
Copper(II) BromideCuBr₂Black/brown solidMild conditions, can be selectiveStoichiometric copper waste
Experimental Protocols

Protocol 1: Acid-Catalyzed Bromination using Elemental Bromine

This protocol is adapted from standard procedures for the α-bromination of ketones.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap), dissolve cycloheptanone (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Prepare a solution of elemental bromine (1.0 eq) in glacial acetic acid. Add this solution to the dropping funnel and add it dropwise to the stirred cycloheptanone solution over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and a suitable extraction solvent (e.g., dichloromethane or diethyl ether).

  • Quenching & Neutralization: Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess Br₂), followed by a saturated sodium bicarbonate solution until gas evolution ceases, and finally with brine.[1]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Section 4: Visualizations

Diagrams

Reaction_Mechanism cluster_enolization Step 1: Acid-Catalyzed Enolization cluster_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation Cycloheptanone Cycloheptanone Protonated_Ketone Protonated_Ketone Cycloheptanone->Protonated_Ketone + H+ Enol Enol Protonated_Ketone->Enol - H+ Intermediate Intermediate Enol->Intermediate + Br2 Enol->Intermediate Product This compound Intermediate->Product - HBr Intermediate->Product

Caption: Acid-catalyzed α-bromination mechanism.

Troubleshooting_Workflow cluster_causes1 Possible Causes for Incomplete Conversion cluster_causes2 Possible Causes for Byproducts Start Low Yield Observed Q1 Incomplete Conversion? Start->Q1 Q2 Significant Byproducts? Q1->Q2 No C1a Inefficient enolization (Check catalyst) Q1->C1a Yes C2a Dibromination (Control stoichiometry, slow addition) Q2->C2a Yes C1b Inactive brominating agent (Use fresh reagent) C1c Temperature too low (Warm slightly) End Optimized Synthesis C1c->End C2b Decomposition (Improve workup, use vacuum) C2c Rearrangement (Avoid base) C2c->End

Caption: Troubleshooting workflow for low yield.

Decision_Tree Start Select Bromination Method Q_Safety High Priority on Safety? Start->Q_Safety Q_Scale Large Scale (>50g)? Q_Safety->Q_Scale No R_NBS Use NBS with acid catalyst Q_Safety->R_NBS Yes R_Br2 Use Br2/AcOH. Handle with extreme care. Q_Scale->R_Br2 Yes R_Br2_small Br2/AcOH is feasible. NBS is a good alternative. Q_Scale->R_Br2_small No

Caption: Decision tree for selecting a bromination method.

References

  • [CH 18: ENOLATES:NOTES]([Link] факультет/david-carty/CH%2018%20ENOLATES-NOTES.htm)

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromocycloheptanone and 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice between seemingly similar building blocks can have profound implications for reaction efficiency, yield, and scalability. This guide provides an in-depth, objective comparison of the reactivity of 2-bromocycloheptanone and 2-chlorocycloheptanone, two valuable intermediates in organic synthesis. We will delve into the fundamental principles governing their reactivity, present comparative experimental insights, and provide robust protocols for their application.

Theoretical Framework: Unpacking the Halogen's Influence

The differential reactivity between this compound and 2-chlorocycloheptanone is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. Two primary factors dictate the outcome of most reactions involving these substrates: bond strength and leaving group ability.

  • Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is significantly weaker and longer than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy means that less energy is required to cleave the C-Br bond, making this compound kinetically more reactive in reactions where this bond cleavage is part of the rate-determining step.

  • Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon departing. The ability of a leaving group is inversely related to its basicity; weaker bases make better leaving groups.[1][2] Following this trend down the periodic table, bromide (Br⁻) is a weaker base than chloride (Cl⁻), and therefore a superior leaving group.[3][4] This is a critical factor in both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination reactions.[5][6]

These principles predict a higher general reactivity for this compound over its chloro- counterpart.

G cluster_props Fundamental Properties cluster_reactivity Resulting Reactivity Bond_Strength C-Br Bond (Weaker) Reactivity_Br This compound (Higher Reactivity) Bond_Strength->Reactivity_Br Easier Bond Cleavage LG_Ability Bromide (Br⁻) (Better Leaving Group) LG_Ability->Reactivity_Br Faster Departure Bond_Strength_Cl C-Cl Bond (Stronger) Reactivity_Cl 2-Chlorocycloheptanone (Lower Reactivity) Bond_Strength_Cl->Reactivity_Cl Harder Bond Cleavage LG_Ability_Cl Chloride (Cl⁻) (Good Leaving Group) LG_Ability_Cl->Reactivity_Cl Slower Departure

Caption: Factors influencing the relative reactivity of α-halocycloheptanones.

The Favorskii Rearrangement: A Case Study in Reactivity

The Favorskii rearrangement is a quintessential reaction of α-halo ketones, particularly cyclic ones, where it facilitates a valuable ring contraction to produce carboxylic acid derivatives.[7][8][9] This reaction serves as an excellent platform for comparing the reactivity of 2-bromo- and 2-chlorocycloheptanone.

The mechanism proceeds via the formation of an enolate, followed by an intramolecular Sₙ2 displacement of the halide to form a strained bicyclic cyclopropanone intermediate.[10][11][12] This intramolecular displacement is often the rate-determining step, and its efficiency is highly dependent on the leaving group.

G start α-Halocycloheptanone enolate Enolate Formation (Base, e.g., MeO⁻) start->enolate cyclization Intramolecular Sₙ2 Attack (Rate-Determining Step) enolate->cyclization cyclopropanone Cyclopropanone Intermediate cyclization->cyclopropanone halide_loss Halide (X⁻) Loss cyclization->halide_loss attack Nucleophilic Attack (MeO⁻) cyclopropanone->attack opening Ring Opening (Forms stable carbanion) attack->opening product Cyclohexanecarboxylate Ester opening->product

Sources

A-Scientist's-Guide-to-α-Bromination-of-Cycloalkanones:-Methods,-Mechanisms,-and-Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of α-Bromo Cycloalkanones

α-Bromo cycloalkanones are pivotal intermediates in organic synthesis, serving as versatile precursors for a vast array of molecular architectures. Their utility stems from the strategic placement of two key functional groups: the electrophilic carbonyl carbon and the carbon bearing a labile bromine atom. This arrangement facilitates a wide range of transformations, including nucleophilic substitutions (SN2), elimination reactions to form α,β-unsaturated ketones, and rearrangements like the Favorskii rearrangement. These subsequent reactions are foundational in the synthesis of pharmaceuticals, natural products, and novel materials. Consequently, the efficient and selective synthesis of these bromo-derivatives is a critical task for the synthetic chemist. This guide provides an in-depth comparison of the most prevalent and effective methods for the α-bromination of cycloalkanones, offering field-proven insights and detailed experimental protocols to aid researchers in method selection and optimization.

Method 1: Direct Bromination with Elemental Bromine (Br₂)

Direct bromination using liquid bromine (Br₂) is the classic and most straightforward approach for the α-bromination of ketones.[1][2] The reaction is typically acid-catalyzed, proceeding through an enol intermediate.[2] The acid catalyst protonates the carbonyl oxygen, which accelerates the tautomerization to the enol form.[2][3] The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine.[2][3]

Mechanistic Rationale

The choice of an acid catalyst is crucial as it prevents the formation of the enolate, which occurs under basic conditions and can lead to polybromination and other side reactions.[3] Acetic acid is a common solvent and catalyst, providing a suitable polar medium and the necessary proton source.[1] The reaction's primary drawback is the hazardous nature of elemental bromine, which is highly toxic, corrosive, and volatile.[4][5] Furthermore, the reaction generates hydrogen bromide (HBr) as a byproduct, a corrosive gas that requires careful handling and neutralization.[1]

Experimental Protocol: α-Bromination of Cyclohexanone with Br₂
  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr), place a solution of cyclohexanone (0.1 mol, 9.8 g) in 50 mL of glacial acetic acid.

  • Bromine Addition: While stirring the solution at room temperature, add a solution of bromine (0.1 mol, 16.0 g, 5.1 mL) in 20 mL of glacial acetic acid dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reaction and keep the color of the bromine discharged.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until the reddish-brown color of bromine disappears, indicating the completion of the reaction.

  • Workup: Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. The α-bromocyclohexanone will separate as an oily layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash successively with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Performance Data
ParameterValue/RangeSource
Substrate CyclohexanoneGeneric Protocol
Yield 70-80%[1]
Purity Good after distillationN/A
Reaction Time 1-3 hoursN/A
Temperature Room TemperatureN/A
Key Challenge Handling of Br₂ and HBr[4][5]
Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification A Dissolve Cyclohexanone in Acetic Acid B Dropwise Addition of Br₂ Solution A->B C Stir at RT (1-2 hours) B->C D Quench with Ice Water C->D E Extract with Diethyl Ether D->E F Wash & Dry E->F G Solvent Removal & Distillation F->G

Caption: Workflow for direct bromination of cyclohexanone.

Method 2: N-Bromosuccinimide (NBS) as a Safer Brominating Agent

N-Bromosuccinimide (NBS) is a widely used alternative to elemental bromine for α-bromination of carbonyl compounds.[6][7] It is a crystalline solid that is easier and safer to handle than liquid bromine.[8] NBS serves as a source of electrophilic bromine, and the reactions can be initiated by either acid catalysis or radical initiators.[6][9] For the α-bromination of ketones, acid-catalyzed conditions are preferred to proceed via the enol, similar to the mechanism with Br₂.[6]

Mechanistic Rationale

The key advantage of NBS is that it provides a low, constant concentration of Br₂ in the reaction mixture, which is generated in situ by the reaction of NBS with the HBr byproduct.[8] This controlled release minimizes the formation of polybrominated side products. The succinimide byproduct is generally easy to remove during workup. The choice of solvent is critical; non-polar solvents like carbon tetrachloride (CCl₄) favor radical pathways (allylic bromination), while polar solvents are used for electrophilic reactions.[6]

Experimental Protocol: α-Bromination of Cyclopentanone with NBS
  • Setup: To a solution of cyclopentanone (0.1 mol, 8.4 g) in 100 mL of a 1:1 mixture of tetrahydrofuran (THF) and water, add a catalytic amount of p-toluenesulfonic acid (0.005 mol, 0.95 g).

  • NBS Addition: Cool the mixture in an ice bath to 0°C. Add N-bromosuccinimide (0.11 mol, 19.6 g) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, pour the mixture into 150 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Performance Data
ParameterValue/RangeSource
Substrate CyclopentanoneGeneric Protocol
Yield 80-90%[6][10]
Purity High after chromatographyN/A
Reaction Time 4-8 hoursN/A
Temperature 0°C to Room TemperatureN/A
Key Advantage Safer handling than Br₂[8]
Mechanism Diagram

G cluster_byproducts Byproducts Ketone Cycloalkanone Enol Enol Intermediate Ketone->Enol H⁺ (cat.) Product α-Bromo Cycloalkanone Enol->Product NBS Succinimide Succinimide Product->Succinimide HBr HBr Product->HBr

Caption: Acid-catalyzed bromination mechanism using NBS.

Method 3: Bromination via Silyl Enol Ethers

For substrates where regioselectivity is a concern (i.e., unsymmetrical ketones), a two-step approach involving the formation and subsequent bromination of a silyl enol ether is a powerful strategy.[11] This method offers excellent control over the position of bromination. Silyl enol ethers can be prepared regioselectively under either kinetic or thermodynamic control.[11] The isolated silyl enol ether is then treated with a mild brominating agent, such as NBS or Br₂, to afford the α-bromo ketone with high precision.[10][12]

Mechanistic Rationale

The synthesis of the silyl enol ether is the key control point. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78°C) favors the formation of the kinetic enolate (at the less substituted α-carbon), which is then trapped with a silyl halide (e.g., TMSCl).[11] Conversely, thermodynamic conditions (weaker base, higher temperature) favor the more substituted, stable silyl enol ether.[11] The subsequent bromination is a straightforward electrophilic addition to the electron-rich double bond of the silyl enol ether.

Experimental Protocol: Regioselective Bromination of 2-Methylcyclohexanone

Part A: Synthesis of the Kinetic Silyl Enol Ether

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C.

  • Enolate Formation: Add 2-methylcyclohexanone (1.0 eq) dropwise to the LDA solution at -78°C and stir for 30 minutes.

  • Silyl Trapping: Add trimethylsilyl chloride (TMSCl, 1.2 eq) to the enolate solution and allow the mixture to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with saturated sodium bicarbonate solution. Extract with pentane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude silyl enol ether by vacuum distillation.

Part B: Bromination of the Silyl Enol Ether

  • Setup: Dissolve the purified silyl enol ether (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to -78°C.

  • Bromination: Add a solution of bromine (1.0 eq) in DCM dropwise. The reaction is typically instantaneous.

  • Workup: Quench with saturated sodium thiosulfate solution, and then wash with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the α-bromo ketone (2-bromo-6-methylcyclohexanone) with high regioselectivity.

Performance Data
ParameterValue/RangeSource
Substrate 2-Methylcyclohexanone[10][11]
Yield >90% (over 2 steps)[12]
Regioselectivity >99:1 (Kinetic product)[11]
Reaction Time ~12h (Step A), <1h (Step B)N/A
Temperature -78°C to RT[11]
Key Advantage Excellent regiocontrol[11]
Control Point Diagram

G cluster_ketone cluster_conditions cluster_enol_ethers cluster_products Ketone 2-Methyl- cyclohexanone Kinetic Kinetic Control (LDA, -78°C) Ketone->Kinetic Thermo Thermodynamic Control (Et₃N, RT) Ketone->Thermo Kinetic_Enol Less Substituted (Kinetic Product) Kinetic->Kinetic_Enol Thermo_Enol More Substituted (Thermo Product) Thermo->Thermo_Enol Kinetic_Product 2-Bromo-6-methyl- cyclohexanone Kinetic_Enol->Kinetic_Product +Br₂ Thermo_Product 2-Bromo-2-methyl- cyclohexanone Thermo_Enol->Thermo_Product +Br₂

Caption: Regiocontrol in bromination via silyl enol ethers.

Method 4: Phase-Transfer Catalysis (PTC) for Bromination

Phase-transfer catalysis offers a greener and often more efficient alternative for α-bromination.[13][14] This method is particularly useful for reactions involving a solid or aqueous inorganic reagent and an organic substrate that are mutually insoluble. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the reactive anion (e.g., bromide or hypobromite) from the aqueous/solid phase to the organic phase where the reaction occurs.[14][15]

Mechanistic Rationale

In a typical PTC system for bromination, an aqueous solution of an oxidizing agent (like sodium hypochlorite) and a bromide source (like sodium bromide) can be used to generate hypobromite. The quaternary ammonium cation pairs with the hypobromite anion, forming a lipophilic ion pair that can migrate into the organic solvent containing the cycloalkanone. This approach avoids the direct use of hazardous Br₂ and can proceed under mild, often basic, conditions.[1][13]

Experimental Protocol: PTC Bromination of Cyclooctanone
  • Setup: In a round-bottom flask, combine cyclooctanone (0.1 mol, 12.6 g), 50 mL of dichloromethane, and tetrabutylammonium bromide (TBAB, 0.01 mol, 3.2 g).

  • Aqueous Phase: In a separate beaker, prepare an aqueous solution by dissolving potassium bromide (0.2 mol, 23.8 g) in 50 mL of 15% aqueous sodium hypochlorite solution.

  • Reaction: Vigorously stir the two-phase system at room temperature. The reaction progress can be monitored by GC. The stirring must be efficient to ensure a large surface area between the two phases for effective catalysis. Continue stirring for 2-4 hours.

  • Workup: After the reaction is complete, separate the organic layer. Wash the organic layer with water, 5% HCl solution, and then brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude α-bromocyclooctanone. Purify by vacuum distillation.

Performance Data
ParameterValue/RangeSource
Substrate Cyclooctanone[13][15][16]
Yield 85-95%[15][16]
Purity High after distillationN/A
Reaction Time 2-4 hoursN/A
Temperature Room TemperatureN/A
Key Advantage Avoids Br₂, milder conditions[13][14]

Comparative Summary and Conclusion

The choice of method for the α-bromination of cycloalkanones depends heavily on the specific substrate, required regioselectivity, scale, and available safety infrastructure.

MethodKey AdvantageKey DisadvantageBest For...
Direct Bromination (Br₂) Simple, inexpensive reagentHighly hazardous (Br₂, HBr)[4][5]Simple, symmetrical cycloalkanones on a small to medium scale where handling infrastructure exists.
N-Bromosuccinimide (NBS) Safer, solid reagent[8]More expensive than Br₂, longer reaction timesGeneral purpose, versatile applications, improved safety over Br₂.[6][7]
Via Silyl Enol Ethers Excellent regiocontrol[11]Multi-step, requires anhydrous conditionsComplex, unsymmetrical ketones where specific regioisomers are required.[10]
Phase-Transfer Catalysis Mild conditions, avoids Br₂[13][14]Requires vigorous stirring, catalyst removal"Green chemistry" applications, large-scale synthesis where avoiding hazardous reagents is a priority.[15]

For drug development professionals and researchers, understanding the nuances of each method is paramount. While direct bromination is a classic, its significant hazards are increasingly leading chemists to adopt NBS-based methods for routine transformations. For complex targets requiring precise control of substitution, the silyl enol ether route, despite its additional steps, remains the gold standard for regioselectivity. Finally, as the field moves towards more sustainable practices, phase-transfer catalysis presents a compelling, safe, and efficient alternative that is well-suited for industrial scale-up.

References

  • A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in Water. Semantic Scholar. [Link]

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  • Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information (PMC). [Link]

  • Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. ACS Publications. [Link]

  • Progress towards the synthesis of Papuaforin A: Selective formation of α-bromoenones from silyl enol ethers. National Center for Biotechnology Information (PMC). [Link]

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  • Bromination of ketones with H2O2–HBr “on water”. Royal Society of Chemistry. [Link]

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  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Center for Biotechnology Information (PMC). [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

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  • Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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A Comparative Guide to the Favorskii Rearrangement: Navigating the Impact of α-Halo-Ketone Choice on Reaction Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Favorskii rearrangement stands as a powerful and elegant method for the synthesis of carboxylic acid derivatives, particularly through the ring contraction of cyclic α-halo ketones.[1] This transformation, proceeding through a fascinating cyclopropanone intermediate, offers a gateway to complex molecular architectures.[2] However, the practical success of this rearrangement is profoundly influenced by the choice of the halogen substituent on the starting ketone. This in-depth guide provides a comprehensive comparative analysis of the Favorskii rearrangement using α-chloro, α-bromo, and α-iodo ketones, supported by experimental data and detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Heart of the Matter: Understanding the Favorskii Rearrangement Mechanism

The generally accepted mechanism for the Favorskii rearrangement of an α-halo ketone bearing an enolizable α'-proton begins with the formation of an enolate ion upon treatment with a base. This enolate then undergoes an intramolecular SN2 reaction, displacing the halide to form a strained cyclopropanone intermediate. Subsequent nucleophilic attack on the carbonyl carbon of this intermediate by the base (e.g., hydroxide or alkoxide) leads to the opening of the three-membered ring to form the most stable carbanion.[3] Protonation of this carbanion then yields the final carboxylic acid or its derivative.[2]

The nature of the halogen atom plays a critical role in the initial cyclopropanone formation step. The carbon-halogen (C-X) bond strength decreases down the halogen group (C-Cl > C-Br > C-I), and the leaving group ability of the halide anion increases (I- > Br- > Cl-).[4] This fundamental difference in reactivity directly impacts reaction rates, yields, and the propensity for side reactions.

Favorskii_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Cyclopropanone Formation cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Ring Opening & Protonation A α-Halo Ketone B Enolate A->B Base (e.g., RO⁻) C Cyclopropanone Intermediate B->C Intramolecular SN2 (-X⁻) D Tetrahedral Intermediate C->D Base (RO⁻) E Carbanion D->E Ring Opening F Final Product (Ester/Acid) E->F Protonation (ROH)

Caption: Generalized mechanism of the Favorskii rearrangement.

A Head-to-Head Comparison: Chloro- vs. Bromo- vs. Iodo-Ketones

To provide a clear and practical comparison, we will focus on the well-studied ring contraction of 2-halocyclohexanones to methyl cyclopentanecarboxylate.

α-Halo KetoneLeaving Group AbilityTypical Reaction TimeTypical YieldKey Considerations
2-Chlorocyclohexanone Good~2-4 hours56-78%[2][5]Reliable and well-documented. The slower reaction rate can allow for better control.
2-Bromocyclohexanone BetterShorter than chloro-ketoneGenerally lower than chloro-ketone[5]Increased reactivity can lead to a higher propensity for side reactions.
2-Iodocyclohexanone BestShortestVariable, often lower[5]High reactivity necessitates milder conditions and careful monitoring to minimize side product formation.

As the data indicates, a clear trend in reactivity emerges: Iodo > Bromo > Chloro .[4] While the enhanced reactivity of the bromo- and iodo-ketones might seem advantageous in terms of shorter reaction times, this often comes at the cost of reduced yields due to competing reaction pathways.

The Double-Edged Sword of Reactivity: A Closer Look at Side Reactions

The increased reactivity of α-bromo and α-iodo ketones can lead to a higher incidence of side reactions, which can significantly impact the yield of the desired rearranged product. One of the primary competing pathways is direct nucleophilic substitution at the α-carbon, leading to the formation of α-alkoxy ketones. Another potential side reaction is elimination, which can be more prevalent with the better leaving groups (Br and I).

For α-iodo ketones, in particular, the high reactivity can lead to decomposition or the formation of complex mixtures if the reaction conditions are not carefully controlled. Milder bases and lower temperatures are often necessary to temper the reactivity and favor the desired rearrangement pathway.[5]

Experimental Protocols: A Practical Guide

The following protocols provide detailed procedures for the Favorskii rearrangement of 2-halocyclohexanones.

Protocol 1: Favorskii Rearrangement of 2-Chlorocyclohexanone[6]

This robust and well-established protocol provides a reliable method for the synthesis of methyl cyclopentanecarboxylate.

Materials:

  • 2-Chlorocyclohexanone (1 mole)

  • Sodium methoxide (1.07 moles)

  • Anhydrous diethyl ether

  • 5% Hydrochloric acid

  • 5% Aqueous sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel (all protected with calcium chloride drying tubes), prepare a suspension of sodium methoxide in anhydrous diethyl ether.

  • Begin stirring the suspension and add a solution of 2-chlorocyclohexanone in anhydrous diethyl ether dropwise over approximately 40 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture under reflux with continued stirring for 2 hours.

  • Cool the reaction mixture and add water to dissolve the precipitated salts.

  • Separate the ether layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and brine.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purify the crude ester by distillation under reduced pressure to obtain pure methyl cyclopentanecarboxylate.

Protocol_Workflow A 1. Prepare NaOMe suspension in ether B 2. Add 2-chlorocyclohexanone solution dropwise A->B C 3. Reflux for 2 hours B->C D 4. Aqueous workup C->D E 5. Extraction with ether D->E F 6. Wash organic layers E->F G 7. Dry and concentrate F->G H 8. Purify by distillation G->H

Caption: Experimental workflow for the Favorskii rearrangement.

Protocol 2: Favorskii Rearrangement of 2-Bromocyclohexanone (Adapted)[5]

Given the higher reactivity of the bromo-ketone, a shorter reaction time is generally required.

Materials:

  • 2-Bromocyclohexanone (1 mole)

  • Sodium methoxide (1.07 moles)

  • Anhydrous diethyl ether or methanol

  • (Workup reagents as in Protocol 1)

Procedure:

  • Follow the same experimental setup as for the 2-chlorocyclohexanone reaction.

  • The dropwise addition of the 2-bromocyclohexanone solution should be performed cautiously, potentially at a lower initial temperature (e.g., 0 °C) before allowing the reaction to warm to reflux.

  • The reflux time will likely be shorter than for the chloro-derivative. Monitor the reaction progress by thin-layer chromatography (TLC).

  • The workup procedure is identical to that for the 2-chlorocyclohexanone reaction. The yield is generally expected to be lower than that obtained with the chloro-ketone.[5]

Protocol 3: Favorskii Rearrangement of 2-Iodocyclohexanone (Adapted)[5]

The high reactivity of the iodo-ketone necessitates milder reaction conditions to minimize the formation of side products.

Materials:

  • 2-Iodocyclohexanone (1 mole)

  • Sodium methoxide (1.07 moles)

  • Anhydrous diethyl ether or methanol

  • (Workup reagents as in Protocol 1)

Procedure:

  • The reaction should be initiated at a lower temperature (e.g., -10 °C to 0 °C).

  • The 2-iodocyclohexanone solution should be added very slowly to the stirred suspension of sodium methoxide to control the exothermic reaction.

  • The reaction is expected to be rapid, and prolonged heating may not be necessary. Careful monitoring by TLC is crucial to determine the point of completion and to minimize the formation of side products.

  • The workup procedure is the same as for the other halocyclohexanones. The isolated yield can be variable due to the potential for side reactions.[5]

Conclusion: Selecting the Optimal α-Halo-Ketone for Your Synthesis

The choice of α-halo-ketone for a Favorskii rearrangement is a critical decision that requires a balance between reactivity and selectivity.

  • α-Chloro-ketones represent the most reliable and often highest-yielding option, making them the preferred choice for well-established procedures and large-scale synthesis where reproducibility is paramount.

  • α-Bromo-ketones offer the advantage of faster reaction rates, which can be beneficial for throughput. However, this comes with an increased risk of side reactions and potentially lower yields, necessitating careful optimization of reaction conditions.

  • α-Iodo-ketones are the most reactive substrates, allowing for very short reaction times and the use of milder conditions. However, their high reactivity makes them more prone to side reactions and decomposition, which can lead to variable and often lower yields. Their use is typically reserved for cases where the chloro- and bromo-analogues are unreactive.

By understanding the inherent reactivity trends and potential pitfalls associated with each halogen, researchers can strategically select the optimal α-halo-ketone and tailor the reaction conditions to achieve the desired outcome in their synthetic endeavors.

References

  • Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses. [Link]

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  • Favorskii Rearrangement. NROChemistry. [Link]

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  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [Link]

  • α-Halo ketone and strong base: Favorskii vs SN2. Chemistry Stack Exchange. [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. [Link]

  • Synthesis of Methyl Cyclopentanecarboxylate: A Laboratory Experience in Carbon Rearrangement. ERIC. [Link]

  • Preparation method of cyclopentanone-2-carboxylic acid methyl ester.
  • Cyclopentanone synthesis. Organic Chemistry Portal. [Link]

  • Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Cyclohexanone, 2-methyl-2-(2-propen-1-yl). Organic Syntheses. [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of 2-Bromocycloheptanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the precise characterization of molecular structure is not merely a procedural step but the bedrock of innovation and safety. For cyclic compounds like 2-bromocycloheptanone, a versatile intermediate in the synthesis of more complex molecules, the potential for positional and stereoisomerism presents a significant analytical challenge. The seemingly subtle shift of a bromine atom or its spatial orientation can profoundly alter a molecule's reactivity and biological activity. Therefore, an unambiguous and robust method for differentiating these isomers is paramount.

This guide provides a comprehensive comparison of this compound isomers through the lens of fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. The protocols and analyses presented herein are designed to be self-validating, ensuring that researchers can confidently distinguish between isomers and verify the integrity of their synthesized compounds.

Experimental Design: From Synthesis to Analysis

A logical workflow is essential for isolating and subsequently analyzing the isomers of this compound. The process begins with the synthesis of the parent compound, followed by purification to isolate potential isomers, and culminates in a multi-faceted spectroscopic analysis.

G cluster_0 Synthesis & Isolation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Synthesis Synthesis of this compound via Bromination Purification Chromatographic Separation of Isomers Synthesis->Purification Crude Product NMR 1H & 13C NMR Analysis Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Comparison Comparative Data Analysis NMR->Comparison IR->Comparison MS->Comparison ID Isomer Identification Comparison->ID

Figure 1. Workflow from synthesis to isomer identification.

Part 1: Synthesis and Spectroscopic Sample Preparation

Synthesis of this compound

The synthesis of α-haloketones is a foundational reaction in organic chemistry.[1][2] A common and effective method for producing this compound is the direct bromination of cycloheptanone. While various brominating agents exist, elemental bromine in a suitable solvent is frequently employed. The following protocol is a representative example adapted from procedures for similar cyclic ketones.[3][4][5]

Experimental Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser (with a gas trap for HBr), dissolve cycloheptanone (1 equivalent) in a suitable solvent such as chloroform or a biphasic mixture of water and an organic solvent.[3][5]

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise via the dropping funnel with vigorous stirring. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the cycloheptanone starting material indicates the reaction's completion.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize HBr), sodium thiosulfate solution (to quench any unreacted bromine), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product using flash column chromatography on silica gel to separate the desired this compound from any unreacted starting material or potential byproducts.

Preparation of Samples for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • IR Spectroscopy: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.

Part 2: Comparative Spectroscopic Analysis

The power of spectroscopy lies in its ability to probe the chemical environment of individual atoms and functional groups within a molecule. By comparing the spectra of different isomers, we can pinpoint structural distinctions.

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 2-Bromocycloheptanone Reaction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate reactivity of halogenated carbocycles is paramount for the rational design of synthetic routes. 2-Bromocycloheptanone, a versatile seven-membered ring ketone, stands as a compelling case study, presenting a fascinating trifecta of competing reaction pathways: the elegant Favorskii rearrangement, classical nucleophilic substitution (SN2), and elimination (E2). The subtle interplay of steric and electronic factors, governed by the choice of base and solvent, dictates the product distribution, making a priori prediction a significant challenge.

The Competing Reaction Manifold of this compound

When this compound is subjected to basic conditions, a delicate balance is struck between three primary mechanistic routes. The outcome of the reaction is a direct reflection of the lowest energy pathway available under the specific reaction conditions.

  • The Favorskii Rearrangement: This hallmark reaction of α-halo ketones involves a base-mediated ring contraction to yield a carboxylic acid derivative.[1][2] In the case of this compound, treatment with a base like sodium hydroxide or sodium methoxide can lead to the formation of cyclopentanecarboxylic acid or its corresponding ester.[3][4] The generally accepted mechanism proceeds through a cyclopropanone intermediate.[1]

  • Nucleophilic Substitution (SN2): A direct displacement of the bromide by a nucleophile, such as a methoxide ion, at the α-carbon results in the formation of a substitution product, for instance, 2-methoxycycloheptanone. The reactivity of α-haloketones in SN2 reactions is often enhanced due to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond.

  • Elimination (E2): Abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) by a strong, non-nucleophilic base can lead to the formation of an α,β-unsaturated ketone, cyclohept-2-enone.

The following diagram illustrates these competing pathways originating from this compound.

G cluster_start Starting Material cluster_favorskii Favorskii Rearrangement cluster_sn2 SN2 Substitution cluster_e2 E2 Elimination This compound This compound Enolate Enolate This compound->Enolate + Base 2-Methoxycycloheptanone 2-Methoxycycloheptanone This compound->2-Methoxycycloheptanone + MeO- (SN2) Cyclohept-2-enone Cyclohept-2-enone This compound->Cyclohept-2-enone + Strong, non-Nu Base (E2) Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate->Cyclopropanone Intermediate Intramolecular SN2 Tetrahedral Intermediate Tetrahedral Intermediate Cyclopropanone Intermediate->Tetrahedral Intermediate + Nu- Cyclopentanecarboxylic Acid Derivative Cyclopentanecarboxylic Acid Derivative Tetrahedral Intermediate->Cyclopentanecarboxylic Acid Derivative Ring Opening

Caption: Competing reaction pathways of this compound.

Comparative Analysis: Insights from Analogs and Computational Precedent

While specific data for this compound is scarce, a comparative analysis of the Favorskii rearrangement in 2-chloro-, 2-bromo-, and 2-iodocyclohexanone reveals that the nature of the halogen significantly impacts the reaction rate.[5] It is generally observed that the reactivity follows the order I > Br > Cl, consistent with the leaving group ability of the halides. This suggests that the reaction of this compound would be faster than its chloro-analog.[5]

A computational study on the reactions of α-bromoacetophenone with various nucleophiles using Density Functional Theory (DFT) provides a strong methodological precedent for investigating the competing pathways of this compound.[6] This study highlights the feasibility of using DFT to dissect the subtle energetic differences between substitution and other competing reactions.[6]

Proposed Computational Workflow for Analyzing this compound Reactivity

To rigorously compare the Favorskii, SN2, and E2 pathways for this compound, a detailed computational analysis using DFT is proposed. The following workflow, executable with software such as Gaussian, provides a robust framework for obtaining the potential energy surface for each reaction.

G cluster_workflow Computational Analysis Workflow A 1. Geometry Optimization of Reactants, Intermediates, and Products B 2. Transition State (TS) Search for each pathway (Favorskii, SN2, E2) A->B C 3. Frequency Calculation and TS Verification (single imaginary frequency) B->C D 4. Intrinsic Reaction Coordinate (IRC) Calculation C->D E 5. Single-Point Energy Calculation at a higher level of theory D->E F 6. Construction of Potential Energy Surface and Determination of Activation Barriers E->F

Caption: Proposed DFT workflow for reaction pathway analysis.

Experimental Protocols for Validation

Computational predictions are most powerful when validated by experimental data. The following protocols provide a starting point for the synthesis of this compound and its subsequent reaction with sodium methoxide, allowing for the determination of the product distribution.

Part 1: Synthesis of Cycloheptanone

A common route to cycloheptanone involves the ring expansion of cyclohexanone. A detailed procedure can be adapted from established methods.[7]

Step-by-Step Methodology:

  • Prepare a solution of sodium ethoxide by dissolving clean sodium metal in absolute ethanol in a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • After the sodium has completely dissolved, cool the solution and add a mixture of redistilled cyclohexanone and nitromethane.

  • Stir the reaction mixture, and then allow it to come to room temperature overnight.

  • Neutralize the acetic acid in the reaction mixture with solid sodium bicarbonate.

  • Steam-distill the neutral solution to collect the crude cycloheptanone.

  • Separate the oily cycloheptanone layer, extract the aqueous layer with ether, and dry the combined organic layers.

  • Purify the cycloheptanone by distillation under reduced pressure.

Part 2: α-Bromination of Cycloheptanone

The α-bromination of ketones can be achieved under acidic conditions.[8][9]

Step-by-Step Methodology:

  • Dissolve the synthesized cycloheptanone in a suitable solvent, such as acetic acid.

  • Slowly add a solution of bromine in acetic acid to the ketone solution with stirring. The disappearance of the bromine color indicates its consumption.

  • Once the addition is complete, pour the reaction mixture into water and extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with a solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the product by vacuum distillation.

Part 3: Reaction of this compound with Sodium Methoxide

This reaction will generate a mixture of the Favorskii rearrangement product (methyl cyclopentanecarboxylate), the SN2 substitution product (2-methoxycycloheptanone), and the E2 elimination product (cyclohept-2-enone). The product ratio can be determined by Gas Chromatography-Mass Spectrometry (GC-MS). A general procedure for the Favorskii rearrangement of a cyclic α-halo ketone can be adapted.[2]

Step-by-Step Methodology:

  • Prepare a fresh solution of sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., Argon).

  • Cool the sodium methoxide solution in an ice bath.

  • Add a solution of this compound in anhydrous ether dropwise to the cooled sodium methoxide solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (e.g., 4 hours).

  • Cool the reaction mixture and quench by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Analyze the crude product mixture by GC-MS to determine the relative yields of the different products.

Data Presentation and Comparison

The ultimate goal of this combined computational and experimental approach is to generate a comparative dataset.

Table 1: Hypothetical Comparative Data for this compound Reaction Pathways

PathwayProductCalculated Activation Energy (kcal/mol)Experimental Yield (%)
FavorskiiMethyl CyclopentanecarboxylateValue to be determinedValue to be determined
SN22-MethoxycycloheptanoneValue to be determinedValue to be determined
E2Cyclohept-2-enoneValue to be determinedValue to be determined

By populating this table with data from the proposed computational and experimental workflows, a direct and quantitative comparison of the competing reaction pathways of this compound can be achieved. This will provide invaluable insights into the factors governing the reactivity of this important synthetic intermediate.

Conclusion

The study of this compound's reactivity offers a rich landscape for both computational and experimental chemists. While a complete picture is yet to be published, the methodologies and comparative frameworks presented in this guide provide a clear path forward. By leveraging the power of DFT calculations and validating these predictions with carefully executed experiments, researchers can unravel the intricate details of these competing reaction pathways. This knowledge will not only deepen our fundamental understanding of organic reaction mechanisms but also empower the more efficient and predictable synthesis of complex molecules in academic and industrial settings.

References

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A Comparative Guide to the Synthesis of 2-Bromocycloheptanone: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Bromocycloheptanone in Organic Synthesis

This compound serves as a key building block in organic chemistry, primarily due to the synthetic versatility conferred by its two functional groups. The bromine atom at the α-position to the carbonyl group is a good leaving group, making it susceptible to nucleophilic substitution and elimination reactions. This allows for the introduction of a wide range of functionalities and the construction of more complex molecular architectures, including the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the ketone functionality can be readily transformed into other functional groups, such as alcohols and alkenes, or participate in reactions like aldol condensations and Wittig reactions. This dual reactivity makes this compound a valuable precursor for the synthesis of natural products, medicinal compounds, and other target molecules.

This guide will explore and compare three primary methods for the synthesis of this compound: direct bromination with molecular bromine (Br₂), bromination using N-Bromosuccinimide (NBS), and a method employing phenyltrimethylammonium tribromide. Each protocol will be presented with a detailed experimental procedure, a discussion of the underlying reaction mechanism, and reported yield data to facilitate an informed choice of synthetic route based on the specific needs of the researcher.

Method 1: Direct Bromination with Molecular Bromine (Br₂) in Methanol

Direct bromination of ketones with molecular bromine is a classical and widely used method for α-bromination. The reaction is typically carried out in a suitable solvent, and the choice of solvent can significantly influence the reaction rate and selectivity. Methanol is often employed as it can facilitate the reaction and is relatively easy to remove.

Mechanistic Insight

The α-bromination of a ketone in an acidic or neutral medium proceeds through an enol or enolate intermediate. In the presence of an acid catalyst (often generated in situ by the reaction of bromine with the solvent or trace water), the carbonyl oxygen is protonated, which increases the acidity of the α-protons. Subsequent deprotonation leads to the formation of the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine to form a bromonium ion intermediate, which then collapses to the α-bromo ketone and regenerates the acid catalyst. In the absence of an explicit acid catalyst, the reaction can still proceed, albeit often more slowly, as the enolization is the rate-determining step.

Bromination_Mechanism cluster_0 Enolization cluster_1 Electrophilic Attack Ketone Cycloheptanone Enol Cycloheptenol Ketone->Enol Tautomerization Br2 Br-Br Enol->Br2 Nucleophilic Attack Intermediate Bromonium Ion Intermediate Br2->Intermediate Product This compound Intermediate->Product Deprotonation

Caption: Acid-catalyzed α-bromination of cycloheptanone.

Experimental Protocol

A detailed protocol for the direct bromination of the analogous cyclohexanone in methanol provides a strong procedural basis. In a representative experiment, a solution of cyclohexanone (100 mmol) in methanol (120 mL) is treated with a small amount of bromine to initiate the reaction. Once the initial color fades, the remaining bromine (200 mmol total) is added at a rate that maintains a faint bromine color, with the reaction mixture warming and eventually boiling gently. After the addition is complete, the solvent is removed under reduced pressure to yield the crude product.

Method 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds. It is often preferred over molecular bromine as it is a crystalline solid that is easier and safer to handle. Reactions with NBS can be initiated by radical initiators or proceed via an ionic pathway under acid catalysis.

Mechanistic Insight

The α-bromination of ketones with NBS can proceed through two primary pathways. In the presence of a radical initiator such as AIBN or benzoyl peroxide, the reaction follows a radical chain mechanism. Alternatively, under acidic conditions, the reaction proceeds through an enol or enolate intermediate, similar to the mechanism with molecular bromine. The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to its high yield and minimal side-product formation.

NBS_Bromination_Workflow Start Cycloheptanone Reagents NBS, Radical Initiator (e.g., AIBN) or Acid Catalyst Reaction Reaction in suitable solvent (e.g., CCl4) Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product This compound Purification->Product

Safety Operating Guide

Navigating the Disposal of 2-Bromocycloheptanone: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use on the bench. The proper disposal of specialized compounds like 2-Bromocycloheptanone is not merely a regulatory formality but a critical component of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical reactivity. Our objective is to empower researchers with the knowledge to manage this process with confidence, ensuring the safety of personnel and the integrity of our shared environment.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the subject chemical is paramount. This compound (C₇H₁₁BrO) is an α-bromo ketone.[1] This structural feature—a bromine atom on the carbon adjacent to the carbonyl group—is the primary determinant of its reactivity and hazard profile.

  • Lachrymatory Properties : Like many α-halo ketones, this compound is a potent lachrymator, meaning it is a strong irritant to the eyes, mucous membranes, and respiratory tract.[2] Exposure can cause immediate tearing, stinging, and discomfort.

  • Reactivity : The carbon-bromine bond in α-bromo ketones is susceptible to nucleophilic attack and can undergo elimination reactions.[3][4] This reactivity makes improper disposal, such as mixing with incompatible waste streams (e.g., bases), a significant hazard that could lead to unforeseen reactions.

  • Environmental Hazard : As a halogenated organic compound, this compound and its degradation products can be harmful to aquatic life and persist in the environment.[5] Therefore, disposal down the drain is strictly prohibited.

Immediate Safety & Handling Precautions:

A foundational principle of laboratory safety is to minimize exposure.[6][7] When handling this compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection : Wear tightly fitting safety goggles and, for larger quantities or when there is a splash risk, a face shield.[8][9]

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Inspect them for integrity before each use.[9]

  • Protective Clothing : A standard lab coat is required. For significant quantities, a chemically resistant apron should be considered.[9]

  • Ventilation : All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]

The Core Principle: Segregation of Halogenated Waste

The cornerstone of proper chemical waste management is meticulous segregation. This compound must be disposed of as halogenated organic waste .[10][11]

Why is this segregation critical?

The causality is rooted in the final disposal technology. Halogenated organic compounds cannot be disposed of via the same methods as non-halogenated solvents. The high-temperature incineration required for hazardous waste produces acidic gases, such as hydrogen bromide (HBr) from brominated compounds.[12] Disposal facilities for halogenated waste are equipped with specialized "scrubbers" to neutralize these acidic gases before they are released into the atmosphere. Mixing halogenated and non-halogenated waste streams contaminates the entire volume, escalating disposal costs and complexity.[13]

Disposal Parameters for this compound Waste

ParameterGuideline / RequirementRationale
Waste Category Halogenated Organic WasteDue to the presence of a carbon-bromine bond.[10] This dictates the final disposal method.
Container Type Chemically compatible, sealed container (e.g., glass or polyethylene).To prevent leaks and reactions with the container material. Must have a secure, threaded cap.[11]
Labeling "HAZARDOUS WASTE," "Halogenated Organic Waste," and full chemical name: "this compound."[11][13]Ensures clear identification for all personnel and the disposal vendor, preventing accidental mixing.
Mixing Waste DO NOT mix with non-halogenated solvents, strong acids, bases, or oxidizers.[13]Avoids contaminating non-halogenated streams and prevents potentially hazardous reactions within the waste container.[14]
Final Disposal Licensed Professional Hazardous Waste Vendor.Regulatory requirement. Ensures disposal via high-temperature incineration at a permitted facility.[12][15]
Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the collection and disposal of this compound waste.

Step 1: Container Preparation

  • Select a clean, dry, and chemically compatible waste container with a screw cap.

  • Affix a "HAZARDOUS WASTE" label.

  • Using a permanent marker, write "Halogenated Organic Waste" and list "this compound" as a constituent. Keep a running log of the approximate quantities added.[10]

Step 2: Waste Collection

  • Perform all transfers of waste into the container inside a chemical fume hood.

  • Carefully pour the this compound waste into the designated container, avoiding splashes.

  • If rinsing contaminated labware (e.g., a beaker), use a minimal amount of a compatible solvent (like ethanol or acetone) and add the rinsate to the halogenated waste container.

  • Securely close the container cap immediately after adding waste.[11]

Step 3: Handling Contaminated Materials

  • Any disposable items heavily contaminated with this compound, such as pipette tips or gloves, should be placed in a sealed plastic bag.

  • This bag must also be labeled as "Halogenated Solid Waste" and disposed of through the hazardous waste vendor. Do not discard in regular trash.

Step 4: Storage Pending Pickup

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • Ensure the storage area is well-ventilated, away from heat or ignition sources, and segregated from incompatible materials.[11][15]

Step 5: Arranging for Disposal

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office to schedule a collection by the licensed waste vendor.

Disposal Workflow and Decision Logic

The following diagram illustrates the critical decision points and workflow for the proper disposal of this compound.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Storage & Disposal A Generate this compound Waste B Identify as Halogenated Organic? A->B C Select Labeled 'Halogenated Waste' Container B->C Yes D Incorrect Path: Mix with Non-Halogenated Waste B->D No E Transfer Waste in Fume Hood C->E F Securely Cap Container E->F G Store in Satellite Accumulation Area (SAA) F->G H Schedule Pickup via EHS / Licensed Vendor G->H I High-Temperature Incineration (with Acid Gas Scrubbing) H->I J Regulatory Compliance & Safety Achieved I->J

Caption: Disposal workflow for this compound waste.

By adhering to this structured protocol, laboratory professionals can mitigate risks, ensure regulatory compliance, and uphold their commitment to safety and environmental responsibility. This process, when integrated into standard laboratory operations, becomes a seamless and effective component of the chemical lifecycle.

References

  • Brandeis University. Lachrymators | Laboratory Safety. [Link]

  • LibreTexts Chemistry. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Pollution Control Board. TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS. [Link]

  • LibreTexts Chemistry. 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

  • Journal of the American Chemical Society. Chemistry of enolates from zinc reduction of .alpha.-bromo ketones. New method of substitution .alpha. to carbonyl groups. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Simplilearn. Lab Safety Rules and Guidelines. [Link]

  • PubChem. Bromocycloheptane. [Link]

  • NJ.gov. Common Name: 2-BROMOPENTANE HAZARD SUMMARY. [Link]

  • OSHA. Laboratory Safety Guidance. [Link]

  • Syracuse University. Laboratory Safety Rules. [Link]

  • The Codelucky. Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromocycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling halogenated ketones such as 2-Bromocycloheptanone in a laboratory setting demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel. By understanding the inherent risks and implementing the robust protective measures outlined below, you can confidently and safely incorporate this valuable chemical intermediate into your research and development workflows.

Immediate Safety and Hazard Assessment

Core Hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage upon contact.[1][2]

  • Harmful if Swallowed: Poses a significant toxicity risk if ingested.[1][2]

  • Irritant: May cause respiratory irritation.

Before any handling of this compound, a thorough risk assessment must be conducted. This involves identifying all potential routes of exposure and implementing control measures to mitigate these risks.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to preventing chemical exposure.[4][5][6][7] The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low Volume/Weighing ANSI Z87.1 compliant safety glasses with side shields.[4]Double-layered nitrile gloves.[4]Flame-retardant lab coat.Not generally required if handled in a certified chemical fume hood.
Liquid Transfers/Reactions Chemical splash goggles and a face shield.[4][8]Butyl or Viton® gloves over nitrile gloves.Chemical-resistant apron over a flame-retardant lab coat.[3]Use within a certified chemical fume hood is mandatory.[9]
Large Scale Operations Chemical splash goggles and a face shield.[4][8]Heavy-duty butyl or Viton® gloves.Full-body chemical-resistant suit.[3]A full-face respirator with appropriate cartridges may be necessary.[1]
Spill Cleanup Chemical splash goggles and a face shield.[4][8]Heavy-duty butyl or Viton® gloves.Disposable chemical-resistant coveralls.[5]Air-purifying respirator with organic vapor cartridges.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_weigh Weigh/Measure in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_transfer Perform Transfers Slowly and Carefully handle_weigh->handle_transfer handle_reaction Set Up Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing the minimum required PPE: a lab coat, long pants, and closed-toe shoes.[10] Before handling the chemical, don the specific PPE as outlined in the table above.

  • Verify Chemical Fume Hood Functionality: All manipulations of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[7][9] Check the hood's certification sticker and ensure the airflow is adequate.

  • Gather All Necessary Materials: Have all necessary glassware, reagents, and equipment within the fume hood before introducing this compound. This minimizes the need to move in and out of the hood, reducing the risk of exposure.

  • Prepare Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite or sand), and waste disposal bags is readily accessible.

2. Handling:

  • Weighing and Measuring: If weighing a solid, do so on a tared weigh paper or in a container within the fume hood. If measuring a liquid, use a graduated cylinder or syringe.

  • Transfers: When transferring this compound, do so slowly and carefully to avoid splashing.[9] Use a funnel for liquid transfers into containers with narrow openings.

  • Reactions: Set up reactions within the fume hood, ensuring that all joints are properly sealed.

3. Post-Handling and Disposal:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound. A suitable decontamination solution should be used, followed by a thorough rinse.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in clearly labeled, sealed containers.[11] Follow your institution's hazardous waste disposal guidelines. Do not dispose of this compound down the drain.[7][12]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[7][10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

  • Spill: In case of a small spill, contain the spill with an inert absorbent material and place it in a sealed container for disposal.[12] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues when working with this compound.

References

  • 2-bromocycloheptan-1-one - CymitQuimica. (n.d.).
  • 2-BROMOCYCLOPENTANONE SDS, 21943-50-0 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET. (2025, April 24).
  • 2-Bromocyclopentanone - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).
  • SAFETY DATA SHEET - Sigma-Aldrich. (1974, April 5).
  • 2-Bromocyclopentanone | C5H7BrO | CID 9855563 - PubChem - NIH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 9).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Safety Procedures | School of Chemistry & Biochemistry - Georgia Tech. (n.d.).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
  • Chemistry Lab Safety Rules - AI powered Drug Discovery CRO - PozeSCAF. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.